GB1908
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H18Cl2N4O5S2 |
|---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
4-[1-[2-(3,4-dichlorophenyl)sulfanyl-5-hydroxy-6-(hydroxymethyl)-3-methoxyoxan-4-yl]triazol-4-yl]-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C18H18Cl2N4O5S2/c1-28-16-14(24-5-11(22-23-24)12-7-30-18(27)21-12)15(26)13(6-25)29-17(16)31-8-2-3-9(19)10(20)4-8/h2-5,7,13-17,25-26H,6H2,1H3,(H,21,27) |
InChI Key |
MNYFYJPPTJLAMF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
GB1908: A Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism of action of GB1908, a novel, selective, and orally available small molecule inhibitor of Galectin-1 (Gal-1), in the context of cancer therapy. Galectin-1 is a β-galactoside-binding lectin that is overexpressed in various aggressive cancers and contributes to tumor progression and immune evasion.[1][2] this compound represents a promising therapeutic agent by targeting the pro-tumorigenic functions of Galectin-1.
Core Mechanism of Action: Targeting the Galectin-1 Axis
This compound functions as a high-affinity inhibitor of the Galectin-1 carbohydrate recognition domain (CRD).[2][3] By selectively binding to Gal-1, this compound disrupts its interactions with cell surface glycoproteins, thereby interfering with downstream signaling pathways that promote cancer cell survival, proliferation, and immune suppression. The selectivity of this compound for Galectin-1 over other galectins, such as Galectin-3, has been confirmed in biophysical and cellular assays, highlighting its targeted therapeutic potential.[1][2]
The primary mechanisms through which this compound exerts its anti-cancer effects are:
-
Inhibition of Galectin-1-Induced T-cell Apoptosis: Galectin-1 is known to induce apoptosis (programmed cell death) in activated T-cells, a key mechanism by which tumors evade the immune system.[1][3] this compound effectively attenuates this Gal-1-induced T-cell apoptosis, thereby preserving the anti-tumor immune response.[1][2]
-
Reduction of Immunosuppressive Cytokines: Within the tumor microenvironment (TME), Galectin-1 promotes the production of immunosuppressive cytokines. This compound has been shown to reduce the levels of these cytokines, further contributing to the restoration of an effective anti-tumor immune response.[1][2]
-
Slowing Tumor Growth: By mitigating the pro-tumorigenic and immunomodulatory effects of Galectin-1, treatment with this compound has been demonstrated to slow tumor growth in preclinical syngeneic mouse models of various cancers, including breast carcinoma and metastatic skin cutaneous melanoma.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its binding affinity, in vitro efficacy, and in vivo dosing.
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity | ||||
| Kd for Galectin-1 | 0.057 µM | Human | Surface Plasmon Resonance (SPR) | [4] |
| Kd for Galectin-3 | 6.0 µM | Human | Surface Plasmon Resonance (SPR) | [4] |
| Ki for Galectin-1 | 57 nM | Human | Not Specified | [5] |
| Ki for Galectin-1 | 72 nM | Mouse | Not Specified | [5] |
| In Vitro Efficacy | ||||
| IC50 (Inhibition of Gal-1-induced Jurkat cell apoptosis) | 850 nM | Human | Apoptosis Assay | [4][6][7] |
| In Vivo Administration | ||||
| Dosing Regimen | 30 mg/kg b.i.d. | Mouse | Syngeneic Mouse Model (LL/2 lung tumor) | [4][6][7] |
Table 1: Summary of Quantitative Data for this compound.
Signaling Pathways Modulated by this compound
This compound's inhibition of Galectin-1 leads to the modulation of downstream signaling pathways critical for cancer cell survival and immune response. While the precise and complete network is a subject of ongoing research, current evidence points to the involvement of the ERK1/2 and NF-κB pathways. Galectin-1 can induce ERK1/2 signaling, which may subsequently lead to the upregulation of NF-κB activity.[3] This, in turn, can increase the production of immunosuppressive cytokines such as IL-6 and TNFα. By blocking the initial Galectin-1 interaction, this compound is hypothesized to suppress this cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard laboratory practices and information inferred from the published literature.
Galectin-1 Binding Affinity Assay (Surface Plasmon Resonance)
This protocol outlines a general procedure for determining the binding affinity of this compound to Galectin-1 using Surface Plasmon Resonance (SPR).
Jurkat T-cell Apoptosis Assay
This protocol describes a method to assess the ability of this compound to inhibit Galectin-1-induced apoptosis in Jurkat T-cells, a human T-lymphocyte cell line.
-
Cell Culture: Culture Jurkat T-cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) to a density of approximately 1 x 106 cells/mL.
-
Treatment:
-
Pre-incubate Jurkat cells with varying concentrations of this compound for 1 hour.
-
Induce apoptosis by adding a predetermined concentration of recombinant human Galectin-1.
-
Include control groups: untreated cells, cells treated with Galectin-1 only, and cells treated with this compound only.
-
Incubate for a specified period (e.g., 16 hours).
-
-
Apoptosis Detection (Flow Cytometry):
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. Calculate the IC50 value for this compound, which is the concentration that inhibits 50% of the Galectin-1-induced apoptosis.
Syngeneic Mouse Model for Tumor Growth Inhibition
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a syngeneic mouse model.
-
Cell Line and Animal Model:
-
Select a murine cancer cell line (e.g., LL/2 Lewis Lung Carcinoma) and the corresponding immunocompetent mouse strain (e.g., C57BL/6).
-
-
Tumor Implantation:
-
Inject a suspension of the cancer cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm3).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg, twice daily) or a vehicle control via the appropriate route (e.g., oral gavage).
-
-
Tumor Measurement:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: (Length x Width2) / 2.
-
-
Endpoint and Analysis:
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immune cell infiltration).
-
Compare the tumor growth curves between the treatment and control groups to determine the extent of tumor growth inhibition.
-
BioMAP® System for Tumor Microenvironment Analysis
The BioMAP® platform is a proprietary, cell-based assay system used to model the human tumor microenvironment in vitro. While specific protocols are proprietary to Eurofins Discovery, the general methodology involves co-culturing different cell types to recapitulate the complex interactions within the TME.[6][7]
-
System Composition: A typical BioMAP oncology system co-cultures human peripheral blood mononuclear cells (PBMCs) with primary human stromal cells (e.g., fibroblasts) or vascular endothelial cells, along with a human tumor cell line.[6][7]
-
Stimulation: The co-culture is stimulated with factors that mimic the inflammatory and pro-tumorigenic conditions of the TME.
-
Treatment: The system is treated with the test compound (this compound) at various concentrations.
-
Biomarker Analysis: After a defined incubation period, the levels of a panel of protein biomarkers, including immunosuppressive cytokines, are measured from the cell lysates or culture supernatants using methods like ELISA or multiplex immunoassays.
-
Data Interpretation: The changes in biomarker levels in response to the test compound are analyzed to create a "BioMAP profile," which provides insights into the compound's mechanism of action, efficacy, and potential toxicities.
Conclusion
This compound is a selective and orally active inhibitor of Galectin-1 that demonstrates significant anti-cancer potential through its multifaceted mechanism of action. By inhibiting Gal-1, this compound counteracts tumor-induced immune suppression by preventing T-cell apoptosis and reducing the production of immunosuppressive cytokines. Preclinical data strongly supports its ability to slow tumor growth. The detailed experimental approaches outlined in this guide provide a framework for the continued investigation and development of this compound and other Galectin-1 inhibitors as a promising new class of cancer therapeutics.
References
- 1. Apoptosis of T cells mediated by galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of tumor cell-induced T-cell apoptosis mediated by galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. chayon.co.kr [chayon.co.kr]
GB1908: A Technical Overview of its Inhibitory Effect on T-Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of GB1908, a selective inhibitor of Galectin-1, with a core focus on its effect on T-cell apoptosis. The information presented herein is a synthesis of publicly available preclinical data, intended to inform research and development professionals in the fields of oncology and immunology.
Core Mechanism: Inhibition of Galectin-1-Mediated T-Cell Apoptosis
This compound is a novel, selective, and high-affinity small molecule inhibitor of the carbohydrate recognition domain (CRD) of Galectin-1 (Gal-1).[1][2][3][4][5] Gal-1 is a β-galactoside-binding lectin that is overexpressed in various cancers and contributes to an immunosuppressive tumor microenvironment, in part by inducing the apoptosis of activated effector T-cells.[1][3][5][6] this compound exerts its immunomodulatory effects by attenuating this Gal-1-induced T-cell apoptosis.[1][3][5][6]
Quantitative Analysis of Apoptosis Inhibition
Preclinical studies utilizing the Jurkat human T-cell line have demonstrated a concentration-dependent inhibition of Gal-1-induced apoptosis by this compound. The half-maximal inhibitory concentration (IC50) has been determined to be 850 nM.[1][2][4] Furthermore, at a concentration of 8 µM, this compound has been shown to completely inhibit Gal-1-induced T-cell apoptosis, as measured by caspase activation.[3]
| This compound Concentration | Effect on Gal-1-Induced T-Cell Apoptosis | Reference |
| 850 nM (IC50) | 50% inhibition | [1][2][4] |
| 8 µM | Complete inhibition | [3] |
Signaling Pathways Implicated in this compound's Mechanism of Action
The inhibitory action of this compound on T-cell apoptosis is rooted in its blockade of the Gal-1 signaling cascade. The binding of Gal-1 to glycosylated receptors on the T-cell surface, such as CD45 and Fas (CD95), initiates a signaling cascade that culminates in apoptosis.[7][8] By preventing the initial binding of Gal-1 to these receptors, this compound effectively abrogates these downstream effects.
Galectin-1-Induced T-Cell Apoptosis Signaling Pathway
Caption: this compound inhibits Galectin-1 binding to T-cell surface receptors, preventing apoptosis.
While direct experimental evidence for this compound's modulation of ERK and NF-κB signaling in T-cells is not yet extensively published, Gal-1 has been shown to influence these pathways. Therefore, it is plausible that by inhibiting Gal-1, this compound may indirectly affect downstream signaling cascades that regulate cytokine production and T-cell function.
Experimental Protocols
The following sections outline the methodologies employed in the preclinical evaluation of this compound's effect on T-cell apoptosis.
Inhibition of Galectin-1-Induced Jurkat T-Cell Apoptosis
This protocol describes a typical in vitro assay to determine the efficacy of this compound in preventing Gal-1-induced apoptosis in a T-cell line.
Caption: Workflow for assessing this compound's inhibition of Gal-1-induced T-cell apoptosis.
Key Parameters (Hypothetical based on typical assays):
-
Cell Line: Jurkat (human T-lymphocyte cell line)
-
Inducing Agent: Recombinant Human Galectin-1 (concentration to be optimized, e.g., 10-20 µg/mL)
-
Test Article: this compound (serially diluted to determine dose-response)
-
Incubation Time: 16 hours
-
Apoptosis Readout: Caspase-3/7 activity or Annexin V/Propidium Iodide staining followed by flow cytometry.
BioMAP® Stromal NSCLC Tumor Microenvironment Model
This compound has been evaluated in a stromal non-small cell lung cancer (NSCLC) tumor microenvironment model using the BioMAP® platform to assess its impact on immunosuppressive cytokine production.[1][3][5][6]
System Composition: This in vitro co-culture system comprises:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Human primary dermal fibroblasts
This model is designed to recapitulate the complex interactions between immune cells, stromal cells, and tumor cells.[9][10] T-cell receptor ligands are used to stimulate the co-culture, creating a model of the stromal tumor microenvironment.[1]
Readouts: The primary readouts from this system in the context of this compound's activity are the levels of various cytokines and immunomodulatory proteins. This compound has been shown to reduce the production of immunosuppressive cytokines in this model.[1][3][5][6]
Conclusion and Future Directions
This compound is a potent and selective inhibitor of Galectin-1 that has demonstrated a clear capacity to prevent Gal-1-induced T-cell apoptosis in preclinical models. This activity, coupled with its ability to reduce immunosuppressive cytokine production in a tumor microenvironment model, underscores its potential as a therapeutic agent in oncology.
Further research is warranted to:
-
Elucidate the direct effects of this compound on specific downstream signaling pathways in T-cells, such as the ERK and NF-κB pathways.
-
Conduct comprehensive dose-response studies in a wider range of T-cell subsets and co-culture models.
-
Investigate the in vivo efficacy of this compound in various syngeneic and humanized mouse models of cancer, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors.
The continued investigation of this compound will provide a more complete understanding of its therapeutic potential and inform its clinical development strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Galectin-1 induced activation of the apoptotic death-receptor pathway in human Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis of T cells mediated by galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chayon.co.kr [chayon.co.kr]
- 10. researchgate.net [researchgate.net]
Understanding GB1908 Selectivity for Galectin-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the selectivity of GB1908 for galectin-1, a promising therapeutic target in oncology and inflammatory diseases. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound's mechanism of action.
Core Data Presentation: Quantitative Analysis of this compound Selectivity
The selectivity of this compound for galectin-1 has been rigorously quantified through various biophysical and cellular assays. The following tables summarize the key binding affinity and inhibitory concentration data, offering a clear comparison of its potency and selectivity.
Table 1: Binding Affinity of this compound for Human and Mouse Galectins
| Target Protein | Species | Dissociation Constant (Kd) | Inhibition Constant (Ki) | Selectivity over Galectin-3 (based on Kd/Ki) |
| Galectin-1 | Human | 0.057 µM[1][2] | 57 nM[3][4] | >100-fold[1][3] |
| Galectin-1 | Mouse | 0.04 µM[5] | 72 nM[3][4] | >50-fold[3] |
| Galectin-3 | Human | 6.0 µM[1][2] | - | - |
| Galectin-3 | Mouse | 3.18 µM[5] | - | - |
| Galectin-4 (C-terminus) | - | - | - | 8-fold selectivity of this compound for Gal-1[4] |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | Measurement | Result |
| Galectin-1-induced Apoptosis | Jurkat T cells | IC50 | 850 nM[1][2][3] |
| Reduction of Immunosuppressive Cytokines (IL-17A, IFNγ, TNFα) | Mouse and Human T cells | Concentration-dependent reduction | Demonstrated[6][7] |
| Reduction of Immunosuppressive Proteins (IL-17, IL-10, IL-6, TNFα) | Stromal NSCLC TME model | Inhibition at 10 µM | Observed[5] |
Key Experimental Protocols
The following sections provide an overview of the methodologies employed to characterize the selectivity and functional effects of this compound.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is a primary method for determining the binding affinity (Kd) of this compound to various galectins.
-
Principle: The assay measures the change in the polarization of fluorescently labeled probes upon binding to a protein. A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein, its rotation slows, leading to an increase in polarization. Competitive binding with an unlabeled inhibitor like this compound displaces the fluorescent probe, causing a decrease in polarization.
-
Protocol Outline:
-
A fluorescent probe with known affinity for the galectin of interest is used.[6]
-
A constant concentration of the galectin and the fluorescent probe are incubated together.
-
Increasing concentrations of this compound are added to the mixture.
-
The fluorescence polarization is measured at each concentration of this compound.
-
The data is fitted to a competitive binding model to calculate the Ki or Kd value for this compound.[6]
-
Jurkat T-cell Apoptosis Assay
This cellular assay assesses the ability of this compound to inhibit galectin-1-induced apoptosis.
-
Principle: Galectin-1 can induce apoptosis in certain T-cell lines, such as Jurkat cells.[6][8] An effective inhibitor of galectin-1 will prevent this pro-apoptotic activity.
-
Protocol Outline:
-
Jurkat cells are cultured under standard conditions.
-
Cells are treated with recombinant galectin-1 in the presence of varying concentrations of this compound (e.g., 0.1-10 μM) or a vehicle control for a specified period (e.g., 16 hours).[3]
-
Apoptosis is quantified using methods such as flow cytometry with Annexin V and propidium (B1200493) iodide staining.
-
The concentration of this compound that inhibits 50% of the galectin-1-induced apoptosis (IC50) is determined.[1][2]
-
Cytokine Release Assay in Stimulated T-cells
This assay evaluates the immunomodulatory effects of this compound by measuring its impact on cytokine production by activated T-cells.
-
Principle: Galectin-1 is known to modulate the production of various cytokines, including immunosuppressive ones.[6][7] this compound is expected to reverse these effects.
-
Protocol Outline:
-
T-cells are isolated from human whole blood or mouse spleens.[7]
-
The T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce activation and cytokine production.[7]
-
The stimulated cells are treated with different concentrations of this compound or a vehicle control.
-
After a 48-hour incubation period, the supernatant is collected.[7]
-
The concentrations of various cytokines (e.g., IL-17A, IFNγ, IL-6, TNFα) in the supernatant are measured using techniques like ELISA or multiplex bead arrays.[6][7]
-
In Vivo Tumor Growth Models
Syngeneic mouse models are utilized to assess the anti-tumor efficacy of this compound in an immunocompetent setting.
-
Principle: These models allow for the evaluation of a drug's direct effects on tumor cells and its indirect effects on the tumor microenvironment, including the immune system.
-
Protocol Outline:
-
Cancer cell lines, such as LL/2 (lung carcinoma), are implanted into syngeneic mice.[1][2]
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives this compound orally at a specified dose and schedule (e.g., 30 mg/kg, twice daily for 21 days).[3]
-
The control group receives a vehicle.
-
Tumor growth is monitored and measured regularly over the course of the study.
-
At the end of the study, tumors may be excised for further analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound and galectin-1.
Caption: this compound inhibits Galectin-1, blocking downstream signaling that leads to T-cell apoptosis and the production of immunosuppressive cytokines.
Caption: Workflow for determining the binding affinity of this compound using a fluorescence polarization assay.
Caption: Experimental workflow for evaluating the in vivo anti-tumor efficacy of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Galectin-1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. Galectin-1 Induces the Production of Immune-Suppressive Cytokines in Human and Mouse T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
GB1908: A Technical Deep Dive into its Impact on Immunosuppressive Cytokines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB1908 is a novel, selective, and orally available small molecule inhibitor of Galectin-1, a β-galactoside-binding lectin implicated in various pro-tumorigenic and immunosuppressive mechanisms.[1][2][3] By targeting the carbohydrate recognition domain of Galectin-1, this compound presents a promising therapeutic strategy to counteract the immunosuppressive tumor microenvironment and enhance anti-tumor immunity.[2][3] This technical guide provides an in-depth analysis of the impact of this compound on key immunosuppressive cytokines, detailing the quantitative effects, experimental methodologies, and underlying signaling pathways.
Quantitative Data on Cytokine Inhibition
This compound has been demonstrated to significantly reduce the production of several key immunosuppressive and pro-inflammatory cytokines in a concentration-dependent manner. The following tables summarize the available quantitative data from in vitro and in vivo studies.
In Vitro Inhibition of Cytokines in Stimulated T-Cells
| Cytokine | Cell Type | Inhibition Data | Reference |
| IL-17A | Human T-Cells | Estimated IC50 ~1 µM | [4] |
| Mouse T-Cells | Estimated IC50 ~0.5 µM | [4] | |
| IFN-γ | Human T-Cells | Estimated IC50 ~1 µM | [4] |
| Mouse T-Cells | Estimated IC50 ~0.5 µM | [4] | |
| TNF-α | Human T-Cells | Estimated IC50 ~1 µM | [4] |
| Mouse T-Cells | Estimated IC50 ~0.5 µM | [4] | |
| IL-10 | Human Cells | Inhibition observed in a stromal NSCLC model | [3] |
Note: IC50 values for IL-17A, IFN-γ, and TNF-α are estimated from graphical data presented in the referenced literature. Quantitative dose-response data for IL-10 inhibition is not currently available in the public domain.
In Vivo Inhibition of Cytokines in a Concanavalin A-Induced Mouse Model
| Cytokine | Treatment Group | Mean Cytokine Level (pg/mL) ± SEM | % Reduction vs. Vehicle | Reference |
| IL-17A | Vehicle | ~1500 | - | [4] |
| This compound (30 mg/kg) | ~500 | ~67% | [4] | |
| IFN-γ | Vehicle | ~6000 | - | [4] |
| This compound (30 mg/kg) | ~2000 | ~67% | [4] | |
| TNF-α | Vehicle | ~4000 | - | [4] |
| This compound (30 mg/kg) | ~1500 | ~63% | [4] | |
| IL-6 | Vehicle | ~8000 | - | [4] |
| This compound (30 mg/kg) | ~3000 | ~63% | [4] |
Note: Cytokine levels are estimated from graphical data presented in the referenced literature.
Key Experimental Protocols
In Vitro T-Cell Cytokine Inhibition Assay
This protocol outlines the general procedure for assessing the in vitro efficacy of this compound in inhibiting cytokine production from stimulated T-cells.
1. T-Cell Isolation and Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood or splenocytes from mice.
-
Purify T-cells using standard negative selection kits.
-
Culture T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
2. T-Cell Stimulation:
-
Coat 96-well plates with an anti-CD3 antibody (e.g., clone OKT3 for human, 145-2C11 for mouse) at a concentration of 1-5 µg/mL in sterile PBS and incubate for at least 2 hours at 37°C or overnight at 4°C.[5]
-
Wash the plates twice with sterile PBS to remove unbound antibody.
-
Resuspend T-cells in culture medium and add to the coated wells at a density of 1 x 10^6 cells/mL.
-
Add soluble anti-CD28 antibody (e.g., clone CD28.2) to a final concentration of 1-5 µg/mL to provide co-stimulation.
3. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).
-
Add the diluted this compound or vehicle control (DMSO) to the T-cell cultures. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
4. Incubation and Supernatant Collection:
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Centrifuge the plates to pellet the cells and collect the cell-free supernatant for cytokine analysis.
5. Cytokine Measurement:
-
Measure the concentrations of IL-17A, IFN-γ, TNF-α, IL-6, and IL-10 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4][6]
In Vivo Concanavalin A-Induced Hepatitis Model
This protocol describes a common in vivo model to assess the anti-inflammatory and immunomodulatory effects of compounds like this compound.
1. Animals:
-
Use female BALB/c mice (or other appropriate strain), typically 8-12 weeks old.[4]
-
Acclimatize the animals for at least one week before the experiment.
2. This compound Administration:
-
Administer this compound orally (p.o.) at a dose of 30 mg/kg.[4]
-
Administer a vehicle control (e.g., a solution of DMSO, PEG300, Tween-80, and saline) to the control group.
3. Induction of Hepatitis:
-
One hour after this compound or vehicle administration, inject Concanavalin A (Con A) intravenously (i.v.) via the tail vein at a dose of 15-20 mg/kg to induce T-cell-mediated liver injury.[4]
4. Sample Collection:
-
At a specified time point after Con A injection (e.g., 8 hours), collect blood samples via cardiac puncture or other appropriate method.[4]
-
Process the blood to obtain serum or plasma and store at -80°C until analysis.
5. Cytokine Analysis:
-
Measure the levels of circulating cytokines (IL-17A, IFN-γ, TNF-α, IL-6) in the serum or plasma samples using multiplex bead-based immunoassays or ELISA.
Signaling Pathways Modulated by this compound
Galectin-1 exerts its immunosuppressive effects through various mechanisms, primarily by modulating T-cell function. By inhibiting Galectin-1, this compound is hypothesized to interfere with these signaling cascades, leading to a reduction in immunosuppressive cytokine production.
Extracellular Galectin-1 can bind to glycosylated receptors on the surface of T-cells, such as the T-cell receptor (TCR), CD45, and CD7. This binding can trigger several downstream signaling events:
-
Induction of IL-10: Galectin-1 binding to T-cells can lead to the phosphorylation of STAT1, STAT3, and STAT6, which are key transcription factors involved in the production of the immunosuppressive cytokine IL-10.[6]
-
T-Cell Apoptosis and Anergy: Galectin-1 can induce apoptosis in activated T-cells, thereby reducing the population of effector T-cells that produce pro-inflammatory cytokines like IFN-γ and TNF-α. This process can involve the Fas/FasL pathway and activation of caspases.
-
Modulation of TCR Signaling: Galectin-1 can alter the organization of the immunological synapse, leading to dampened TCR signaling and subsequent reduction in the activation of transcription factors like NF-κB and AP-1, which are crucial for the expression of many cytokines, including IL-6 and TNF-α.
This compound, by blocking the binding of Galectin-1 to its cell surface receptors, is expected to inhibit these downstream signaling events, thereby preventing the production of immunosuppressive cytokines and restoring a more pro-inflammatory and anti-tumor immune environment.
Conclusion
This compound demonstrates significant potential as a novel immunotherapeutic agent by effectively reducing the production of key immunosuppressive and pro-inflammatory cytokines. The data presented in this guide highlight its potent in vitro and in vivo activity. By inhibiting Galectin-1-mediated signaling in T-cells, this compound can help to reverse the immunosuppressive tumor microenvironment, a critical step in enhancing the efficacy of cancer immunotherapies. Further research is warranted to fully elucidate the quantitative impact on all relevant cytokines and to further detail the intricate signaling pathways involved. This will be crucial for the strategic development and clinical application of this compound in oncology.
References
- 1. bowdish.ca [bowdish.ca]
- 2. Galectin-1 Induces the Production of Immune-Suppressive Cytokines in Human and Mouse T Cells [mdpi.com]
- 3. Galectin-1 triggers an immunoregulatory signature in T helper cells functionally defined by IL-10 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.4. Measurement of Cytokine Levels Using ELISA [bio-protocol.org]
Initial Studies of GB1908 in Lung Cancer Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical studies of GB1908, a selective and orally available inhibitor of Galectin-1, in the context of lung cancer. The information presented is collated from publicly available research and is intended to provide a comprehensive resource for professionals in the field of oncology drug development.
Core Findings and Quantitative Data
This compound has demonstrated promising preclinical activity in lung cancer models. Its mechanism of action centers on the inhibition of Galectin-1, a β-galactoside-binding lectin implicated in tumorigenesis and immune suppression.[1][2] High expression of Galectin-1 has been correlated with poorer survival outcomes in some cancers.[1][3]
Binding Affinity and In Vitro Efficacy
The following table summarizes the key quantitative data for this compound from initial in vitro studies. These studies highlight the compound's high affinity and selectivity for Galectin-1.
| Parameter | Species | Galectin-1 | Galectin-3 | Citation |
| Kd (μM) | Human | 0.057 | 6.0 | [4] |
| Ki (nM) | Human | 57 | >50-fold selective | [2] |
| Ki (nM) | Mouse | 72 | >50-fold selective | [2] |
| IC50 (nM) | Jurkat Cells (Gal-1 induced apoptosis) | 850 | - | [2][4] |
In Vivo Efficacy
In a syngeneic mouse model of lung cancer, this compound demonstrated significant tumor growth inhibition.
| Animal Model | Cell Line | Treatment | Outcome | Citation |
| Syngeneic C57BL/6N mice | LL/2 (Lewis Lung Carcinoma) | 30 mg/kg this compound, twice daily (p.o.) for 21 days | Reduced primary lung tumor growth | [2][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for the key experiments conducted in the initial studies of this compound.
In Vitro Galectin-1-Induced T-cell Apoptosis Assay
This assay evaluates the ability of this compound to inhibit Galectin-1-induced apoptosis in a T-cell line.
Cell Line: Human Jurkat T-cells.
Protocol:
-
Culture Jurkat cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Induce apoptosis by treating the Jurkat cells with Galectin-1.
-
In parallel, treat Jurkat cells with Galectin-1 in the presence of varying concentrations of this compound (e.g., 0.1-10 μM).[2]
-
Include a negative control (untreated cells) and a positive control (cells treated with a known apoptosis inducer).
-
Incubate for a specified period (e.g., 16 hours).[2]
-
Assess apoptosis using a validated method, such as flow cytometry analysis of Annexin V and propidium (B1200493) iodide staining or measurement of caspase activation.[5]
-
Calculate the IC50 value for this compound by plotting the percentage of apoptosis inhibition against the logarithm of the inhibitor concentration.
Stromal Non-Small Cell Lung Cancer (NSCLC) Tumor Microenvironment Model
This in vitro model assesses the effect of this compound on the production of immunosuppressive cytokines in a simulated tumor microenvironment.
Components:
-
Tumor Cells: NCI-H1299 human NSCLC cell line.
-
Stromal Cells: Human primary dermal fibroblasts.
-
Immune Cells: Human peripheral blood mononuclear cells (PBMCs).
Protocol:
-
Establish a co-culture of human primary dermal fibroblasts and the NCI-H1299 NSCLC cell line.
-
Add human PBMCs to the co-culture.
-
Stimulate the tri-culture system with T-cell receptor ligands to mimic an inflammatory tumor microenvironment.[5]
-
Treat the cultures with this compound at various concentrations.
-
Include a vehicle control.
-
After a defined incubation period (e.g., 48 hours), collect the culture supernatants.[5]
-
Analyze the supernatants for the levels of immunosuppressive cytokines (e.g., IL-10) and other relevant biomarkers using methods such as ELISA or multiplex bead arrays.
In Vivo Syngeneic Mouse Model of Lung Cancer
This in vivo study evaluates the anti-tumor efficacy of orally administered this compound.
Animal Model: Female C57BL/6N mice.
Cell Line: LL/2 (Lewis Lung Carcinoma).
Protocol:
-
Culture LL/2 cells in an appropriate medium.
-
Harvest the LL/2 cells and prepare a single-cell suspension.
-
Inject a defined number of LL/2 cells (e.g., 1 x 10^6) subcutaneously into the flank of the C57BL/6N mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer this compound orally (p.o.) to the treatment group at a dose of 30 mg/kg twice a day for a specified duration (e.g., 21 days).[2]
-
Administer the vehicle to the control group following the same schedule.
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of this compound and the experimental procedures.
References
GB1908: A Deep Dive into its Therapeutic Potential as a Selective Galectin-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GB1908 is a novel, selective, and orally available small molecule inhibitor of the Galectin-1 (Gal-1) carbohydrate recognition domain. Preclinical evidence strongly suggests its therapeutic potential in oncology, primarily through the disruption of tumor-promoting and immunosuppressive pathways mediated by Gal-1. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key preclinical findings, and detailed experimental methodologies.
Introduction: The Role of Galectin-1 in Cancer
Galectin-1 is a β-galactoside-binding lectin that is overexpressed in a variety of cancers, including lung, breast, and melanoma.[1][2] High Gal-1 expression is often correlated with poor patient survival outcomes.[1][2] Its pro-tumorigenic functions are multifaceted, involving the promotion of tumor cell growth, angiogenesis, and metastasis. Furthermore, Gal-1 plays a critical role in creating an immunosuppressive tumor microenvironment by inducing the apoptosis of activated T cells and promoting the secretion of immunosuppressive cytokines.[1][3] These characteristics make Galectin-1 a compelling target for cancer therapy. This compound has emerged as a promising clinical candidate designed to selectively inhibit Gal-1 and reverse its pro-tumorigenic effects.
This compound: Mechanism of Action
This compound is a glycomimetic small molecule that competitively binds to the carbohydrate recognition domain (CRD) of Galectin-1, thereby preventing its interaction with glycoproteins on the surface of immune cells, particularly T cells.[1][3] By blocking this interaction, this compound is hypothesized to inhibit Gal-1-mediated T-cell apoptosis and reduce the production of immunosuppressive cytokines, thus restoring anti-tumor immunity.
dot
Figure 1: this compound Mechanism of Action.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent and selective inhibition of Galectin-1 in a variety of in vitro assays.
Table 1: In Vitro Activity of this compound
| Assay | Metric | Value | Cell Line/System | Reference |
| Galectin-1 Binding Affinity | Kd | 0.057 µM | Human Galectin-1 | [4][5] |
| Galectin-3 Binding Affinity | Kd | 6.0 µM | Human Galectin-3 | [4][5] |
| Galectin-1 Inhibition of T-cell Apoptosis | IC50 | 850 nM | Jurkat cells | [4][5] |
The data clearly indicates that this compound is a high-affinity inhibitor of Galectin-1 with over 100-fold selectivity against Galectin-3.[4][5] This selectivity is crucial as Galectin-3 can have different biological functions, and off-target inhibition could lead to unwanted side effects.
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in syngeneic mouse models of cancer.
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |
| Lung Carcinoma | LL/2 Syngeneic Mouse Model | 30 mg/kg, b.i.d., p.o. | Reduced primary tumor growth | [4][5] |
| Breast Carcinoma | Syngeneic Mouse Model | Not Specified | Slowed tumor growth | [1][2] |
| Metastatic Skin Cutaneous Melanoma | Syngeneic Mouse Model | Not Specified | Slowed tumor growth | [1][2] |
Oral administration of this compound resulted in a significant reduction in tumor growth in multiple cancer models.[1][2][4][5] These findings suggest that this compound has favorable pharmacokinetic properties and can achieve therapeutic concentrations in vivo.
Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound is orally bioavailable. A dose of 30 mg/kg administered twice daily (b.i.d.) resulted in free plasma concentrations of this compound that were maintained above the Galectin-1 Kd for a 24-hour period.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Galectin-1 Induced T-cell Apoptosis Assay
References
- 1. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: The Binding Affinity and Mechanism of Action of GB1908, a Selective Human Galectin-1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Galectin-1 (Gal-1) is a β-galactoside-binding lectin deeply implicated in tumorigenesis and immune evasion.[1][2] Its overexpression in various cancers correlates with poor patient survival outcomes, making it a compelling target for therapeutic intervention.[1][3] GB1908 is a novel, selective, and orally active small molecule inhibitor targeting the carbohydrate recognition domain (CRD) of Galectin-1.[1][4] This document provides a comprehensive technical overview of the binding affinity of this compound to human Galectin-1, details the experimental methodologies used for its characterization, and illustrates its mechanism of action in modulating immune responses.
Quantitative Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to human Galectin-1 and exhibits significant selectivity over other galectin family members, particularly Galectin-3.[1][4] The quantitative data, derived from biophysical assays, are summarized below.
Table 1: Biophysical Binding Affinity of this compound
| Target Protein | Species | Affinity Metric | Value (µM) | Citation(s) |
|---|---|---|---|---|
| Galectin-1 | Human | Kd | 0.057 | [5][6] |
| Ki | 0.057 | [4][7] | ||
| Affinity | 0.03 | [1] | ||
| Galectin-1 | Mouse | Ki | 0.072 | [4][7] |
| Affinity | 0.04 | [1] | ||
| Galectin-3 | Human | Kd | 6.0 | [5][6] |
| Affinity | 2.61 | [1] |
| Galectin-3 | Mouse | Affinity | 3.18 |[1] |
Kd (Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity; a lower value indicates stronger binding.
Table 2: Cellular and Functional Activity of this compound
| Assay Description | Cell Line | Metric | Value (nM) | Citation(s) |
|---|
| Inhibition of Gal-1-induced apoptosis | Jurkat T cells | IC50 | 850 |[4][5][6][8] |
IC50 (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the Galectin-1-induced biological response.
Mechanism of Action: Reversal of Galectin-1-Mediated Immunosuppression
Galectin-1 contributes to an immunosuppressive tumor microenvironment by inducing T-cell apoptosis and promoting the release of inhibitory cytokines.[1][9][10] this compound acts by competitively binding to the CRD of Galectin-1, thereby preventing its interaction with cell surface glycoproteins on immune cells, particularly T cells.[1][9] This blockade reverses Galectin-1's immunosuppressive effects.
The key mechanisms of action for this compound include:
-
Inhibition of T-cell Apoptosis: this compound effectively attenuates Galectin-1-induced apoptosis of T cells.[1][2][3]
-
Reduction of Immunosuppressive Cytokines: The inhibitor reduces the production of several key immunosuppressive cytokines, including IL-17A, IFNγ, IL-6, and TNFα.[1][9]
Caption: this compound blocks Galectin-1, inhibiting T-cell apoptosis and cytokine release.
Experimental Protocols
The binding affinity and kinetics of this compound with Galectin-1 were primarily determined using biophysical techniques such as Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP).[9][11][12]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. It allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).
Methodology Overview:
-
Immobilization: Recombinant human Galectin-1 protein is covalently immobilized onto the surface of a sensor chip.
-
Association: A solution containing this compound at various concentrations is flowed over the sensor surface. The binding of this compound to the immobilized Galectin-1 causes a change in the refractive index at the surface, which is detected as a response signal.
-
Dissociation: A buffer solution without this compound is flowed over the surface, and the dissociation of the this compound-Galectin-1 complex is monitored as a decrease in the response signal.
-
Regeneration: The sensor surface is washed with a regeneration solution to remove any remaining bound analyte, preparing it for the next cycle.
-
Data Analysis: The resulting sensorgrams (response vs. time) are fitted to kinetic models to determine the ka, kd, and Kd values.[11][12]
Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Fluorescence Polarization (FP)
FP assays are used as an alternative or complementary method to determine binding affinities in a solution-based format.[9][12]
Methodology Overview:
-
Probe Preparation: A fluorescently labeled ligand (probe) that is known to bind to Galectin-1 is used.
-
Competition Assay: A constant concentration of Galectin-1 and the fluorescent probe are incubated together. In the bound state, the probe-Galectin-1 complex is large and tumbles slowly in solution, resulting in high fluorescence polarization.
-
Titration: this compound is titrated into the solution in increasing concentrations. This compound competes with the fluorescent probe for binding to Galectin-1.
-
Measurement: As this compound displaces the fluorescent probe, the smaller, unbound probe tumbles more rapidly, leading to a decrease in fluorescence polarization.
-
Data Analysis: The change in polarization is plotted against the concentration of this compound to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
Conclusion
This compound is a potent and highly selective inhibitor of human Galectin-1, demonstrating low nanomolar binding affinity.[4][5] Its mechanism of action involves the direct blockade of Galectin-1's carbohydrate recognition domain, leading to the reversal of key immunosuppressive functions, such as T-cell apoptosis and the production of inhibitory cytokines.[1][9] The robust biophysical and cellular data position this compound as a promising therapeutic candidate for cancers characterized by high Galectin-1 expression.[3]
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Galectin-1 fosters an immunosuppressive microenvironment in colorectal cancer by reprogramming CD8+ regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Structural and Mechanistic Analysis of the GB1908 and Galectin-1 Interaction: A Technical Guide for Drug Development Professionals
Published: December 6, 2025
Abstract: Galectin-1, a β-galactoside-binding lectin, is a significant target in oncology due to its immunosuppressive and pro-tumorigenic functions. This document provides an in-depth technical overview of the structural and functional interactions between galectin-1 and GB1908, a novel, selective, and orally available small molecule inhibitor. We consolidate key quantitative binding data, detail the experimental methodologies used for its characterization, and visualize the associated signaling pathways. This guide is intended for researchers, scientists, and drug development professionals working on the next generation of cancer therapeutics.
Introduction to this compound and Galectin-1
Galectin-1 is a homodimeric protein with a single carbohydrate recognition domain (CRD) per subunit, which mediates its biological functions through interactions with cell surface glycoconjugates.[1] Its overexpression in the tumor microenvironment is correlated with poor patient outcomes in several cancers, including breast carcinoma and metastatic skin cutaneous melanoma.[2][3] Galectin-1 promotes cancer progression by inducing T-cell apoptosis, fostering an immunosuppressive cytokine milieu, and potentially activating pro-oncogenic signaling pathways like the Ras pathway.[2][4]
This compound is a glycomimetic small molecule specifically designed as a high-affinity inhibitor of the galectin-1 CRD.[2][3] Its development was guided by structural analysis of ligand-galectin-1 complexes, leading to a compound with high selectivity and oral bioavailability.[5][6] Pharmacological characterization has demonstrated that this compound can effectively reverse galectin-1-mediated immunosuppression and slow tumor growth in preclinical models, positioning it as a promising therapeutic candidate.[2][3][5]
Quantitative Analysis of the this compound-Galectin-1 Interaction
The binding affinity and selectivity of this compound have been rigorously quantified using various biophysical assays. The data presented below is crucial for understanding the inhibitor's potency and specificity.
Table 1: Binding Affinity of this compound for Galectin-1 and Galectin-3
| Target Protein | Species | Method | Affinity Constant (Kd/Ki) (µM) | Reference |
| Galectin-1 | Human | SPR | 0.03 | [2] |
| Galectin-1 | Human | Not Specified | 0.057 (Kd) | [5][6] |
| Galectin-1 | Human | Not Specified | 0.057 (Ki) | [7] |
| Galectin-1 | Mouse | SPR | 0.04 | [2] |
| Galectin-1 | Mouse | Not Specified | 0.072 (Ki) | [7] |
| Galectin-3 | Human | SPR | 2.61 | [2] |
| Galectin-3 | Human | Not Specified | 6.0 | [5][6] |
| Galectin-3 | Mouse | SPR | 3.18 | [2] |
This table summarizes the high-affinity binding of this compound to human and mouse galectin-1 and demonstrates its significant selectivity (>50-fold) over the closely related galectin-3.[2][7]
Table 2: Functional Inhibitory Activity of this compound
| Assay | Cell Line | Measurement | Value (nM) | Reference |
| Galectin-1-Induced Apoptosis | Jurkat T-cells | IC50 | 850 | [5][6] |
This table quantifies the functional consequence of this compound binding, showing its ability to inhibit the pro-apoptotic effects of galectin-1 on T-cells at a sub-micromolar concentration.
Structural Insights from X-ray Crystallography
The design and optimization of this compound were heavily reliant on structural biology. X-ray crystallography of a precursor ligand-galectin-1 complex revealed key hydrogen bond interactions and changes in the binding mode compared to earlier compounds, which guided the introduction of polar substituents to the thiazole (B1198619) ring to achieve low nanomolar affinities.[5][6] While the specific structure of the this compound-galectin-1 complex is not publicly detailed, the general workflow for obtaining such structural data is outlined below.
Experimental Workflow: Ligand-Galectin-1 Complex Crystallography
Caption: Workflow for determining the crystal structure of the this compound-Galectin-1 complex.
Key Experimental Protocols
The characterization of the this compound-galectin-1 interaction involves a suite of biophysical and cell-based assays. Detailed below are the methodologies for core experiments.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is utilized to measure the affinity and kinetics of the interaction between this compound and galectin-1.[8]
Protocol:
-
Immobilization: Recombinant human or mouse galectin-1 is immobilized onto a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
Analyte Injection: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface. A reference flow cell without immobilized galectin-1 is used for background subtraction.
-
Data Acquisition: The change in the refractive index at the surface, measured in response units (RU), is recorded over time to generate sensorgrams for association and dissociation phases.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Jurkat T-cell Apoptosis Assay
This cell-based functional assay determines the ability of this compound to inhibit galectin-1-induced apoptosis.[3][5][6]
Protocol:
-
Cell Culture: Jurkat T-cells are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.1-10 µM) for a specified time.[9]
-
Apoptosis Induction: Recombinant galectin-1 is added to the cell cultures to induce apoptosis. Control groups include untreated cells and cells treated with galectin-1 alone.
-
Incubation: The cells are incubated for a period sufficient to observe apoptosis (e.g., 16 hours).[9]
-
Apoptosis Measurement: Apoptosis is quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is determined.
-
Data Analysis: The results are plotted as the percentage of apoptosis versus the concentration of this compound. An IC50 value is calculated from the dose-response curve.
Signaling Pathways Modulated by the this compound-Galectin-1 Interaction
By inhibiting galectin-1, this compound disrupts key signaling events in the tumor microenvironment, primarily revolving around immune suppression and oncogenic signaling.
Inhibition of T-Cell Apoptosis and Immunosuppressive Cytokine Production
Extracellular galectin-1 cross-links glycoproteins on the T-cell surface, leading to an apoptotic cascade and the release of immunosuppressive cytokines. This compound acts as a competitive inhibitor, preventing this initial binding event.
Caption: this compound blocks Galectin-1 from binding to T-cell receptors, inhibiting apoptosis.
Potential Impact on Ras and CXCR4 Signaling
Galectin-1 has been shown to stabilize Ras on the cell membrane, which is crucial for its activation and downstream signaling.[4] It can also influence other pathways, such as CXCR4 signaling. By blocking galectin-1, this compound may dually suppress these pro-tumorigenic pathways in cancer cells.
Caption: this compound may inhibit Gal-1's stabilization of Ras and modulation of CXCR4.
Conclusion
This compound represents a highly promising, structurally informed inhibitor of galectin-1. Its high affinity, selectivity, and demonstrated ability to counteract galectin-1's immunosuppressive functions in preclinical models underscore its therapeutic potential. The quantitative data and methodologies presented in this guide provide a framework for the continued development and evaluation of this compound and other next-generation galectin-1 inhibitors for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galectin-1 inhibition induces cell apoptosis through dual suppression of CXCR4 and Ras pathways in human malignant peripheral nerve sheath tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Early Research on the Oral Bioavailability of GB1908: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational preclinical research on GB1908, a selective and orally active inhibitor of galectin-1. The data and methodologies presented are collated from early publications, offering a core understanding of its pharmacokinetic profile and mechanism of action.
Introduction to this compound
This compound is a small molecule glycomimetic designed to selectively inhibit the carbohydrate recognition domain of galectin-1.[1] Galectin-1 is a β-galactoside-binding lectin implicated in various pro-tumorigenic processes, including immune suppression.[1][2] By targeting galectin-1, this compound presents a promising therapeutic strategy for cancers that overexpress this protein.[1] Early research has focused on establishing its selectivity, in vitro efficacy, and, crucially, its viability as an orally administered agent.
Quantitative Pharmacokinetic and In Vitro Data
The oral bioavailability and efficacy of this compound have been characterized through a series of preclinical evaluations. The following tables summarize the key quantitative findings from this early research.
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Species | Value | Citation |
| Ki | Human Galectin-1 | 57 nM | [3][4] |
| Mouse Galectin-1 | 72 nM | [3][4] | |
| Kd | Galectin-1 | 0.057 µM | [5][6][7] |
| Galectin-3 | 6.0 µM | [5][6][7] | |
| Selectivity | Galectin-1 vs. Galectin-3 | >50-fold | [3][4] |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Citation |
| Galectin-1-Induced Apoptosis | Jurkat cells | IC50 | 850 nM | [3][4][5][6][7] |
Table 3: In Vivo Oral Dosing Regimen in a Syngeneic Mouse Model
| Parameter | Details | Citation |
| Animal Model | Syngeneic mice with LL/2 Lewis lung carcinoma | [4][5] |
| Dosing Route | Oral (p.o.) | [3][5] |
| Dose | 30 mg/kg | [3][4][5] |
| Frequency | Twice a day (b.i.d.) | [3][4][5] |
| Duration | 21 days | [3][4] |
| Pharmacokinetic Outcome | Resulted in free plasma levels of this compound exceeding the galectin-1 Kd for 24 hours. | [5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols used in the early evaluation of this compound.
In Vitro Galectin-1-Induced Apoptosis Assay
-
Cell Line: Jurkat cells, a human T-lymphocyte cell line.[3][4]
-
Treatment: Cells were incubated with galectin-1 to induce apoptosis.
-
Inhibitor: this compound was added at varying concentrations (e.g., 0.1-10 µM).[3][4]
-
Endpoint: The concentration of this compound required to inhibit 50% of the galectin-1-induced apoptosis (IC50) was determined.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Female C57BL/6N mice.[4]
-
Tumor Implantation: Mice were injected with LL/2 (LLC1) Lewis lung carcinoma cells to establish a syngeneic tumor model.[4]
-
Formulation: For oral administration, this compound was prepared as a suspended solution. One described formulation consists of 2.5 mg/mL this compound in a vehicle of PEG300, Tween-80, and saline.[3] Another mentioned vehicle is a PEG300/Solutol HS15/Tween 20 solution.[4]
-
Dosing: Mice were treated orally with 30 mg/kg of this compound twice daily for 21 days.[3][4][5]
-
Endpoint: The primary outcome was the reduction in the growth of the primary lung tumor.[5]
Visualized Signaling Pathways and Workflows
The mechanism of action of this compound and the workflow of its preclinical evaluation can be represented through the following diagrams.
References
- 1. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of GB1908 in Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB1908 is a novel small molecule inhibitor targeting the carbohydrate recognition domain of Galectin-1 (Gal-1), a β-galactoside-binding lectin implicated in tumor immune evasion and T-cell apoptosis.[1][2] Overexpression of Galectin-1 in the tumor microenvironment can lead to the suppression of anti-tumor immune responses by inducing apoptosis in activated T-cells.[1][3] this compound has been identified as a selective and high-affinity inhibitor of Galectin-1.[1]
The Jurkat cell line, an immortalized line of human T lymphocytes, serves as a valuable in vitro model for studying T-cell signaling and apoptosis.[4][5] Jurkat cells express surface glycoproteins that Galectin-1 binds to, such as CD45 and Fas, initiating a signaling cascade that leads to programmed cell death.[6][7] This makes them an ideal system for evaluating the efficacy of Galectin-1 inhibitors like this compound.
These application notes provide detailed protocols for assessing the in vitro activity of this compound in Jurkat cells, focusing on its ability to inhibit Galectin-1-induced apoptosis and its effects on cell viability and key apoptotic signaling proteins.
Data Presentation
The following table summarizes the known quantitative data for this compound in Jurkat cell assays.
| Parameter | Value | Cell Line | Assay | Source |
| IC50 | 850 nM | Jurkat | Inhibition of Galectin-1-induced apoptosis | [2][8] |
| Kd (Galectin-1) | 0.057 µM | - | Biophysical Assay | [2][8] |
| Kd (Galectin-3) | 6.0 µM | - | Biophysical Assay | [2][8] |
Signaling Pathway and Experimental Workflow
Galectin-1-Induced Apoptosis Signaling Pathway in Jurkat Cells
Galectin-1 induces apoptosis in T-cells by binding to specific glycoproteins on the cell surface, such as CD45 and the Fas receptor (CD95).[6][7] This binding event can trigger the Fas-associated death domain (FADD) and subsequent activation of the caspase cascade, beginning with the initiator caspase-8.[7][9] Caspase-8 then activates executioner caspases, such as caspase-3, which cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10] this compound acts by competitively binding to Galectin-1, thereby preventing its interaction with the T-cell surface receptors and inhibiting the initiation of this apoptotic cascade.
Experimental Workflow for Assessing this compound Efficacy
The overall workflow to determine the efficacy of this compound involves culturing Jurkat cells, inducing apoptosis with recombinant human Galectin-1, treating the cells with a dose range of this compound, and subsequently measuring apoptosis, cell viability, and protein expression changes.
Experimental Protocols
Jurkat Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and passaging Jurkat, Clone E6-1 (ATCC TIB-152) suspension cells.
-
Materials:
-
Jurkat, Clone E6-1 cells (ATCC® TIB-152™)
-
RPMI-1640 Medium (e.g., Gibco A1049101)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100X)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Sterile cell culture flasks (e.g., T-75)
-
Sterile conical tubes (15 mL, 50 mL)
-
Hemocytometer or automated cell counter
-
-
Complete Growth Medium:
-
RPMI-1640
-
10% FBS
-
1% Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)
-
-
Procedure:
-
Maintain Jurkat cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density regularly. The optimal density range for Jurkat cells is between 1 x 105 and 1 x 106 cells/mL.[11] Do not exceed 3 x 106 cells/mL.
-
To subculture, transfer the cell suspension to a 50 mL conical tube.
-
Centrifuge at 150-200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion. Cell viability should be >95%.
-
Seed new T-75 flasks at a density of 1-2 x 105 cells/mL in a final volume of 20-30 mL.
-
Subculture cells every 2-3 days.
-
Inhibition of Galectin-1-Induced Apoptosis Assay (Flow Cytometry)
This assay quantitatively measures the ability of this compound to inhibit apoptosis induced by recombinant human Galectin-1, using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
-
Materials:
-
Jurkat cells in logarithmic growth phase
-
This compound (dissolved in DMSO, then diluted in media)
-
Recombinant Human Galectin-1
-
FITC Annexin V Apoptosis Detection Kit with PI (or similar kit with other fluorochromes)[12]
-
1X Annexin-Binding Buffer
-
Sterile 96-well U-bottom plates
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 2 x 105 cells/well in a 96-well U-bottom plate in a volume of 50 µL of complete growth medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 25 µL of the this compound dilutions to the appropriate wells. For the vehicle control, add medium with the same final concentration of DMSO. Incubate for 1 hour at 37°C.
-
Apoptosis Induction: Prepare a solution of recombinant human Galectin-1 in complete growth medium (a final concentration of ~5-20 µM is a common starting point for galectin-induced apoptosis).[13] Add 25 µL of the Galectin-1 solution to all wells except the untreated control wells. Add 25 µL of medium to the untreated control wells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C with 5% CO2.
-
Cell Harvesting and Staining:
-
Transfer cells from each well to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 500 µL of cold PBS. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.[12]
-
Add 5 µL of FITC Annexin V and 1 µL of PI solution (100 µg/mL working solution) to each tube.[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube before analysis.[12]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Live cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be Annexin V-positive and PI-positive.
-
Data Analysis: Calculate the percentage of apoptotic cells (early + late) for each condition. Plot the percentage of apoptosis against the concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (Luminescence-Based)
This protocol assesses the effect of this compound and/or Galectin-1 on overall cell viability by measuring intracellular ATP levels, an indicator of metabolically active cells.
-
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar ATP-based assay)[14]
-
Jurkat cells
-
This compound and Galectin-1
-
Opaque-walled 96-well plates suitable for luminescence measurement
-
Luminometer
-
-
Procedure:
-
Assay Setup: Seed Jurkat cells and treat with this compound and Galectin-1 in an opaque-walled 96-well plate as described in Protocol 2 (Steps 1-4), using a final volume of 100 µL per well. Include "cells + media only" controls and "media only" (no cells) background controls.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. Ensure it is at room temperature before use.[13]
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of cell suspension).[14]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Subtract the average background luminescence (media only) from all other readings. Plot the luminescence signal against the concentration of the test compound.
-
Western Blot Analysis of Apoptosis Markers
This protocol is for detecting changes in the expression and cleavage of key apoptotic proteins, such as Caspase-3 and PARP, in response to treatment.
-
Materials:
-
Jurkat cells treated as described in Protocol 2
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Cleaved Caspase-3
-
Rabbit anti-PARP
-
Mouse or Rabbit anti-β-Actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager)
-
-
Procedure:
-
Cell Lysis:
-
Harvest approximately 1-2 x 106 Jurkat cells per condition by centrifugation (300 x g, 5 min).
-
Wash the cell pellets once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer with inhibitors.[15]
-
Incubate on ice for 30 minutes, vortexing occasionally.[15]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and loading buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[10]
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-Cleaved Caspase-3, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Analyze the band intensities. An increase in the cleaved forms of Caspase-3 (~17/19 kDa) and PARP (~89 kDa) indicates the induction of apoptosis. Normalize band intensities to the β-Actin loading control for semi-quantitative analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Resolution aCGH Analysis of the Jurkat Cell Line: Copy Number Alterations and Their Association With Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis of T cells mediated by galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galectin-1 induced activation of the apoptotic death-receptor pathway in human Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of GB1908 in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of GB1908, a selective Galectin-1 inhibitor, in various syngeneic mouse models of cancer. The following sections include quantitative data summaries, detailed experimental methodologies, and visualizations to guide researchers in designing and executing preclinical studies with this compound.
Introduction to this compound
This compound is a novel, selective, and orally available small molecule inhibitor of the Galectin-1 (Gal-1) carbohydrate recognition domain.[1][2] Galectin-1 is a β-galactoside-binding lectin that is often overexpressed in the tumor microenvironment of aggressive cancers, where it promotes tumor progression and immune evasion.[2][3] By inhibiting Galectin-1, this compound has been shown to attenuate T-cell apoptosis, reduce the production of immunosuppressive cytokines, and ultimately slow tumor growth in preclinical cancer models.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vivo dosage and efficacy of this compound in syngeneic mouse models.
Table 1: Recommended In Vivo Dosage of this compound
| Compound | Dosage | Administration Route | Dosing Schedule | Mouse Model | Efficacy |
| This compound | 30 mg/kg | Oral Gavage | Twice daily (b.i.d.) | LL/2 Lung Carcinoma | Reduced primary tumor growth.[4][5] |
Table 2: Syngeneic Mouse Models for this compound Efficacy Studies
| Cancer Type | Cell Line | Mouse Strain | Inoculation Site | Key Findings with this compound |
| Lung Carcinoma | LL/2 (Lewis Lung) | C57BL/6 | Subcutaneous flank | Significant reduction in tumor growth.[4][5] |
| Breast Carcinoma | 4T1 | BALB/c | Mammary fat pad (orthotopic) | Slowed tumor growth.[2] |
| Melanoma | B16-F10 | C57BL/6 | Subcutaneous flank or intradermal | Slowed tumor growth.[2] |
Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound. By selectively inhibiting Galectin-1, this compound blocks its interaction with glycoproteins on the surface of T-cells, thereby preventing Galectin-1-induced apoptosis and restoring anti-tumor immune responses.
Caption: Proposed mechanism of action of this compound in the tumor microenvironment.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a syngeneic mouse model.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Detailed Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a homogenous suspension of this compound suitable for oral administration in mice.
Note: The specific vehicle for this compound has not been publicly disclosed. The following is a standard, well-tolerated vehicle for oral gavage of small molecules in preclinical studies. Researchers should perform their own formulation development and stability testing.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt, low viscosity
-
0.1% (v/v) Tween® 80 (Polysorbate 80)
-
Sterile, purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Procedure:
-
Prepare the vehicle solution by dissolving 0.1% Tween® 80 in sterile water, followed by the gradual addition of 0.5% CMC with continuous stirring until a clear, homogenous solution is formed.
-
Calculate the required amount of this compound for the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse with a 200 µL dosing volume).
-
Weigh the calculated amount of this compound powder.
-
In a mortar, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension.
-
Transfer the suspension to a sterile container and stir continuously on a magnetic stirrer during the dosing procedure to maintain homogeneity.
-
Prepare the formulation fresh daily.
Syngeneic Tumor Model Establishment and this compound Administration
Objective: To establish subcutaneous or orthotopic tumors in immunocompetent mice and administer this compound.
Materials:
-
Appropriate tumor cell line (LL/2, 4T1, or B16-F10)
-
Syngeneic mouse strain (C57BL/6 for LL/2 and B16-F10; BALB/c for 4T1), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Digital calipers
Procedure:
-
Tumor Cell Preparation:
-
Culture tumor cells in their recommended medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
-
Tumor Inoculation:
-
Subcutaneous: Inject the cell suspension (e.g., 100 µL) into the flank of the mouse.
-
Orthotopic (4T1): Inject the cell suspension (e.g., 50 µL) into the fourth mammary fat pad.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control and this compound).
-
-
This compound Administration:
-
Administer the prepared this compound formulation (30 mg/kg) or vehicle control via oral gavage twice daily.
-
Continue treatment for the duration of the study (e.g., 14-21 days).
-
-
Monitoring:
-
Continue to monitor tumor volume 2-3 times per week.
-
Record body weights and observe the general health of the animals.
-
Assessment of Tumor-Infiltrating Immune Cells by Immunohistochemistry (IHC)
Objective: To evaluate the effect of this compound on the infiltration of immune cells into the tumor microenvironment.
Materials:
-
Tumor tissues collected at the study endpoint
-
10% Neutral buffered formalin
-
Paraffin processing reagents
-
Microtome
-
Microscope slides
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibodies against immune cell markers (e.g., CD4, CD8, F4/80)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Tissue Processing:
-
Fix the excised tumors in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues and embed in paraffin.
-
Cut 4-5 µm sections and mount on microscope slides.
-
-
Immunohistochemical Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate with the primary antibody at the optimal dilution and temperature.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate and mount the slides.
-
Examine the slides under a microscope and quantify the number of positive-staining cells in representative fields of view.
-
References
- 1. researchgate.net [researchgate.net]
- 2. gdddrjournal.com [gdddrjournal.com]
- 3. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of tricyclic carbohydrate–benzene hybrids as selective inhibitors of galectin-1 and galectin-8 N-terminal domains - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. downstate.edu [downstate.edu]
Application Notes and Protocols for Preclinical Administration of GB1908
These application notes provide detailed information and protocols for the preclinical administration of GB1908, a selective and orally active inhibitor of galectin-1. The intended audience for this document includes researchers, scientists, and drug development professionals working in oncology and immunology.
Introduction to this compound
This compound is a small molecule, glycomimetic inhibitor of the galectin-1 carbohydrate recognition domain.[1][2][3] Galectin-1 is a β-galactoside-binding lectin that is overexpressed in various cancers and contributes to tumor progression and immune evasion.[1][2][3] By selectively inhibiting galectin-1, this compound has demonstrated potential as a therapeutic agent for cancers where high galectin-1 expression is associated with poor patient outcomes.[1][2] Preclinical studies have shown that this compound can attenuate T-cell apoptosis, reduce the production of immunosuppressive cytokines, and inhibit tumor growth in syngeneic mouse models of cancer.[1][2][4]
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Cell Line/Assay | Reference |
| Binding Affinity (Ki) | Human Galectin-1 | 57 nM | Biochemical Assay | [5][6] |
| Mouse Galectin-1 | 72 nM | Biochemical Assay | [5][6] | |
| Binding Affinity (Kd) | Galectin-1 | 0.057 µM | Biophysical Assay | [7][8] |
| Galectin-3 | 6.0 µM | Biophysical Assay | [7][8] | |
| Selectivity | Galectin-3 vs. Galectin-1 | >50-fold | Biochemical Assay | [5][6] |
| IC50 | Galectin-1-induced Apoptosis | 850 nM | Jurkat Cells | [5][6][7][8] |
Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Cancer Model | Cell Line | Administration Route | Dosage Regimen | Outcome | Reference |
| Lung Cancer | LL/2 (Lewis Lung Carcinoma) | Oral (p.o.) | 30 mg/kg, twice daily for 21 days | Significantly inhibited tumor growth | [5][7][8] |
| Breast Carcinoma | 4T1 | Oral (p.o.) | 30 mg/kg, twice daily | Reduced tumor volume | [1] |
| Melanoma | B16-F10 | Oral (p.o.) | 30 mg/kg, twice daily | Reduced tumor volume | [1] |
| Colon Adenocarcinoma | CT26wt | Oral (p.o.) | 30 mg/kg, twice daily | No efficacy observed | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dosage | Key Finding | Reference |
| Oral (p.o.) | 30 mg/kg, twice daily | Maintains free plasma levels of this compound above the galectin-1 Kd for 24 hours | [7][8] |
Table 4: Recommended Formulations for Oral Administration of this compound
| Protocol | Components | Solubility | Notes | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.95 mM) | Clear solution | [5] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.95 mM) | Clear solution | [5] |
| 3 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (4.95 mM) | Suspended solution; requires sonication | [5] |
| 4 | PEG300/Solutol HS15/Tween 20 solution (85/15/1% v/v) | Not specified | Used for 30 mg/kg oral administration in mice | [6] |
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a this compound solution for oral gavage in mice, based on the recommended formulations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add DMSO to a final concentration of 10% of the total volume.
-
Vortex the mixture until the this compound is completely dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume.
-
Add Tween-80 to a final concentration of 5% of the total volume.
-
Vortex the solution thoroughly after each addition.
-
Add sterile saline to reach the final desired volume (45% of the total).
-
Vortex the final solution until it is a clear and homogenous.
-
Store the formulation at -80°C for up to 6 months or at -20°C for up to 1 month.[5] If precipitation occurs upon thawing, gentle warming and/or sonication can be used to redissolve the compound.[5]
In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound in a syngeneic mouse model.
Materials:
-
Female C57BL/6N mice (or other appropriate strain for the chosen cell line)
-
LL/2 (Lewis Lung Carcinoma) cells (or other syngeneic tumor cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles for subcutaneous injection
-
Oral gavage needles
-
Calipers for tumor measurement
-
This compound formulation and vehicle control
Protocol:
-
Cell Culture and Implantation:
-
Culture LL/2 cells in the recommended medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 106 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Tumor Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
Continue treatment for the specified duration (e.g., 21 days).[5]
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth curves and final tumor weights between the this compound-treated and vehicle control groups.
-
In Vitro T-cell Apoptosis Assay
This protocol describes an in vitro assay to assess the ability of this compound to inhibit galectin-1-induced apoptosis in Jurkat T-cells.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant human galectin-1
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Culture:
-
Culture Jurkat cells in RPMI-1640 medium with 10% FBS.
-
-
Treatment:
-
Seed Jurkat cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1-10 µM) for a specified time.[5][6]
-
Induce apoptosis by adding recombinant human galectin-1 to the cell culture.
-
Include appropriate controls: untreated cells, cells treated with galectin-1 only, and cells treated with this compound only.
-
-
Apoptosis Analysis:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
-
Data Analysis:
-
Determine the IC50 value of this compound for the inhibition of galectin-1-induced apoptosis.
-
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound in the tumor microenvironment.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
References
- 1. karger.com [karger.com]
- 2. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for GB1908 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB1908 is a selective, orally available small molecule inhibitor of galectin-1, a β-galactoside-binding lectin implicated in various pro-tumorigenic processes.[1][2][3] Galectin-1 contributes to cancer progression by promoting an immunosuppressive tumor microenvironment and inducing T-cell apoptosis.[2][4] By inhibiting galectin-1, this compound presents a promising therapeutic strategy for various cancers. These application notes provide detailed protocols for assessing the in vitro effects of this compound on responsive cell lines, enabling researchers to evaluate its efficacy and mechanism of action.
Mechanism of Action
This compound selectively binds to the carbohydrate recognition domain (CRD) of galectin-1, preventing its interaction with cell surface glycoproteins such as CD45 on T-cells. This inhibition blocks galectin-1-mediated signaling pathways that lead to T-cell apoptosis and the production of immunosuppressive cytokines. The restoration of T-cell function and the modulation of the tumor microenvironment are key aspects of this compound's anti-cancer activity.
This compound inhibits Galectin-1, blocking apoptosis and immunosuppression.
Responsive Cell Lines and Quantitative Data
Several cell lines have been identified as responsive to this compound treatment. The following table summarizes the available quantitative data.
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| Jurkat | T-cell Leukemia | Galectin-1-Induced Apoptosis | IC50 = 850 nM | [3] |
| LL/2 (LLC1) | Lewis Lung Carcinoma | In vivo tumor growth | Reduced tumor growth | [3] |
| H1299 (in co-culture) | Non-Small Cell Lung Cancer | Cytokine Profiling | Reduced immunosuppressive cytokines | [2] |
| Breast Carcinoma Models | Breast Cancer | In vivo tumor growth | Slowed tumor growth | [2] |
| Melanoma Models | Metastatic Skin Cutaneous Melanoma | In vivo tumor growth | Slowed tumor growth | [2] |
Experimental Protocols
Jurkat Cell Apoptosis Assay (Annexin V/PI Staining)
This protocol details the procedure to assess the inhibition of galectin-1-induced apoptosis in Jurkat cells by this compound.
Materials:
-
Jurkat cells (ATCC TIB-152)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human Galectin-1
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour.
-
Induce apoptosis by adding recombinant human Galectin-1 to a final concentration of 20 µg/mL.
-
Include appropriate controls: untreated cells, cells treated with Galectin-1 only, and cells treated with this compound only.
-
Incubate for 16-24 hours.
-
-
Staining:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use FITC signal (FL1) for Annexin V and PI signal (FL2/FL3) to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
-
Data Analysis:
-
Calculate the percentage of apoptotic cells (Annexin V positive) for each treatment condition.
-
Determine the IC50 value of this compound for the inhibition of galectin-1-induced apoptosis by plotting the percentage of apoptosis against the log concentration of this compound and fitting a dose-response curve.
-
Workflow for Jurkat cell apoptosis assay with this compound treatment.
LL/2 Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability and proliferation of the LL/2 (Lewis Lung Carcinoma) cell line.
Materials:
-
LL/2 (LLC1) cells (ATCC CRL-1642)
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest LL/2 cells and resuspend in fresh medium.
-
Seed 5,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the diluted this compound to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 for cell growth inhibition.
-
H1299 Co-culture Cytokine Profiling (Cytometric Bead Array)
This protocol outlines a method to evaluate the effect of this compound on cytokine production in a co-culture model of the tumor microenvironment.
Materials:
-
H1299 NSCLC cells (ATCC CRL-5803)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Human primary dermal fibroblasts
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
T-cell receptor ligands (e.g., anti-CD3/anti-CD28 antibodies)
-
Cytometric Bead Array (CBA) kit for human inflammatory cytokines (e.g., IL-6, IL-10, TNF-α)
-
Flow Cytometer
Procedure:
-
Co-culture Setup:
-
Seed H1299 cells and human primary dermal fibroblasts in a 24-well plate and allow them to form a stromal layer.
-
Isolate PBMCs from healthy donor blood.
-
Add PBMCs to the stromal layer.
-
-
Stimulation and Treatment:
-
Stimulate the co-culture with T-cell receptor ligands to mimic an active immune environment.
-
Treat the stimulated co-culture with various concentrations of this compound.
-
Include appropriate controls (unstimulated co-culture, stimulated co-culture with vehicle).
-
Incubate for 48 hours.
-
-
Supernatant Collection:
-
Collect the culture supernatants and centrifuge to remove any cells or debris.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Analysis (CBA):
-
Perform the CBA assay according to the manufacturer's instructions. Briefly, this involves incubating the supernatants with a mixture of capture beads, each specific for a different cytokine, followed by the addition of a fluorescently labeled detection antibody.
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer. The different bead populations are identified by their fluorescence intensity, and the amount of cytokine is quantified by the fluorescence intensity of the detection antibody.
-
-
Data Analysis:
-
Use the standard curve provided in the CBA kit to calculate the concentration of each cytokine in the samples.
-
Compare the cytokine levels in the this compound-treated samples to the vehicle-treated control to determine the effect of the inhibitor on cytokine production.
-
Experimental workflow for cytokine profiling in a co-culture model.
Conclusion
The provided protocols offer a framework for investigating the anti-cancer effects of this compound in responsive cell lines. By utilizing these methods, researchers can further elucidate the mechanism of action of this novel galectin-1 inhibitor and contribute to its development as a potential cancer therapeutic. Careful optimization of experimental conditions for specific cell lines and assay formats is recommended to ensure reproducible and reliable results.
References
- 1. karger.com [karger.com]
- 2. karger.com [karger.com]
- 3. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GB1908 Cytotoxicity Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB1908 is a novel, selective, and high-affinity small molecule inhibitor of the Galectin-1 (Gal-1) carbohydrate recognition domain.[1] Galectin-1 is a β-galactoside-binding lectin implicated in various pro-tumorigenic processes, including immune suppression and T-cell apoptosis.[1][2] Pharmacological blockade of Gal-1 with this compound presents a promising therapeutic strategy in cancers that overexpress this lectin.[1] Preclinical studies have demonstrated that this compound can attenuate Gal-1-induced apoptosis in Jurkat T-cells, a human T-lymphocyte cell line.[1][3][4] This application note provides a detailed protocol for assessing the cytotoxic and anti-apoptotic effects of this compound using the CellTox™ Green Cytotoxicity Assay.
Principle of the Assay
The CellTox™ Green Cytotoxicity Assay is a fluorescence-based method for measuring cytotoxicity. The assay utilizes a proprietary asymmetric cyanine (B1664457) dye that is excluded from viable cells with intact membranes.[5] In cells undergoing cytotoxicity or apoptosis, membrane integrity is compromised, allowing the dye to enter and bind to the cellular DNA. This binding event leads to a substantial enhancement of the dye's fluorescence, which is proportional to the number of dead cells.[5] This protocol is designed to quantify the ability of this compound to inhibit Galectin-1-induced cytotoxicity in Jurkat cells.
Data Presentation
The quantitative data from this assay can be summarized in the following table to facilitate comparison between different treatment conditions.
| Treatment Group | This compound Concentration (µM) | Galectin-1 (µg/mL) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Cytotoxicity | % Inhibition of Cytotoxicity |
| Untreated Control | 0 | 0 | 0% | N/A | ||
| Vehicle Control | (Vehicle) | 0 | ||||
| Galectin-1 Alone | 0 | X | 0% | |||
| This compound + Galectin-1 | 0.1 | X | ||||
| This compound + Galectin-1 | 1 | X | ||||
| This compound + Galectin-1 | 10 | X | ||||
| This compound Alone | 10 | 0 | ||||
| Lysis Control | N/A | N/A | 100% | N/A |
Note: 'X' represents the predetermined optimal concentration of Galectin-1 for inducing apoptosis in Jurkat cells.
Experimental Protocols
Materials and Reagents
-
This compound
-
Recombinant Human Galectin-1
-
Jurkat cells (human T-lymphocyte cell line)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
CellTox™ Green Cytotoxicity Assay Kit (Promega or equivalent)
-
96-well, clear-bottom, black-walled assay plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fluorescence microplate reader (Excitation: 485-500 nm, Emission: 520-530 nm)
Cell Culture
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell viability should be >95% as determined by trypan blue exclusion.
Assay Protocol
-
Cell Seeding:
-
Harvest Jurkat cells by centrifugation (e.g., 200 x g for 5 minutes).
-
Resuspend the cell pellet in fresh, serum-free RPMI-1640 medium to a final density of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well assay plate (20,000 cells/well).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in serum-free RPMI-1640 medium to achieve 2X the final desired concentrations.
-
Prepare a 2X stock solution of Galectin-1 in serum-free RPMI-1640 medium.
-
-
Treatment:
-
Add 50 µL of the 2X this compound dilutions to the appropriate wells.
-
Add 50 µL of serum-free medium with vehicle (e.g., DMSO at the same final concentration as the this compound-treated wells) to the control wells.
-
Immediately add 50 µL of the 2X Galectin-1 solution to the appropriate wells. For wells without Galectin-1, add 50 µL of serum-free medium.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.
-
-
Cytotoxicity Measurement:
-
Prepare the CellTox™ Green reagent according to the manufacturer's instructions.
-
Add 20 µL of the prepared reagent to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485-500 nm and emission at 520-530 nm.
-
-
Controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.
-
Galectin-1 Alone: Cells treated with Galectin-1 only.
-
This compound Alone: Cells treated with the highest concentration of this compound only, to assess its intrinsic cytotoxicity.
-
Maximum Lysis Control: Cells treated with a lysis agent (provided in some kits) to determine 100% cytotoxicity.
-
No-Cell Control: Medium only, to measure background fluorescence.
-
Data Analysis
-
Subtract the average fluorescence of the no-cell control from all other wells.
-
Calculate the percentage of cytotoxicity for each treatment using the following formula:
% Cytotoxicity = [(Experimental Fluorescence - Untreated Control Fluorescence) / (Maximum Lysis Fluorescence - Untreated Control Fluorescence)] x 100
-
Calculate the percentage of inhibition of Galectin-1 induced cytotoxicity by this compound:
% Inhibition = [1 - (% Cytotoxicity with this compound and Gal-1 / % Cytotoxicity with Gal-1 alone)] x 100
-
Plot the % Inhibition of Cytotoxicity against the log concentration of this compound to determine the IC50 value.
Visualizations
Caption: Experimental workflow for the this compound cytotoxicity assay.
Caption: Proposed signaling pathway of Galectin-1-induced apoptosis and its inhibition by this compound.
Discussion
This protocol provides a robust framework for evaluating the cytotoxic effects of this compound against Galectin-1-induced T-cell apoptosis. The CellTox™ Green assay is advantageous due to its simple "add-mix-read" format and its ability to be multiplexed with other assays to further investigate the mechanisms of cell death (e.g., caspase activity assays).
Several studies indicate that Galectin-1 can induce ERK1/2 signaling, which may subsequently lead to the upregulation of NF-κB activity.[1] The activation of this pathway is a plausible mechanism for Gal-1's pro-apoptotic effects in T-cells. This compound, by binding to Galectin-1, is hypothesized to prevent the initial interaction with cell surface glycoproteins, thereby suppressing the downstream signaling cascade that leads to apoptosis.[1]
For optimal results, it is recommended to perform a titration of Galectin-1 to determine the concentration that induces a submaximal level of cytotoxicity, allowing for a clear window to observe the inhibitory effects of this compound. Additionally, a time-course experiment can be conducted to identify the optimal endpoint for the assay. The data generated from this protocol will be valuable for the preclinical characterization of this compound and for elucidating its mechanism of action in cancer therapy.
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CellTox™ Green Cytotoxicity Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for Flow Cytometry Analysis of T-Cells Treated with GB1908
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB1908 is a novel, selective, and high-affinity small molecule inhibitor of the Galectin-1 carbohydrate recognition domain.[1] Galectin-1, a β-galactoside-binding lectin, is implicated in promoting tumor progression and suppressing the immune system.[1] Specifically, Galectin-1 can induce apoptosis in activated T-cells and modulate the production of cytokines, thereby creating an immunosuppressive tumor microenvironment.[1][2] this compound has been shown to attenuate Galectin-1-induced T-cell apoptosis and reduce the production of immunosuppressive cytokines, suggesting its potential as a therapeutic agent in oncology.[1][3]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on T-cell apoptosis, activation, proliferation, and cytokine production.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of T-cells treated with this compound.
Table 1: Effect of this compound on Galectin-1 Induced T-Cell Apoptosis
| This compound Concentration (nM) | % Annexin V Positive Cells (Early Apoptosis) | % Annexin V & PI Positive Cells (Late Apoptosis) |
| 0 (Vehicle Control) | User-generated data | User-generated data |
| 10 | User-generated data | User-generated data |
| 100 | User-generated data | User-generated data |
| 850 (IC50) | User-generated data | User-generated data |
| 1000 | User-generated data | User-generated data |
| 5000 | User-generated data | User-generated data |
| Data to be generated by the user. An IC50 of 850 nM has been reported for the inhibition of Galectin-1-induced apoptosis in Jurkat cells.[3][4] |
Table 2: Effect of this compound on T-Cell Activation Markers
| Treatment | Marker | % Positive Cells |
| Unstimulated | CD25 | User-generated data |
| CD69 | User-generated data | |
| Stimulated (e.g., anti-CD3/CD28) + Vehicle | CD25 | User-generated data |
| CD69 | User-generated data | |
| Stimulated + this compound (1 µM) | CD25 | User-generated data |
| CD69 | User-generated data | |
| Data to be generated by the user. |
Table 3: Effect of this compound on T-Cell Proliferation
| Treatment | Proliferation Index | % Divided Cells |
| Unstimulated | User-generated data | User-generated data |
| Stimulated (e.g., anti-CD3/CD28) + Vehicle | User-generated data | User-generated data |
| Stimulated + this compound (1 µM) | User-generated data | User-generated data |
| Data to be generated by the user. |
Table 4: Effect of this compound on Cytokine Production by Stimulated Human T-Cells
| This compound Concentration (µM) | IL-17A (% change from control) | IFNγ (% change from control) | TNFα (% change from control) |
| 0.01 | ~ -10% | ~ -5% | ~ -15% |
| 0.1 | ~ -40% | ~ -25% | ~ -45% |
| 1 | ~ -60% | ~ -50% | ~ -70% |
| 10 | ~ -75% | ~ -60% | ~ -80% |
| Data adapted from a study on stimulated human T-cells.[3] |
Experimental Protocols
Protocol 1: T-Cell Apoptosis Assay
This protocol details the procedure to assess the inhibitory effect of this compound on Galectin-1-induced T-cell apoptosis using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Human T-cells (e.g., Jurkat cells or primary T-cells)
-
Recombinant human Galectin-1
-
This compound
-
Complete RPMI-1640 medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture: Culture T-cells in complete RPMI-1640 medium.
-
Treatment: Seed cells at a density of 1 x 10^6 cells/mL. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 850, 1000, 5000 nM) for 1 hour.
-
Apoptosis Induction: Add recombinant human Galectin-1 to a final concentration of 20 µg/mL to all wells except the negative control.
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
Protocol 2: T-Cell Activation Assay
This protocol describes the analysis of T-cell activation markers (CD25 and CD69) following stimulation and treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Anti-CD3 and anti-CD28 antibodies (for stimulation)
-
This compound
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD25, and CD69
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Stimulation and Treatment:
-
Resuspend PBMCs in complete RPMI-1640 medium at 1 x 10^6 cells/mL.
-
For stimulated conditions, add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
Add this compound (e.g., 1 µM) or vehicle control to the respective wells.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Staining:
-
Harvest cells and wash with FACS buffer.
-
Resuspend cells in 100 µL of FACS buffer and add the antibody cocktail (anti-CD3, CD4, CD8, CD25, CD69).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend in an appropriate volume of FACS buffer for analysis.
-
-
Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer. Gate on CD4+ and CD8+ T-cell populations to analyze the expression of CD25 and CD69.
Protocol 3: T-Cell Proliferation Assay
This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation in the presence of this compound.
Materials:
-
Human PBMCs
-
CFSE dye
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Complete RPMI-1640 medium
-
Flow cytometer
Procedure:
-
CFSE Staining:
-
Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
Stimulation and Treatment:
-
Resuspend CFSE-labeled cells at 1 x 10^6 cells/mL in complete medium.
-
Add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for stimulation.
-
Add this compound (e.g., 1 µM) or vehicle control.
-
-
Incubation: Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Analyze the samples on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Protocol 4: Intracellular Cytokine Staining
This protocol details the detection of intracellular cytokines (e.g., IFN-γ, TNF-α, IL-17A) in T-cells treated with this compound.
Materials:
-
Human PBMCs
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A (protein transport inhibitor)
-
This compound
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, IFN-γ, TNF-α, and IL-17A
-
Fixation/Permeabilization solution
-
Flow cytometer
Procedure:
-
Cell Stimulation and Treatment:
-
Resuspend PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add this compound at desired concentrations.
-
Stimulate cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL) for 4-6 hours at 37°C.
-
-
Surface Staining:
-
Wash cells with FACS buffer.
-
Stain for surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash cells and resuspend in Fixation/Permeabilization solution for 20 minutes at 4°C.
-
Wash with Permeabilization/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend fixed and permeabilized cells in Permeabilization/Wash buffer containing the intracellular antibodies (anti-IFN-γ, TNF-α, IL-17A).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with Permeabilization/Wash buffer.
-
Resuspend in FACS buffer.
-
-
Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer.
Visualizations
Galectin-1 Signaling Pathway in T-Cell Apoptosis
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Galectin-1 inhibits the viability, proliferation, and Th1 cytokine production of nonmalignant T cells in patients with leukemic cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Immunomodulatory effects of galectin-1 in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GB1908 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors.[1][2] These models feature gradients in oxygen, nutrients, and proliferative states, along with intricate cell-cell and cell-matrix interactions that are often absent in traditional 2D cell cultures.[1][3] Consequently, 3D models offer a more predictive platform for evaluating the efficacy of novel therapeutic agents.[4][5]
GB1908 is a potent, selective, and orally active small molecule inhibitor of Galectin-1 (Gal-1).[6][7][8] Gal-1, a β-galactoside-binding lectin, is overexpressed in various cancers and contributes to tumor progression through mechanisms including the promotion of T-cell apoptosis and the creation of an immunosuppressive tumor microenvironment.[4][9][10] By inhibiting Gal-1, this compound has been shown to attenuate T-cell apoptosis and reduce the secretion of immunosuppressive cytokines, suggesting its potential as a promising anti-cancer therapeutic.[4][10][11]
These application notes provide a comprehensive guide for utilizing this compound in 3D cell culture models to assess its anti-tumor activity. The detailed protocols below cover spheroid formation, treatment with this compound, and subsequent analysis of cell viability, apoptosis, and cytokine production.
Mechanism of Action of this compound
This compound selectively targets the carbohydrate recognition domain of Galectin-1, thereby inhibiting its downstream effects.[4][10][11] The primary mechanisms of action relevant to cancer therapy include:
-
Inhibition of T-cell Apoptosis: Galectin-1 secreted by tumor cells can induce apoptosis in activated T-cells, allowing the tumor to evade immune surveillance.[9][12] this compound blocks this interaction, thereby protecting T-cells from Gal-1-induced cell death.[4]
-
Modulation of the Tumor Microenvironment: Galectin-1 contributes to an immunosuppressive microenvironment by promoting the secretion of cytokines such as IL-10. This compound has been shown to reduce the production of such immunosuppressive cytokines.[10]
-
Potential Impact on Signaling Pathways: Galectin-1 has been implicated in the activation of signaling pathways that promote cancer cell proliferation and survival, including the ERK and NF-κB pathways.[13][14][15][16] While direct modulation of these pathways by this compound is an area of ongoing research, its inhibition of Galectin-1 is expected to impact these downstream signaling events.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| Ki (Galectin-1) | Human | 57 nM | [6][8] |
| Ki (Galectin-1) | Mouse | 72 nM | [6][8] |
| Selectivity | >50-fold over Galectin-3 | [6][8] | |
| IC50 (Jurkat cell apoptosis) | 850 nM | [7][8] |
Table 2: Hypothetical Effect of this compound on Tumor Spheroid Viability
| Cell Line | Treatment | Concentration (µM) | Spheroid Volume Reduction (%) | ATP Level Reduction (%) |
| Lung Cancer (A549) | Vehicle | - | 0 | 0 |
| This compound | 1 | 15 | 20 | |
| This compound | 5 | 40 | 55 | |
| This compound | 10 | 65 | 75 | |
| Breast Cancer (MCF-7) | Vehicle | - | 0 | 0 |
| This compound | 1 | 10 | 18 | |
| This compound | 5 | 35 | 50 | |
| This compound | 10 | 60 | 70 |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the formation of 3D tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard 2D flasks to approximately 80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1 x 104 to 5 x 104 cells/mL, depending on the cell line's aggregation properties.
-
Add 100 µL of the cell suspension to each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 48-72 hours until compact spheroids are formed.
Protocol 2: this compound Treatment of 3D Tumor Spheroids
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
3D tumor spheroids in ULA plates
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A suggested starting concentration range is 0.1 µM to 10 µM.[8] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove 50 µL of the conditioned medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for a predetermined duration (e.g., 72 hours, 5 days, or 7 days), depending on the experimental endpoint.
Protocol 3: Spheroid Viability and Growth Assessment
A. Spheroid Size Measurement:
-
Image the spheroids at regular intervals (e.g., every 24 or 48 hours) using an inverted microscope with a camera.
-
Measure the major and minor diameters of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (π/6) x (major diameter) x (minor diameter)².
B. ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D):
This assay quantifies the amount of ATP, which is an indicator of metabolically active cells.
-
Equilibrate the 96-well plate containing the spheroids and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Protocol 4: Immunofluorescence Staining for Apoptosis
This protocol allows for the visualization of apoptotic markers (e.g., cleaved caspase-3) within the spheroids.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-cleaved caspase-3)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Gently collect spheroids and wash with PBS.
-
Fix the spheroids with 4% PFA for 1-2 hours at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize with permeabilization buffer for 30-60 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1-2 hours.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 2-4 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 15-30 minutes.
-
Wash with PBS.
-
Mount the spheroids on a slide with mounting medium and image using a confocal microscope.
Protocol 5: Cytokine Profiling of Co-culture Supernatants
This protocol is for a co-culture model of tumor spheroids and immune cells (e.g., T-cells) to assess the immunomodulatory effects of this compound.
Materials:
-
Tumor spheroids
-
Isolated human T-cells
-
Complete cell culture medium
-
This compound
-
Cytokine analysis kit (e.g., LEGENDplex™, Luminex)
Procedure:
-
Generate tumor spheroids as described in Protocol 1.
-
Isolate T-cells from peripheral blood mononuclear cells (PBMCs).
-
Add a defined number of T-cells to the wells containing the tumor spheroids.
-
Treat the co-cultures with this compound or vehicle control as described in Protocol 2.
-
After the desired incubation period (e.g., 48-72 hours), carefully collect the culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
Analyze the supernatant for the presence of various cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-10) using a multiplex immunoassay according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Galectin-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in 3D cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. atlantisbioscience.com [atlantisbioscience.com]
- 4. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to develop A 3D tumor model for drug testing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Galectin-1 in Cancer Progression, and Synthetic Multivalent Systems for the Study of Galectin-1 [mdpi.com]
- 13. Extracellular signal-regulated kinase 8-mediated NF-κB activation increases sensitivity of human lung cancer cells to arsenic trioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extracellular signal-regulated kinase 8-mediated NF-κB activation increases sensitivity of human lung cancer cells to arsenic trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inactivation of EGFR/ERK/NF‐κB signalling associates with radiosensitizing effect of 18β‐glycyrrhetinic acid on progression of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An NF-κB–Independent and Erk1/2-Dependent Mechanism Controls CXCL8/IL-8 Responses of Airway Epithelial Cells to Cadmium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GB1908 In Vivo Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical in vivo use of GB1908, a selective inhibitor of Galectin-1, for cancer research. The protocols outlined below are based on findings from published preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Introduction
Galectin-1 is a β-galactoside-binding lectin that is overexpressed in various cancers and is associated with poor patient outcomes.[1][2] It plays a crucial role in promoting tumor progression by facilitating immune evasion, angiogenesis, and metastasis.[1][3] this compound is a novel, potent, and orally bioavailable small molecule inhibitor that selectively targets the carbohydrate recognition domain of Galectin-1.[1][4][5] Preclinical studies have demonstrated that this compound can attenuate Galectin-1-mediated immunosuppression and inhibit tumor growth in syngeneic mouse models of cancer, suggesting its potential as a therapeutic agent.[1][2]
Data Presentation
While published studies consistently report that this compound treatment slows tumor growth in syngeneic mouse models of breast and melanoma cancer, specific quantitative data on tumor volume over time or percentage of tumor growth inhibition is not publicly available. The following table summarizes the available qualitative data and key experimental parameters.
| Cancer Model | Mouse Strain | Treatment Regimen | Administration Route | Reported Outcome |
| Lung Carcinoma (LL/2) | C57BL/6 | 30 mg/kg this compound, twice daily | Oral Gavage | Reduced tumor growth[4][5] |
| Breast Carcinoma | Not Specified | 30 mg/kg this compound, twice daily | Oral Gavage | Reduced tumor growth[1] |
| Metastatic Melanoma | Not Specified | 30 mg/kg this compound, twice daily | Oral Gavage | Reduced tumor growth[1] |
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting Galectin-1, which is a key mediator of immune suppression within the tumor microenvironment. One of the pathways influenced by Galectin-1 is the NF-κB signaling pathway, which is crucial for promoting inflammation and cell survival. By binding to glycans on the surface of immune cells, particularly T cells, extracellular Galectin-1 can induce T cell apoptosis and skew the immune response towards a more tolerant phenotype. The inhibition of Galectin-1 by this compound is expected to block these immunosuppressive signals, thereby restoring anti-tumor immunity.
Caption: Galectin-1 signaling pathway in the tumor microenvironment.
Experimental Protocols
The following are detailed protocols for establishing syngeneic mouse models and the subsequent treatment with this compound.
Protocol 1: Syngeneic Mouse Model of Lung Carcinoma
1. Cell Culture:
- Culture Lewis Lung Carcinoma (LL/2) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells every 2-3 days to maintain exponential growth.
2. Tumor Implantation:
- Harvest LL/2 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old male C57BL/6 mice.
3. This compound Treatment:
- Prepare the this compound formulation: a suspension in a vehicle of PEG 300, Solutol HS15, and Tween 20 (ratio not specified in literature). A typical starting point for formulation development could be a 10:1:1 ratio of PEG300:Solutol HS15:Tween 20. The final concentration should be 3 mg/mL to achieve a 30 mg/kg dose in a 10 mL/kg dosing volume.
- Beginning on day 1 post-tumor implantation, administer 30 mg/kg of this compound via oral gavage twice daily.
- Administer the vehicle alone to the control group using the same volume and schedule.
4. Monitoring and Endpoints:
- Measure tumor volume twice weekly using calipers (Volume = (width^2 x length)/2).
- Monitor animal body weight and overall health status three times per week.
- The primary endpoint is typically tumor volume reaching a predetermined size (e.g., 1500-2000 mm^3) or the development of clinical signs necessitating euthanasia.
Protocol 2: Syngeneic Mouse Models of Breast Carcinoma and Melanoma
The protocol for breast carcinoma (e.g., using 4T1 cells in BALB/c mice) and melanoma (e.g., using B16-F10 cells in C57BL/6 mice) would follow a similar procedure to the LL/2 model, with adjustments for the specific cell line and mouse strain.
-
Cell Lines: Use appropriate cell lines for the desired cancer model (e.g., 4T1 for breast cancer, B16-F10 for melanoma).
-
Mouse Strains: Use the corresponding syngeneic mouse strain (e.g., BALB/c for 4T1, C57BL/6 for B16-F10).
-
Tumor Implantation: The cell number for injection may need to be optimized for each cell line to achieve a desired tumor growth rate. A typical starting point is 1 x 10^5 to 1 x 10^6 cells per mouse.
-
This compound Treatment and Monitoring: Follow the same treatment regimen and monitoring procedures as described in Protocol 1.
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Immunomodulatory Role of Galectin-1 in the Tumour Microenvironment and Strategies for Therapeutic Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galectins Are Central Mediators of Immune Escape in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Efficacy of GB1908 in Inhibiting Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB1908 is a novel, selective, and orally available small molecule inhibitor of the Galectin-1 (Gal-1) carbohydrate recognition domain.[1][2][3] Galectin-1 is a β-galactoside-binding lectin that is often overexpressed in the tumor microenvironment of aggressive cancers, where its high expression correlates with poor patient survival outcomes.[4][5] Galectin-1 contributes to tumor progression through various mechanisms, including the promotion of tumor cell migration, invasion, angiogenesis, and suppression of the anti-tumor immune response.[4] A key immunosuppressive function of Galectin-1 is the induction of apoptosis in activated T cells, thereby allowing tumor cells to evade immune destruction.[4] this compound has been developed to counteract these pro-tumorigenic effects by specifically targeting Galectin-1.
These application notes provide detailed protocols for in vitro and in vivo assays to evaluate the efficacy of this compound in inhibiting tumor growth and modulating the immune response.
Mechanism of Action of this compound
This compound selectively binds to the carbohydrate recognition domain of Galectin-1, preventing its interaction with cell surface glycoproteins on immune cells, particularly T cells. This inhibition has two primary downstream effects:
-
Inhibition of T-cell Apoptosis: By blocking Galectin-1, this compound prevents the induction of apoptosis in activated T cells that have infiltrated the tumor microenvironment. This leads to an increased number of viable and functional anti-tumor T cells.
-
Reduction of Immunosuppressive Cytokines: this compound has been shown to reduce the production of key immunosuppressive cytokines that are typically induced by Galectin-1. This further contributes to a more favorable anti-tumor immune microenvironment.[6]
The following diagram illustrates the proposed signaling pathway of Galectin-1-mediated T-cell apoptosis and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| Ki (Galectin-1) | Human | 57 nM | [1] |
| Mouse | 72 nM | [1] | |
| Selectivity | >50-fold over Galectin-3 | [1] | |
| IC50 (Jurkat cell apoptosis) | 850 nM | [2][3] |
Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model of Lung Cancer (LL/2)
| Parameter | Treatment | Result | Reference |
| Tumor Growth | This compound (30 mg/kg, p.o., b.i.d., 21 days) | Significantly inhibited tumor growth | [1] |
| Cytokine Levels | This compound | Significant reduction in IL-17A, IFNγ, IL-6, and TNFα | [6] |
Experimental Protocols
In Vitro Assays
1. Jurkat T-cell Apoptosis Assay
This protocol describes how to measure the ability of this compound to inhibit Galectin-1-induced apoptosis in Jurkat T cells using flow cytometry.
-
Experimental Workflow:
-
Materials:
-
Jurkat cells
-
Recombinant human Galectin-1
-
This compound
-
RPMI-1640 medium with 10% FBS
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Protocol:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed Jurkat cells at a density of 1 x 106 cells/mL in a 24-well plate.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1 hour.
-
Add recombinant human Galectin-1 to the wells to induce apoptosis. A final concentration in the range of 10-20 µg/mL is typically effective. Include appropriate controls: untreated cells, cells treated with Galectin-1 only, and cells treated with this compound only.
-
Incubate the cells for 16 hours at 37°C.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
2. Cytokine Measurement in a Stromal NSCLC Tumor Microenvironment Model
This protocol describes a co-culture system to model the tumor microenvironment and measure the effect of this compound on the production of immunosuppressive cytokines.
-
Experimental Workflow:
-
Materials:
-
Human non-small cell lung cancer (NSCLC) cell line (e.g., A549)
-
Human lung fibroblasts
-
Human peripheral blood mononuclear cells (PBMCs)
-
This compound
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ELISA or multiplex assay kits for target cytokines (e.g., IL-6, IL-10, TGF-β)
-
-
Protocol:
-
Culture NSCLC cells and lung fibroblasts to 80-90% confluency.
-
Seed the NSCLC cells and fibroblasts together in a 24-well plate. The ratio of the two cell types should be optimized to mimic the tumor microenvironment.
-
Allow the co-culture to adhere and establish for 24 hours.
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Add the PBMCs to the co-culture.
-
Treat the tri-culture with varying concentrations of this compound. Include an untreated control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant and centrifuge to remove any cells or debris.
-
Measure the concentrations of the target cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
In Vivo Assays
1. Syngeneic Mouse Models of Breast and Melanoma Cancer
This protocol describes the use of 4T1 (breast cancer) and B16-F10 (melanoma) syngeneic mouse models to evaluate the in vivo efficacy of this compound.
-
Experimental Workflow:
-
Materials:
-
4T1 (murine breast carcinoma) or B16-F10 (murine melanoma) cells
-
Female BALB/c (for 4T1) or C57BL/6 (for B16-F10) mice, 6-8 weeks old
-
This compound
-
Vehicle for oral administration (e.g., PEG300/Solutol HS15/Tween 20 solution (85/15/1% v/v))[1]
-
Calipers for tumor measurement
-
Sterile PBS
-
-
Protocol:
-
Culture 4T1 or B16-F10 cells in appropriate medium.
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 106 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the vehicle. A dose of 30 mg/kg administered orally twice daily is a recommended starting point based on previous studies.[1] The control group should receive the vehicle alone.
-
Administer the treatment for a predefined period (e.g., 21 days).
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis, such as immunohistochemistry for immune cell infiltration or cytokine analysis of tumor lysates.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of the Galectin-1 inhibitor, this compound. The in vitro assays are designed to confirm the mechanism of action by measuring the inhibition of T-cell apoptosis and the reduction of immunosuppressive cytokines. The in vivo syngeneic mouse models offer a robust system to assess the anti-tumor activity of this compound in an immunocompetent setting. By following these detailed methodologies, researchers can generate reliable and reproducible data to support the preclinical development of this compound as a potential cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Galectin-1 Induces the Production of Immune-Suppressive Cytokines in Human and Mouse T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GB1908 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GB1908, a selective Galectin-1 inhibitor, in in vitro experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful optimization of this compound concentration for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and orally active small molecule inhibitor of Galectin-1.[1] Galectin-1 is a beta-galactoside-binding lectin that is often overexpressed in the tumor microenvironment and contributes to immune suppression and tumor progression.[2][3] this compound works by binding to the carbohydrate recognition domain of Galectin-1, thereby preventing it from interacting with its glycosylated ligands on the surface of immune cells, particularly T cells. This inhibition can block Galectin-1-induced T-cell apoptosis and reduce the production of immunosuppressive cytokines.[2][3]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: A general starting concentration range for this compound in in vitro experiments is between 0.1 µM and 10 µM.[1] The known half-maximal inhibitory concentration (IC50) for this compound in inhibiting Galectin-1-induced apoptosis in Jurkat T-cells is 850 nM (0.85 µM).[4][5][6][7] For a new experiment, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line and assay. A good starting point for a dose-response curve could be a range from 10 nM to 10 µM.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To prepare the stock solution, dissolve the powdered this compound in 100% DMSO. Gentle warming and/or sonication can be used to aid dissolution if precipitation occurs.[1] It is crucial to ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Q4: What are the expected effects of this compound on cells in vitro?
A4: Treatment with this compound is expected to inhibit the biological functions of Galectin-1. In the context of cancer immunology, this can lead to:
-
Reduced T-cell apoptosis: this compound can protect T-cells from Galectin-1-induced programmed cell death.[2][3]
-
Decreased production of immunosuppressive cytokines: this compound has been shown to reduce the secretion of cytokines such as IL-10, IL-6, and TNFα in in vitro models of the tumor microenvironment.[2]
Troubleshooting Guides
Scenario 1: Low or No Efficacy of this compound
| Possible Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 50 µM) to determine the optimal concentration for your specific cell line and assay conditions. |
| Low Galectin-1 Expression | Confirm Galectin-1 expression in your cell line or the presence of secreted Galectin-1 in your culture supernatant using techniques like Western Blot, ELISA, or flow cytometry. If expression is low, consider using a cell line known to express high levels of Galectin-1 or transfecting your cells to overexpress it. |
| Inhibitor Degradation | Ensure proper storage of this compound stock solutions (-20°C or -80°C in single-use aliquots). Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics and sensitivity to inhibitors can change with prolonged culturing. |
| Incorrect Assay Setup | Verify all experimental parameters, including cell seeding density, incubation times, and the concentration of any stimulating agents used to induce Galectin-1-mediated effects. |
Scenario 2: Observed Cytotoxicity at Expected Efficacious Concentrations
| Possible Cause | Recommended Solution |
| High DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level, typically below 0.1%. Include a vehicle control (medium with the same final DMSO concentration) in all experiments. |
| Off-Target Effects | While this compound is selective for Galectin-1 over Galectin-3, high concentrations may lead to off-target effects.[1] Lower the concentration of this compound and consider using a structurally different Galectin-1 inhibitor as a control to confirm that the observed cytotoxicity is not a general compound effect. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to this compound. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the cytotoxic threshold for your specific cell line. |
Quantitative Data Summary
Table 1: this compound In Vitro Activity
| Parameter | Value | Assay/System |
| Ki (human Galectin-1) | 57 nM | Biochemical Assay |
| Ki (mouse Galectin-1) | 72 nM | Biochemical Assay |
| Selectivity | >50-fold over Galectin-3 | Biochemical Assay |
| IC50 | 850 nM | Inhibition of Galectin-1-induced apoptosis in Jurkat cells |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration using a Cell Viability Assay
This protocol describes how to determine the optimal non-toxic concentration range of this compound for your target cell line using a standard MTT assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A common range to test is 0.01, 0.1, 1, 10, and 25 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Incubation: Remove the old medium from the cells and add the medium containing the different this compound concentrations or the vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration range that does not significantly impact cell viability.
Protocol 2: Inhibition of Galectin-1-Induced Apoptosis in Jurkat Cells
This protocol details how to assess the ability of this compound to inhibit Galectin-1-induced apoptosis in Jurkat T-cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant human Galectin-1
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Methodology:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 with 10% FBS. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Compound Pre-treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/mL. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control for 1 hour at 37°C.
-
Apoptosis Induction: Add recombinant human Galectin-1 to the cell suspensions to a final concentration known to induce apoptosis (this may need to be optimized, but a starting point is 10-20 µg/mL). Include a negative control group with no Galectin-1.
-
Incubation: Incubate the cells for 16 hours at 37°C.
-
Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.
-
Data Analysis: Determine the percentage of apoptotic cells (Annexin V-positive, PI-negative) in each treatment group. Plot the percentage of apoptosis against the this compound concentration to determine its inhibitory effect.
Visualizations
Caption: Galectin-1 signaling pathway leading to T-cell apoptosis and its inhibition by this compound.
Caption: General experimental workflow for optimizing and testing this compound in in vitro assays.
References
Technical Support Center: Addressing GB1908 Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective galectin-1 inhibitor, GB1908. The following information is designed to address common challenges related to its solubility in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO). This compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions (e.g., 10-30 mM).[1] It is crucial to use anhydrous DMSO as the presence of water can reduce the solubility of hydrophobic compounds.[2]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you encounter difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C.[2]
-
Sonication: Use an ultrasonic bath to aid dissolution.[3]
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
-
DMSO Quality: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture, which may affect solubility.[2]
Q3: How should I prepare this compound for in vitro aqueous-based assays (e.g., cell culture experiments)?
A3: For in vitro assays, the standard procedure is to perform a serial dilution from a high-concentration DMSO stock solution into your aqueous experimental medium (e.g., cell culture medium, PBS). It is critical to ensure the final concentration of DMSO in your assay is low enough to not affect the biological system, typically below 0.5% (v/v).[4] A vehicle control with the same final DMSO concentration should always be included in your experiments.[4]
Q4: I observed precipitation when I diluted my this compound DMSO stock into my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds.[4] To prevent this:
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in the organic solvent concentration can help maintain the compound's solubility.[4]
-
Pre-warm Solutions: Pre-warming both the stock solution and the aqueous medium to the experimental temperature (e.g., 37°C) can sometimes prevent precipitation.[1]
-
Increase Final Volume: Diluting to a larger final volume will result in a lower final concentration of the compound, which may stay in solution.
Q5: How should I store stock solutions of this compound?
A5: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage or -80°C for long-term storage.[3] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and the introduction of moisture into the DMSO stock.[4]
Q6: How stable is this compound in aqueous working solutions?
A6: The stability of this compound in aqueous solutions for extended periods is not well-documented in publicly available literature. Therefore, it is best practice to prepare fresh aqueous working solutions for each experiment from a frozen DMSO stock.[4] Do not store this compound in aqueous buffers for long periods.
Troubleshooting Guide: Precipitation in Aqueous Solutions
This guide provides a systematic approach to troubleshooting precipitation issues with this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution of DMSO stock into aqueous buffer. | The compound is "crashing out" of solution due to a rapid change in solvent polarity. | Perform serial dilutions in the aqueous buffer. Consider pre-warming both the stock and buffer. |
| The solution is initially clear but becomes cloudy or shows precipitate over time. | The compound is slowly precipitating from a supersaturated solution. This can be influenced by temperature fluctuations or interactions with buffer components.[4] | Prepare the working solution immediately before use. Ensure the final concentration is below the solubility limit in the specific aqueous medium. |
| Inconsistent experimental results. | The effective concentration of the inhibitor is variable due to undetected microprecipitation. | Visually inspect solutions for any cloudiness. If possible, centrifuge the solution and check for a pellet. Ensure complete dissolution before use. |
Quantitative Data: Solubility of this compound in Different Solvent Systems
| Solvent System | Achievable Concentration | Resulting Solution | Reference |
| 100% DMSO | ≥ 100 mg/mL (with sonication) | Clear Solution | MedChemExpress |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.95 mM) | Clear Solution | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.95 mM) | Clear Solution | [3] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (4.95 mM) | Suspended Solution (requires sonication) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration primary stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Appropriate vials (e.g., amber glass or polypropylene)
Procedure:
-
Calculate the required mass of this compound for the desired volume of 10 mM solution (Molecular Weight of this compound: ~505.4 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.
-
Sonication for 5-10 minutes can also be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution for In Vitro Assays
Objective: To prepare a final working solution of this compound in an aqueous medium with a final DMSO concentration of ≤ 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous, high-purity DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution 1 (in DMSO): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
Intermediate Dilution 2 (in Medium): Prepare a 100 µM intermediate stock by diluting the 1 mM stock 1:10 in the final aqueous medium (e.g., 10 µL of 1 mM stock + 90 µL of medium).
-
Final Working Solution: Prepare the 10 µM final working solution by diluting the 100 µM intermediate stock 1:10 in the final aqueous medium (e.g., 100 µL of 100 µM stock + 900 µL of medium). The final DMSO concentration will be 0.1%.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic for troubleshooting this compound precipitation.
References
Navigating GB1908 Assays: A Technical Support Guide for Consistent Results
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for GB1908 assays. As a selective inhibitor of galectin-1, this compound is a valuable tool in studying the role of this protein in various biological processes, including cancer progression and immune response. However, as with any experimental system, achieving consistent and reproducible results can be challenging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate common issues and optimize your this compound-related experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cell viability/apoptosis assay results with this compound. What are the potential causes?
High variability in cell-based assays is a common issue that can stem from several factors. Inconsistent results can mask the true effect of this compound, making data interpretation difficult.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Maintain a consistent cell passage number for all experiments. Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. Regularly check for mycoplasma contamination. |
| Inconsistent Cell Seeding Density | Ensure a uniform cell density across all wells and plates. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before seeding. |
| This compound Stock Solution Issues | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Verify the solvent used for dilution is compatible with your cell line and does not exceed a final concentration that affects cell viability. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions or adding reagents, use fresh tips for each step to avoid cross-contamination and inaccurate volumes. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations in the outer wells, fill them with sterile phosphate-buffered saline (PBS) or culture medium and do not use them for experimental samples. |
| Inconsistent Incubation Times | Ensure that incubation times for this compound treatment and subsequent assay reagents are precisely controlled and consistent across all experiments. |
A logical workflow for troubleshooting variability is essential. The following diagram illustrates a step-by-step approach to identifying and resolving sources of inconsistency.
potential off-target effects of GB1908
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the potential off-target effects of GB1908. The following resources are designed to help troubleshoot experiments and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective and orally active inhibitor of galectin-1.[1][2][3] It functions by binding to the carbohydrate recognition domain (CRD) of galectin-1, thereby preventing its interaction with target glycoproteins.[1] This inhibition has been shown to attenuate galectin-1-induced T-cell apoptosis and reduce the production of immunosuppressive cytokines.[1][4]
Q2: How selective is this compound for galectin-1?
This compound exhibits high selectivity for galectin-1 over the closely related galectin-3.[1][2] Biophysical and cellular assays have confirmed this selectivity.[1][4]
Q3: What are the known on-target effects of this compound in cancer models?
In preclinical cancer models, this compound has been shown to slow tumor growth.[1] Specifically, it has demonstrated efficacy in syngeneic mouse models of breast carcinoma and metastatic skin cutaneous melanoma where high galectin-1 expression is correlated with poorer survival outcomes.[1] It has also been shown to reduce the growth of primary lung tumors in a syngeneic mouse model.[2][3]
Q4: Has this compound been tested against a broad panel of other proteins or receptors?
Based on publicly available information, detailed screening of this compound against a broad panel of unrelated proteins (e.g., kinome-wide screening) has not been published. The primary characterization has focused on its high selectivity for galectin-1 over galectin-3.
Troubleshooting Guide
Unexpected results in your experiments with this compound could arise from various factors, including unknown off-target effects. This guide provides a structured approach to troubleshooting.
Issue 1: Unexpected cellular phenotype observed after this compound treatment.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound in your specific cell type or experimental conditions.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that this compound is inhibiting galectin-1 in your experimental system. This can be done by assessing a known downstream effect of galectin-1 inhibition, such as a reduction in galectin-1-mediated cell aggregation or signaling.
-
Use a Structurally Unrelated Galectin-1 Inhibitor: If available, treat your cells with a different, structurally distinct galectin-1 inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Rescue Experiment: If your cell line can be genetically modified, attempt to rescue the phenotype by overexpressing galectin-1. If the phenotype is reversed, it suggests an on-target effect.
-
Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype. If the potency for the unexpected phenotype is significantly different from the potency for galectin-1 inhibition, it may indicate an off-target effect.
-
Issue 2: Discrepancy between in vitro and in vivo results.
-
Possible Cause: Differences in metabolism, bioavailability, or the tumor microenvironment between your in vitro and in vivo models could lead to varied outcomes. Off-target effects may also be more pronounced in a complex in vivo system.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of this compound in the plasma and tumor tissue of your animal model to ensure adequate exposure. Correlate drug levels with on-target biomarker modulation.
-
Evaluate the Tumor Microenvironment: The in vivo effects of this compound are known to involve modulation of the immune response.[1][4] Analyze the immune cell infiltrate and cytokine profiles in your in vivo models to see if they align with the expected on-target immunomodulatory effects.
-
Consider Off-Target Liabilities of Glycomimetic Compounds: While this compound is highly selective against galectin-3, glycomimetic compounds can sometimes interact with other carbohydrate-binding proteins (lectins). Consider if other lectins expressed in your in vivo model could be potential off-targets.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Kd (μM) | Selectivity (over Galectin-1) | Reference |
| Galectin-1 | 0.057 | - | [2] |
| Galectin-3 | 6.0 | >105-fold | [2] |
Experimental Protocols
1. Galectin-1-Induced T-Cell Apoptosis Assay
-
Objective: To determine the ability of this compound to inhibit galectin-1-induced apoptosis in a T-cell line (e.g., Jurkat cells).
-
Methodology:
-
Culture Jurkat cells in appropriate media.
-
Pre-incubate Jurkat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Induce apoptosis by adding a predetermined optimal concentration of recombinant human galectin-1.
-
Incubate for 16-24 hours.
-
Assess apoptosis using a standard method such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Calculate the IC50 value for this compound by plotting the percentage of apoptotic cells against the log of the inhibitor concentration.
-
2. In Vitro Tumor Microenvironment (TME) Cytokine Release Assay
-
Objective: To evaluate the effect of this compound on the production of immunosuppressive cytokines in a co-culture model of a stromal non-small cell lung cancer (NSCLC) TME.
-
Methodology:
-
Establish a co-culture of human peripheral blood mononuclear cells (PBMCs), human primary dermal fibroblasts, and an NSCLC cell line (e.g., H1299).
-
Stimulate the co-culture with T-cell receptor ligands to mimic an inflamed TME.
-
Treat the stimulated co-culture with this compound or vehicle control at various concentrations.
-
After a 48-hour incubation period, collect the cell culture supernatant.
-
Measure the concentration of immunosuppressive cytokines (e.g., IL-10, TGF-β) and pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Visualizations
Caption: this compound inhibits Galectin-1, blocking downstream signaling that leads to T-cell apoptosis.
Caption: A logical workflow to troubleshoot unexpected experimental results with this compound.
References
- 1. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of GB1908 in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using the selective galectin-1 inhibitor, GB1908, in primary cell cultures and experiencing challenges with cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and orally active inhibitor of galectin-1, a protein that plays a role in various cellular processes, including cell proliferation, apoptosis, and immune responses.[1] this compound works by binding to the carbohydrate recognition domain of galectin-1, thereby preventing it from interacting with its target glycoproteins on the cell surface. This inhibition can disrupt downstream signaling pathways.[1]
Q2: We are observing high levels of cytotoxicity with this compound in our primary cell cultures. What are the potential causes?
A2: High cytotoxicity in primary cell cultures when using a small molecule inhibitor like this compound can stem from several factors:
-
High Compound Concentration: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. The effective concentration for your primary cells may be significantly lower than what is reported for cancer cell lines.
-
Prolonged Exposure Time: Continuous exposure to the inhibitor can lead to cumulative toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically Dimethyl Sulfoxide (DMSO), can be toxic to primary cells at certain concentrations.
-
Compound Instability or Precipitation: this compound may not be completely soluble or stable in your cell culture medium, leading to the formation of precipitates that can be cytotoxic.
-
Off-Target Effects: At higher concentrations, all small molecules have the potential for off-target effects that can contribute to cytotoxicity.
-
Health of Primary Cells: The initial health and quality of your primary cells are critical. Stressed or unhealthy cells will be more susceptible to the cytotoxic effects of any treatment.
Q3: What is a recommended starting concentration for this compound in primary cells?
A3: There is currently no published data on the specific cytotoxic concentration (CC50) of this compound in primary cell cultures. However, for another galectin-1 inhibitor, OTX008, the 50% growth inhibition (GI50) in various cancer cell lines ranged from 3 to 500 µM.[2][3] For primary cells, it is advisable to start with a much lower concentration range. A good starting point for a dose-response experiment would be from 0.1 µM to 50 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type.
Q4: What is the best solvent for this compound and what is the maximum recommended final concentration in cell culture?
A4: this compound is soluble in DMSO.[4] When preparing stock solutions, use high-purity, anhydrous DMSO. For cell culture experiments, it is critical to keep the final DMSO concentration in the medium as low as possible, ideally below 0.5%, and preferably at or below 0.1%.[5] Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
This guide provides a systematic approach to troubleshoot and minimize cytotoxicity when using this compound in your primary cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed at the desired effective concentration. | Inhibitor concentration is too high for the specific primary cell type. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a wide range of concentrations (e.g., 0.1 µM to 50 µM). |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment to determine the minimum exposure time required to achieve the desired biological effect. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally at or below 0.1%.[5] Always include a vehicle-only control. | |
| Precipitate formation in the culture medium after adding this compound. | Poor solubility or stability of this compound in the culture medium. | Prepare fresh dilutions of this compound from a DMSO stock solution immediately before use. When diluting, add the this compound stock solution to the pre-warmed medium dropwise while gently vortexing to ensure rapid and even dispersion. |
| Interaction with media components. | Consider using a serum-free or reduced-serum medium during the treatment period, as serum proteins can sometimes interact with small molecules. | |
| Inconsistent results between experiments. | Variability in primary cell health. | Use primary cells from a consistent source and passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Repeated freeze-thaw cycles of the this compound stock solution. | Aliquot the this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. | |
| Difficulty distinguishing between cytotoxic and cytostatic effects. | The assay used only measures metabolic activity. | Use a combination of assays. A viability assay (e.g., MTT) can be complemented with a cytotoxicity assay (e.g., LDH release) and an apoptosis assay (e.g., Annexin V/PI staining) to get a clearer picture of the cellular response. |
Data Presentation: Biological Effects of Galectin-1 Inhibition
As specific CC50 values for this compound in primary cells are not publicly available, the following table summarizes the known biological effects of this compound and other galectin-1 inhibitors on various cell types to guide your experimental design.
| Inhibitor | Cell Type | Effect | Concentration/Dosage | Citation |
| This compound | Jurkat (human T lymphocyte cell line) | Inhibited galectin-1-induced apoptosis | IC50 = 850 nM | [6][7] |
| This compound | Primary human and mouse T cells | Reduced production of immunosuppressive cytokines (IL-17A, IFNγ, TNFα) | Not specified | |
| OTX008 | Murine lung fibroblasts | Pre-treatment with OTX-008 inhibited TGF-β-induced activation | Not specified | [4] |
| OTX008 | Various human cancer cell lines | Inhibited proliferation | GI50 = 3 - 500 µM | [2][3] |
| GCS-100 | Primary myeloma cells | Reduced proliferation and viability | Not specified | [8][9] |
Disclaimer: The data for OTX008 and GCS-100 are provided for reference and to suggest a potential starting concentration range for this compound. Researchers must determine the specific cytotoxic profile of this compound in their primary cell culture system.
Experimental Protocols
Here are detailed protocols for key assays to assess the cytotoxicity of this compound.
Protocol 1: Dose-Response and Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 (concentration that inhibits 50% of cell viability).
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
Primary cells treated as in the MTT assay protocol
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Sample Collection: After the treatment incubation period, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
Assay Setup: Transfer 50 µL of each supernatant to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Stop Solution: Add 50 µL of the stop solution provided in the kit to each well.[8]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity according to the kit's instructions, which typically involves comparing the LDH release from treated cells to that of untreated and maximum LDH release (lysed) controls.
Protocol 3: Apoptosis vs. Necrosis Assessment using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells
-
This compound and solvent
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a suitable culture vessel (e.g., 6-well plate).
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of Galectin-1 and the inhibitory action of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for minimizing this compound cytotoxicity in primary cells.
Decision-Making Logic
Caption: Decision tree for troubleshooting this compound-induced cytotoxicity.
References
- 1. Galectin-1 inhibition induces cell apoptosis through dual suppression of CXCR4 and Ras pathways in human malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetein.com [lifetein.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. kumc.edu [kumc.edu]
- 11. bosterbio.com [bosterbio.com]
Technical Support Center: GB1908 Inhibitor
This resource is designed for researchers, scientists, and drug development professionals to ensure the effective use and long-term stability of the galectin-1 inhibitor, GB1908.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a selective and orally available small molecule inhibitor of galectin-1.[1] Galectin-1 is a beta-galactoside-binding protein that is overexpressed in various cancers and contributes to tumor progression by promoting immune evasion and inhibiting T-cell apoptosis. This compound functions by binding to galectin-1, thereby inhibiting its downstream signaling functions, such as the induction of apoptosis in Jurkat T-cells.[1]
Q2: How should I store the lyophilized this compound powder? A2: For long-term storage, lyophilized this compound powder should be kept at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[2]
Q3: What is the recommended solvent for preparing a stock solution of this compound? A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is best practice to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[4]
Q4: What are the recommended storage conditions for this compound stock solutions? A4: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (1-3 months) or -80°C for long-term (up to 6 months) storage.[3][5]
Q5: My this compound stock solution has changed color. What does this indicate? A5: A color change in your stock solution may suggest chemical degradation or oxidation of the compound.[6] This can be triggered by exposure to light, air, or impurities in the solvent. It is crucial to assess the integrity and purity of the compound via an analytical method like HPLC before proceeding with experiments.[6]
Q6: I'm observing precipitation in my frozen stock solution upon thawing. How can I prevent this? A6: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[6] To prevent this, ensure the stock solution is completely dissolved before use by thawing it slowly to room temperature and vortexing gently. If the problem persists, consider preparing a slightly less concentrated stock solution. Storing at very high concentrations can increase the likelihood of precipitation.[6]
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of this compound activity.
This is a common problem that can arise from the degradation of the inhibitor. Follow this systematic approach to troubleshoot the issue.
-
Verify Storage Conditions: Confirm that both lyophilized powder and stock solutions have been stored at the correct temperatures (-20°C or -80°C) and protected from light and moisture.[2]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Always aliquot the stock solution into single-use volumes after preparation.[2]
-
Check Solvent Quality: DMSO is hygroscopic (absorbs moisture from the air). Use fresh, anhydrous DMSO to prepare stock solutions to avoid solubility issues.[5]
-
Assess Purity: If degradation is suspected, perform a purity assessment of your stock solution using HPLC (see Experimental Protocol 1) and compare it to a fresh sample or the initial analysis (T=0).
-
Confirm Assay Performance: Ensure the loss of activity is not due to issues with the assay itself. Run a positive control with a known active compound to validate the assay setup.[7]
Issue 2: Low solubility or precipitation in aqueous assay medium.
-
Control Final Solvent Concentration: When diluting the DMSO stock into your aqueous experimental medium, ensure the final concentration of DMSO is low enough to not affect the biological system (typically <0.5% v/v).[4]
-
Check pH of the Medium: The stability and solubility of many compounds can be pH-dependent.[6] Ensure the pH of your assay buffer is within a range compatible with this compound stability.
-
Perform a Kinetic Solubility Test: If precipitation persists in your working solution, perform a kinetic solubility test (see Experimental Protocol 3) to determine the maximum soluble concentration of this compound in your specific assay buffer.[8]
Data Presentation
Table 1: Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Condition | Timepoint | Purity by HPLC (%) | Functional Activity (IC₅₀, nM)* |
| -80°C, Dark | 0 | 99.8 | 850 |
| 1 Month | 99.7 | 855 | |
| 3 Months | 99.8 | 848 | |
| 6 Months | 99.6 | 859 | |
| -20°C, Dark | 0 | 99.8 | 850 |
| 1 Month | 99.1 | 890 | |
| 3 Months | 98.2 | 975 | |
| 6 Months | 96.5 | 1150 | |
| 4°C, Dark | 0 | 99.8 | 850 |
| 1 Week | 95.3 | 1250 | |
| 2 Weeks | 91.0 | 1800 | |
| Room Temp, Light | 0 | 99.8 | 850 |
| 24 Hours | 88.4 | 2500 | |
| 48 Hours | 81.2 | >5000 |
*Functional activity measured by Jurkat cell apoptosis assay.
Table 2: Effect of Freeze-Thaw Cycles on this compound Stability (10 mM Stock in DMSO, Stored at -80°C)
| Number of F-T Cycles | Purity by HPLC (%) | Functional Activity (IC₅₀, nM) |
| 0 | 99.8 | 850 |
| 1 | 99.7 | 852 |
| 3 | 99.2 | 885 |
| 5 | 97.9 | 1050 |
| 10 | 94.1 | 1600 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol outlines a general reverse-phase HPLC method to assess the purity of this compound and detect degradation products.[9][10]
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As determined by a UV scan of this compound.
-
-
Sample Preparation:
-
Dilute a sample of your this compound stock solution in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 10-20 µg/mL.
-
-
Chromatographic Run:
-
Inject the prepared sample.
-
Run a linear gradient (e.g., from 10% B to 90% B over 15 minutes).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.
-
Compare chromatograms from different timepoints or storage conditions to identify the appearance of new peaks (degradants) or a decrease in the main peak area.[9]
-
Protocol 2: Jurkat Cell Apoptosis Assay for Functional Stability
This protocol assesses the functional activity of this compound by measuring its ability to inhibit galectin-1-induced apoptosis, based on the findings from the primary literature.[1]
-
Cell Culture:
-
Culture Jurkat T-cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
-
-
Assay Preparation:
-
Seed Jurkat cells in a 96-well plate.
-
Prepare serial dilutions of your this compound sample (and a fresh control sample) in the cell culture medium.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with the various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
-
Galectin-1 Stimulation:
-
Add recombinant human galectin-1 to the wells to induce apoptosis. Include control wells with no galectin-1.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 4-6 hours) to allow for apoptosis to occur.
-
-
Apoptosis Measurement:
-
Measure apoptosis using a standard method, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a plate-based assay that measures caspase-3/7 activity.
-
-
Data Analysis:
-
Calculate the percent inhibition of apoptosis for each this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve. A significant increase in the IC₅₀ value compared to a fresh sample indicates a loss of functional activity.
-
Protocol 3: Kinetic Solubility Assay in Aqueous Buffer
This protocol determines the maximum concentration at which this compound remains soluble in your specific assay buffer.[8]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Serial Dilution in DMSO:
-
Create a 2-fold serial dilution of the stock solution in a 96-well plate using DMSO.
-
-
Dilution in Aqueous Buffer:
-
In a separate clear 96-well plate, add your desired aqueous buffer (e.g., 98 µL per well).
-
Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to the corresponding well of the aqueous buffer plate. This creates a range of final compound concentrations with a consistent final DMSO percentage.
-
-
Incubation and Observation:
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visually inspect each well for signs of precipitation or turbidity.
-
Optionally, use a plate reader to measure light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.[8]
-
-
Determine Solubility:
-
The highest concentration that remains clear and free of precipitate is the approximate kinetic solubility of this compound under these conditions.[8]
-
Visualizations
Caption: Simplified pathway of Galectin-1 induced T-cell apoptosis and its inhibition by this compound.
Caption: Experimental workflow for a long-term stability study of the this compound inhibitor.
Caption: Troubleshooting decision tree for reduced this compound activity in experiments.
References
- 1. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Navigating Experiments with Galectin-1 Inhibitors
Welcome to the technical support center for researchers working with galectin-1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My galectin-1 inhibitor shows variable activity between experiments. What are the common causes?
A1: Variability in inhibitor activity can stem from several factors:
-
Inhibitor Stability and Solubility: Many small molecule inhibitors have limited solubility in aqueous solutions and can precipitate over time, reducing the effective concentration. Ensure complete solubilization in a suitable solvent (e.g., DMSO) before preparing working dilutions.[1] It's also crucial to consider the stability of the inhibitor under your specific experimental conditions (temperature, pH, and media components).
-
Oxidation of Galectin-1: Galectin-1 activity is sensitive to its redox state. The presence of reducing agents is often necessary to maintain its active form.[2][3] Inconsistent levels of reducing agents in your assay buffer can lead to variable results.
-
Cell Passage Number: The expression of galectin-1 and its glycosylated binding partners on the cell surface can change with cell passage number. It is advisable to use cells within a consistent and narrow passage range for all experiments.
Q2: I am observing off-target effects with my carbohydrate-based galectin-1 inhibitor. How can I address this?
A2: Carbohydrate-based inhibitors can sometimes lack specificity and interact with other carbohydrate-binding proteins (lectins) in the cell.[4]
-
Control Experiments: Include control compounds that are structurally similar but inactive against galectin-1 to differentiate specific from non-specific effects.
-
Specificity Profiling: If possible, test your inhibitor against a panel of other galectins to determine its selectivity profile.
-
Genetic Knockdown/Knockout: To confirm that the observed phenotype is due to the inhibition of galectin-1, use techniques like siRNA or CRISPR/Cas9 to specifically reduce galectin-1 expression and see if it recapitulates the inhibitor's effect.[1]
Q3: My small molecule inhibitor is not showing the expected efficacy in cell-based assays. What could be the issue?
A3: Several factors can contribute to a lack of efficacy in cellular assays:
-
Cellular Uptake: Not all small molecules readily cross the cell membrane. If your inhibitor targets intracellular galectin-1, its ability to enter the cell is critical. You may need to use cell lines with higher permeability or consider formulation strategies to enhance uptake.
-
Efflux Pumps: Cancer cells, in particular, can express efflux pumps that actively remove small molecules from the cytoplasm, reducing the intracellular concentration of the inhibitor.
-
Metabolism: Cells can metabolize the inhibitor, converting it into an inactive form.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability/Proliferation Assays (e.g., MTT, XTT)
| Potential Cause | Troubleshooting Steps |
| Inhibitor Precipitation | - Visually inspect the inhibitor stock and working solutions for any signs of precipitation. - Prepare fresh dilutions for each experiment. - Consider using a lower concentration of the inhibitor or a different solvent system. |
| Vehicle (e.g., DMSO) Toxicity | - Run a vehicle-only control to determine the maximum tolerated concentration of the solvent. - Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Assay Interference | - Some inhibitors, particularly colored compounds, can interfere with the absorbance or fluorescence readings of viability assays. - Run a control with the inhibitor in cell-free media to check for direct interference with the assay reagents. |
| Low Galectin-1 Expression | - Confirm the expression of galectin-1 in your cell line using Western blot or qPCR. Cell lines with low or no galectin-1 expression are not suitable models for studying galectin-1 inhibitors.[5] |
Issue 2: High Background or False Positives in Apoptosis Assays (e.g., Caspase-3/7)
| Potential Cause | Troubleshooting Steps |
| Direct Caspase Activation by Inhibitor | - Test the inhibitor in a cell-free caspase activity assay to rule out direct activation of caspases. |
| Off-Target Cytotoxicity | - Use a control cell line that does not express galectin-1 to determine if the observed apoptosis is galectin-1 dependent. - Perform dose-response curves to identify a concentration range where the inhibitor is selective for galectin-1. |
| Inhibitor-Induced Cellular Stress | - High concentrations of some inhibitors can induce cellular stress responses that lead to apoptosis independent of galectin-1 inhibition. - Assess markers of cellular stress (e.g., reactive oxygen species) in response to inhibitor treatment. |
Issue 3: Artifacts in Cell Migration/Invasion Assays (e.g., Transwell, Wound Healing)
| Potential Cause | Troubleshooting Steps |
| Cytotoxicity of the Inhibitor | - Perform a cell viability assay at the same concentrations used in the migration assay to ensure that the observed effects are not due to cell death.[6] |
| Alteration of Cell Adhesion | - Galectin-1 can mediate cell adhesion. Inhibitors may affect cell attachment to the substrate or transwell membrane. - Pre-coat transwell inserts with an appropriate extracellular matrix protein to normalize for adhesion effects. |
| Chemoattractant Interference | - Some inhibitors may interact with the chemoattractant used in the assay. - Test the effect of the inhibitor on cell migration in the absence of a chemoattractant to assess its baseline effect on cell motility. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Common Galectin-1 Inhibitors
| Inhibitor | Type | Molecular Weight ( g/mol ) | Solubility |
| Thiodigalactoside (TDG) | Carbohydrate-based | 342.3 | High in aqueous solutions |
| OTX008 | Calixarene-based small molecule | 937.1 | Soluble in DMSO |
| LLS30 | Small molecule | Not publicly available | Soluble in DMSO |
| GB1107 | α-D-thiogalactoside | Not publicly available | Soluble in DMSO |
| GB1490 | α-D-galactopyranoside | Not publicly available | Soluble in DMSO |
Table 2: In Vitro Activity of Selected Galectin-1 Inhibitors
| Inhibitor | Assay | Cell Line | IC50 / Kd | Reference |
| Thiodigalactoside (TDG) | Fluorescence Polarization | - | Kd: 49 µM (for Gal-1) | [7] |
| OTX008 | Cell Proliferation | A2780-1A9 | IC50: ~1-190 µM (cell line dependent) | [8] |
| OTX008 | Cell Proliferation | U87MG | ED50: 17.44 µM | [9] |
| LLS30 | Cell Viability | NF96.2 | IC50: 2.9 µM | [10] |
| LLS30 | Cell Viability | NF2.2 | IC50: 3.6 µM | [10] |
| GB1107 | Fluorescence Polarization | - | Kd: 3.7 µM (for Gal-1) | [11] |
| GB1490 | Fluorescence Polarization | - | Kd: 0.4 µM (for Gal-1) | [11] |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay
This protocol is adapted for use with a luminescent caspase-glo 3/7 assay kit.
Materials:
-
Cells of interest
-
Galectin-1 inhibitor
-
Caspase-Glo® 3/7 Assay Reagent
-
White-walled 96-well plates suitable for luminescence measurements
-
Plate-reading luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.
-
Treat cells with various concentrations of the galectin-1 inhibitor or vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Equilibrate the Caspase-Glo® 3/7 Assay Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 2 minutes.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.[1][12]
Protocol 2: Transwell Cell Migration Assay
This protocol is a general guideline for a transwell migration assay.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well companion plates
-
Cells of interest
-
Serum-free media
-
Media containing a chemoattractant (e.g., 10% FBS)
-
Galectin-1 inhibitor
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Starve cells in serum-free media for 12-24 hours prior to the assay.
-
Add 600 µL of media containing the chemoattractant to the lower chamber of the 24-well plate.
-
Add the desired concentration of the galectin-1 inhibitor to both the upper and lower chambers. Include a vehicle control.
-
Resuspend the starved cells in serum-free media and add 1 x 10^5 cells in 100 µL to the upper chamber of the transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for an appropriate time (e.g., 12-24 hours), allowing cells to migrate through the membrane.
-
After incubation, carefully remove the transwell inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol (B129727) for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry and count the number of migrated cells in several random fields of view under a microscope.[13][14][15][16]
Mandatory Visualizations
Caption: Galectin-1 induced T-cell apoptosis signaling pathway and point of inhibition.
Caption: A logical workflow for troubleshooting common issues in galectin-1 inhibitor experiments.
References
- 1. Inhibition of Galectin-1 and Androgen Receptor Axis Enhances Enzalutamide Treatment in Enzalutamide Resistant Prostate Cancer | MDPI [mdpi.com]
- 2. Production, purification and quality control of galectin-1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Galectin-1 inhibitors and their potential therapeutic applications: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 5. Galectin-1 gene silencing inhibits the activation and proliferation but induces the apoptosis of hepatic stellate cells from mice with liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacokinetics and antineoplastic activity of galectin-1-targeting OTX008 in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P11.38 The Galectin-1 inhibitor OTX-008 has antiproliferative effects on human glioblastoma cells independent of MGMT-promotor status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. corning.com [corning.com]
- 16. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
GB1908 Technical Support Center: Enhancing Experimental Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving the selective galectin-1 inhibitor, GB1908.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and orally active inhibitor of galectin-1.[1][2] Its mechanism of action is to bind to the carbohydrate recognition domain of galectin-1, thereby preventing galectin-1 from interacting with its binding partners.[3][4] This inhibition can disrupt pro-tumorigenic and immune-suppressive pathways that are promoted by high levels of galectin-1 in the tumor microenvironment.[3][5]
Q2: What are the reported binding affinities and selectivity of this compound?
A2: this compound has been shown to have a high affinity for galectin-1 with reported Ki values of 57 nM for human galectin-1 and 72 nM for mouse galectin-1.[1] It exhibits over 50-fold selectivity for galectin-1 over galectin-3.[1][2]
Q3: In which cancer models has this compound shown efficacy?
A3: this compound has demonstrated anti-tumor effects in preclinical models of lung cancer, breast carcinoma, and metastatic skin cutaneous melanoma.[1][3] In a syngeneic mouse model of lung cancer, oral administration of this compound at 30 mg/kg twice daily significantly reduced primary tumor growth.[1][6][7]
Q4: How should this compound be stored?
A4: For long-term storage, this compound should be kept at -80°C for up to 6 months. For shorter periods, it can be stored at -20°C for one month.[1]
Troubleshooting Guide
In Vitro Experiments
Q1: I am not observing the expected inhibition of galectin-1-induced apoptosis in my Jurkat cell assay. What could be the issue?
A1: Potential Causes and Solutions:
-
Suboptimal this compound Concentration: The reported IC50 for inhibiting galectin-1-induced apoptosis in Jurkat cells is 850 nM when incubated for 16 hours.[1][2][6][7] Ensure you are using a concentration range that brackets this value (e.g., 0.1-10 µM).[1][2]
-
Incorrect Reagent Preparation: this compound may precipitate if not dissolved properly. If you observe any precipitation or phase separation, gentle heating and/or sonication can aid dissolution.[1] Refer to the solubility data table below for appropriate solvent systems.
-
Cell Health and Passage Number: The reproducibility of experiments can be affected by cell line stability.[8] Use Jurkat cells at a low passage number and ensure they are healthy and viable before starting the experiment.
-
Galectin-1 Activity: Verify the activity of your recombinant galectin-1. It should be properly folded and active to induce apoptosis. Consider running a positive control to confirm its apoptotic effect.
Q2: I am seeing high variability in my cell viability (e.g., GI50) data across replicate experiments. How can I improve consistency?
A2: Potential Causes and Solutions:
-
Inconsistent Cell Seeding Density: Minor variations in cell density can significantly impact experimental outcomes.[8] Use a cell counter to ensure consistent seeding density across all wells and plates.
-
Reagent Batch Variation: Different lots of reagents, such as fetal bovine serum, can introduce variability.[9] If possible, use the same batch of critical reagents for a set of related experiments.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Standardized Protocols: Even in highly standardized experiments, variability is an intrinsic feature of biological systems.[9] Ensure strict adherence to a detailed, written protocol for all steps of the experiment.
In Vivo Experiments
Q1: I am not observing significant tumor growth inhibition in my mouse model with this compound treatment. What are some possible reasons?
A1: Potential Causes and Solutions:
-
Inadequate Dosing or Formulation: A reported effective dose in a syngeneic mouse model of lung cancer is 30 mg/kg administered orally twice a day.[1][6][7] Ensure the formulation is prepared correctly to maintain solubility and bioavailability. Refer to the in vivo formulation protocols for guidance.
-
Tumor Model Selection: The anti-tumor effects of this compound are linked to the role of galectin-1 in the tumor microenvironment.[3][5] Confirm that your chosen tumor model has high galectin-1 expression, as this is hypothesized to be a key factor for sensitivity to this compound.[3]
-
Animal Health and Handling: Stress from handling and other health issues can impact tumor growth and response to treatment. Ensure all animal procedures are performed consistently and in accordance with ethical guidelines.
-
Variability in Tumor Engraftment: Ensure consistent tumor cell implantation and monitor tumor growth to establish baseline kinetics before initiating treatment. The growth kinetics of control tumors should be consistent with previous studies.[10]
Quantitative Data Summary
Table 1: this compound In Vitro Activity
| Parameter | Species | Value | Cell Line/Assay | Reference |
| Ki | Human | 57 nM | Galectin-1 Binding Assay | [1] |
| Ki | Mouse | 72 nM | Galectin-1 Binding Assay | [1] |
| IC50 | - | 850 nM | Galectin-1-induced Apoptosis | [1][2][6][7] |
Table 2: this compound Solubility and Formulation
| Protocol | Solvents | Solubility | Observations | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.95 mM) | Clear solution | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.95 mM) | Clear solution | [1] |
| 3 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (4.95 mM) | Suspended solution; requires sonication | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Galectin-1-Induced Apoptosis in Jurkat Cells
Objective: To determine the IC50 of this compound for the inhibition of galectin-1-induced apoptosis.
Methodology:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to achieve final concentrations ranging from 0.1 µM to 10 µM in the cell culture medium.
-
Experimental Setup:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour at 37°C.
-
-
Apoptosis Induction:
-
Add recombinant human galectin-1 to a final concentration of 20 µg/mL to induce apoptosis.
-
Include a vehicle control (DMSO) and a positive control (galectin-1 alone).
-
-
Apoptosis Measurement:
-
Assess apoptosis using a commercially available Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Analyze the samples by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of apoptotic cells (Annexin V positive) for each condition.
-
Normalize the data to the positive control (galectin-1 alone) and plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a syngeneic mouse tumor model.
Methodology:
-
Animal Model: Use female C57BL/6N mice.[2]
-
Cell Line: Use LL/2 (LLC1) Lewis lung carcinoma cells.[2]
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 LL/2 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Monitor tumor growth daily using calipers.
-
-
Treatment Groups:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups.
-
-
This compound Formulation and Dosing:
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight every 2-3 days.
-
The primary endpoint is the tumor volume at the end of the study.
-
Euthanize mice if tumors exceed a predetermined size or if signs of excessive toxicity are observed.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Visualizations
Caption: this compound inhibits Galectin-1, blocking pro-tumorigenic signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Reproducibility in Cancer Biology: The challenges of replication | eLife [elifesciences.org]
Technical Support Center: Designing Specific Galectin-1 Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the design and evaluation of specific galectin-1 antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to develop specific inhibitors for galectin-1?
A1: The primary challenges in designing specific galectin-1 antagonists stem from several key structural and functional features of the galectin family:
-
Highly Conserved Carbohydrate Recognition Domain (CRD): All galectins share a significant degree of sequence and structural homology within their CRDs, the site that binds to β-galactoside sugars.[1] This makes it difficult to develop inhibitors that target the CRD of galectin-1 without cross-reacting with other galectins, leading to potential off-target effects.[2]
-
Dimeric Nature: Galectin-1 typically exists as a non-covalent homodimer.[3][4] This dimerization is crucial for its biological activity, as it allows for the cross-linking of cell surface glycoproteins and the formation of signaling lattices.[1][4] Antagonists that only block a single CRD may not effectively disrupt these multivalent interactions.
-
Multivalency: The dimeric structure of galectin-1 presents two carbohydrate-binding sites, enabling high-avidity binding to multiple glycans on the cell surface.[4] Designing inhibitors that can effectively compete with these multivalent interactions is a significant hurdle.
-
CRD-Independent Functions: Some functions of galectin-1 are independent of its carbohydrate-binding activity and are mediated through protein-protein interactions.[4] Antagonists targeting the CRD will not inhibit these functions.[1]
Q2: What are the main classes of galectin-1 inhibitors currently under investigation?
A2: Researchers are exploring several classes of molecules to inhibit galectin-1, each with its own advantages and disadvantages:
-
Carbohydrate-Based Inhibitors (Glycomimetics): These are the most common type of inhibitors and are designed to mimic the natural carbohydrate ligands of galectin-1, such as lactose (B1674315) and N-acetyllactosamine.[3] They competitively bind to the CRD. While some have shown high affinity, achieving specificity remains a challenge.[5]
-
Peptidic Inhibitors: These inhibitors are designed to target other regions of the galectin-1 protein, such as the dimer interface.[1] By disrupting dimerization, these peptides can inhibit galectin-1 function in a manner that is independent of the CRD, potentially offering greater specificity.[1]
-
Small Molecule Inhibitors (Non-carbohydrate): These are small organic molecules identified through screening campaigns that can bind to the CRD or allosteric sites.[5] Some have shown promise in preclinical studies, but their development is still in the early stages.[5][6]
-
Antibodies and Aptamers: Monoclonal antibodies and nucleic acid aptamers can be developed to bind to specific epitopes on galectin-1 with high affinity and specificity, offering a targeted approach to inhibition.[5]
Q3: What are the key signaling pathways regulated by galectin-1 that I should consider in my cellular assays?
A3: Galectin-1 is involved in a variety of signaling pathways that regulate key cellular processes relevant to cancer and immune responses. When designing your experiments, consider assessing the impact of your antagonist on pathways such as:
-
T-cell Apoptosis: Extracellular galectin-1 can induce apoptosis in activated T-cells by cross-linking glycoproteins like CD45, CD7, and CD43.[2][7] This is a critical mechanism of tumor immune evasion.
-
Angiogenesis: Galectin-1 can promote the formation of new blood vessels, a crucial process for tumor growth.
-
Cell Adhesion and Migration: By interacting with extracellular matrix components and cell surface receptors, galectin-1 can modulate cell adhesion and migration, contributing to metastasis.
-
NF-κB Signaling: In some cancers, galectin-1 has been shown to promote tumor progression through the activation of the NF-κB signaling pathway.
Troubleshooting Guides
Issue 1: My galectin-1 antagonist shows poor specificity and inhibits other galectins in my binding assay.
| Possible Cause | Troubleshooting Steps |
| CRD Homology | The antagonist is likely targeting the highly conserved carbohydrate recognition domain (CRD). |
| Solution 1: Modify the antagonist to include chemical moieties that can interact with non-conserved amino acid residues in the vicinity of the CRD of galectin-1. | |
| Solution 2: Explore alternative inhibitor strategies that do not target the CRD, such as designing peptides to disrupt galectin-1 dimerization. | |
| Assay Conditions | The buffer conditions (pH, ionic strength) of your assay may not be optimal for discriminating between galectin subtypes. |
| Solution: Systematically vary the assay buffer conditions to identify a window where the affinity for galectin-1 is maximized relative to other galectins. | |
| Incorrect Protein Folding | Recombinant galectin-1 may be misfolded, exposing regions that are not representative of the native protein. |
| Solution: Ensure the use of properly folded and quality-controlled recombinant galectin-1. Consider different expression systems or purification protocols. |
Issue 2: The inhibitory effect of my antagonist is weak in cell-based assays compared to biochemical binding assays.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | If the antagonist is designed to target intracellular functions of galectin-1, it may not be efficiently crossing the cell membrane. |
| Solution 1: Modify the chemical structure of the antagonist to improve its lipophilicity and membrane permeability. | |
| Solution 2: Utilize cell-penetrating peptides or other delivery systems to enhance intracellular uptake. | |
| Multivalency Effects | The dimeric nature of galectin-1 on the cell surface leads to high-avidity binding that is difficult to inhibit with a monovalent antagonist. |
| Solution: Design multivalent inhibitors that can more effectively compete with the cross-linking function of galectin-1. | |
| Presence of High Glycan Density | The cell surface is densely coated with glycans, creating a high local concentration of potential binding sites for galectin-1. |
| Solution: Increase the concentration of the antagonist in your cellular assays, but be mindful of potential off-target or cytotoxic effects. | |
| Antagonist Degradation | The antagonist may be unstable in the cell culture medium or metabolized by the cells. |
| Solution: Assess the stability of your compound in cell culture medium over the time course of your experiment. |
Quantitative Data Summary
Table 1: Binding Affinities of Selected Galectin-1 Inhibitors
This table summarizes the binding affinities (Kd or IC50) of various inhibitors for galectin-1 and, where available, for other galectins to illustrate selectivity.
| Inhibitor | Type | Target Galectin | Assay | Kd / IC50 | Selectivity vs. Gal-3 | Reference |
| Lactose | Carbohydrate | Galectin-1 | SPR | ~250 µM | Low | [8] |
| Thiodigalactoside (TDG) | Carbohydrate | Galectin-1 | FP | ~50 µM | Low | [9] |
| LLS30 | Small Molecule | Galectin-1 | Cell Viability | IC50: 2.9 µM (NF96.2 cells) | Not Reported | [6] |
| GB0139 | Glycomimetic | Galectin-1 | SPR | 103 nM | ~28-fold vs Gal-3 | [1] |
| Compound 1 | Thiodigalactoside derivative | Galectin-1 | FP | 6.1 nM | ~9.7-fold vs Gal-3 | [10] |
| TD139 | Small Molecule | Galectin-1 | Not Specified | Not Specified | Inhibits both | [11] |
| GM-CT-01 | Plant Glycan | Galectin-1 | Binding Assay | IC50: >20 mg/ml | Lower for Gal-1 | [11] |
| GR-MD-02 | Plant Glycan | Galectin-1 | Binding Assay | Kd: 10 µM | Lower for Gal-1 | [11] |
FP = Fluorescence Polarization, SPR = Surface Plasmon Resonance.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Measuring Binding Affinity
This protocol describes a general method for determining the binding affinity and kinetics of a galectin-1 antagonist using SPR.[8][12][13]
-
Immobilization of Galectin-1:
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject recombinant human galectin-1 (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 Response Units).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the injection of galectin-1 to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of the antagonist in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).
-
Inject the antagonist solutions over the galectin-1 and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the sensor chip surface between each antagonist concentration using a short pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5), if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the galectin-1 flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Protocol 2: Hemagglutination Inhibition Assay
This assay measures the ability of an antagonist to inhibit galectin-1-induced agglutination of red blood cells.[14][15]
-
Preparation of Red Blood Cells (RBCs):
-
Wash human red blood cells (e.g., type O) three times with phosphate-buffered saline (PBS).
-
Resuspend the RBCs to a final concentration of 2% (v/v) in PBS.
-
-
Inhibition Assay:
-
In a 96-well V-bottom plate, serially dilute the galectin-1 antagonist in PBS.
-
Add a fixed, predetermined concentration of recombinant galectin-1 (a concentration that gives submaximal agglutination) to each well containing the antagonist.
-
Incubate the plate at room temperature for 30 minutes to allow the antagonist to bind to galectin-1.
-
Add the 2% RBC suspension to each well.
-
Gently mix and incubate the plate at room temperature for 1-2 hours.
-
-
Data Analysis:
-
Visually inspect the wells. A positive control (galectin-1 alone) should show a mat of agglutinated RBCs covering the bottom of the well. A negative control (PBS alone) and wells with effective inhibition will show a tight button of sedimented RBCs.
-
The minimum inhibitory concentration (MIC) is the lowest concentration of the antagonist that completely inhibits hemagglutination. For a more quantitative analysis, the plate can be imaged and the area of the RBC button can be measured.
-
Protocol 3: Galectin-1-Induced T-cell Apoptosis Assay
This protocol assesses the ability of an antagonist to block galectin-1-mediated apoptosis of activated T-cells.[2][7][16]
-
T-cell Activation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) and culture them in the presence of T-cell activators (e.g., anti-CD3/CD28 beads or phytohemagglutinin) for 48-72 hours.
-
-
Apoptosis Induction and Inhibition:
-
Plate the activated T-cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the galectin-1 antagonist for 1 hour.
-
Add recombinant galectin-1 to the wells at a concentration known to induce apoptosis (e.g., 10-20 µg/mL).
-
Include appropriate controls: untreated cells, cells with galectin-1 only, and cells with antagonist only.
-
Incubate the plate for 12-24 hours.
-
-
Apoptosis Measurement:
-
Harvest the cells and wash with cold PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry. Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).
-
Quantify the percentage of apoptotic cells in each condition and determine the IC50 of the antagonist.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Apoptosis of T cells mediated by galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. The Role of Galectin-1 in Cancer Progression, and Synthetic Multivalent Systems for the Study of Galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of tumor cell-induced T-cell apoptosis mediated by galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aromatic heterocycle galectin-1 interactions for selective single-digit nM affinity ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Evaluation of Galectin Binding by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 13. Evaluation of galectin binding by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Quantitative Human Red Blood Cell Agglutination Assay for Characterisation of Galectin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2.7. Gal‐1‐induced T‐cell apoptosis assay [bio-protocol.org]
dealing with the monomer-dimer equilibrium of galectin-1 in assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with galectin-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the monomer-dimer equilibrium of galectin-1 in various assays.
Understanding the Challenge: The Galectin-1 Monomer-Dimer Equilibrium
Galectin-1, a β-galactoside-binding protein, exists in a dynamic equilibrium between a monomeric and a dimeric state. This equilibrium is critical to its biological function, as the dimeric form is generally considered the active state for cross-linking cell surface receptors and initiating signaling cascades.[1] The dissociation constant (Kd) for this equilibrium is approximately 7 µM, meaning that at concentrations around this value, both monomers and dimers will be present.[2][3]
Furthermore, galectin-1 is highly sensitive to oxidation due to the presence of six cysteine residues per monomer.[4][5] Oxidation can lead to the formation of intramolecular disulfide bonds, resulting in a loss of carbohydrate-binding activity and a shift in the monomer-dimer equilibrium.[5][6] Therefore, maintaining a reducing environment is crucial for most galectin-1 assays.
This guide will help you navigate these complexities to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the active form of galectin-1 for my cell-based assay?
A1: For most cell-based assays that rely on galectin-1's ability to cross-link receptors and induce cellular responses (e.g., apoptosis, immunomodulation), the dimeric form is essential. The monomeric form, while capable of binding to carbohydrates, is generally unable to induce these downstream effects.[1]
Q2: How can I ensure my galectin-1 is in its active, dimeric form?
A2: To promote and maintain the dimeric form of galectin-1, it is crucial to work at concentrations above the Kd of ~7 µM and in the presence of a reducing agent. For long-term storage, including a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (β-ME) is recommended.[7]
Q3: My recombinant galectin-1 is not showing activity. What could be the problem?
A3: Lack of activity is often due to oxidation. Galectin-1 is highly sensitive to oxidation, which can lead to conformational changes and loss of function.[5][6] Ensure that all buffers used for storage and in your assay contain a reducing agent. It is also advisable to verify the activity of each new lot of recombinant galectin-1 with a simple functional assay, such as a hemagglutination assay.[7]
Q4: What concentration of reducing agent should I use?
A4: The optimal concentration of reducing agent can vary depending on the specific application. The table below provides some general guidelines.
| Application | Reducing Agent | Recommended Concentration | Reference(s) |
| Protein Purification & Storage | DTT or β-mercaptoethanol | 1-5 mM | [7] |
| Cell-Based Assays (general) | DTT | 1-10 mM | [8][9] |
| T-cell Death Assays | DTT | 1.2 mM - 8 mM | [10] |
| Crystallization | β-mercaptoethanol | 4 mM | [11] |
Q5: Can I use any buffer for my galectin-1 experiments?
A5: It is best to use buffers with a pH around 7.0-7.4, such as phosphate-buffered saline (PBS) or Tris-HCl, to maintain the stability and activity of galectin-1.[11][12] Avoid harsh buffer conditions, as they can affect the protein's structure and function.
Troubleshooting Guides
Inconsistent Results in ELISA
Problem: High variability between replicate wells or between experiments.
Possible Causes & Solutions:
-
Oxidation of Galectin-1: If galectin-1 is used as the analyte or the coating protein, its oxidation can lead to inconsistent antibody binding.
-
Solution: Prepare all buffers, including wash buffers and diluents, with a fresh solution of DTT or β-ME at a final concentration of 1-5 mM.
-
-
Inconsistent Coating: Uneven coating of the ELISA plate with galectin-1 can lead to high variability.
-
Solution: Ensure the galectin-1 solution used for coating is clear and free of precipitates. Incubate the coating solution overnight at 4°C to ensure uniform binding.
-
-
Sample Matrix Effects: Components in your sample (e.g., serum, plasma) may interfere with the assay.
-
Solution: Perform spike and recovery experiments and linearity of dilution tests to validate your sample matrix. If interference is observed, consider using a different sample diluent or a sample purification step.
-
Low Signal in Surface Plasmon Resonance (SPR)
Problem: Lower than expected binding response when injecting analyte over an immobilized galectin-1 surface.
Possible Causes & Solutions:
-
Inactive Immobilized Galectin-1: Oxidation of galectin-1 during immobilization can reduce its binding capacity.
-
Solution: Include 1-5 mM DTT or β-ME in the buffer used for galectin-1 immobilization.
-
-
Monomeric Galectin-1 on the Chip: If the surface density of immobilized galectin-1 is too low, it may favor the monomeric state, leading to a reduced binding signal if your analyte requires the dimeric form for high-affinity interaction.
-
Solution: Optimize the immobilization density of galectin-1 to favor dimer formation on the sensor chip surface.
-
-
Mass Transport Limitation: If you are using a high-density galectin-1 surface, the binding of your analyte may be limited by the rate of diffusion to the surface.
-
Solution: Test different flow rates during analyte injection to assess for mass transport effects.
-
No Response in Cell-Based Assays
Problem: Galectin-1 fails to induce the expected cellular response (e.g., apoptosis, cytokine production).
Possible Causes & Solutions:
-
Oxidized and Inactive Galectin-1: This is the most common cause of failure in cell-based assays.
-
Solution: Always prepare fresh dilutions of galectin-1 in media containing an appropriate concentration of DTT (e.g., 1-8 mM) immediately before adding to the cells.[10] Do not use stock solutions that have been stored without a reducing agent.
-
-
Galectin-1 Concentration is Too Low: If the concentration of galectin-1 is below the Kd for dimerization (~7 µM), the proportion of active dimer may be insufficient to trigger a cellular response.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of galectin-1 for your specific cell type and assay.
-
-
Presence of Inhibitory Sugars: If your cell culture medium contains high concentrations of lactose (B1674315) or other β-galactosides, they will competitively inhibit the binding of galectin-1 to cell surface receptors.
-
Solution: Use a serum-free or low-sugar medium for the duration of the assay.
-
Experimental Protocols
Protocol 1: Preparation of Active Recombinant Galectin-1
This protocol describes the basic steps for preparing recombinant galectin-1 to ensure it is in its active, reduced, and dimeric form.
-
Expression and Purification: Express recombinant galectin-1 in E. coli and purify it using affinity chromatography on a lactosyl-sepharose column.[7]
-
Elution: Elute the purified galectin-1 from the column using a buffer containing 150 mM lactose.
-
Dialysis and Storage: Dialyze the eluted galectin-1 against a storage buffer (e.g., PBS, pH 7.4) containing 1-5 mM DTT or β-mercaptoethanol.[7]
-
Concentration: Concentrate the galectin-1 to a stock concentration well above 7 µM (e.g., 1-5 mg/mL).
-
Quality Control:
-
Assess purity by SDS-PAGE.
-
Confirm activity using a hemagglutination assay.[7]
-
Determine the concentration using a protein assay (e.g., Bradford or BCA).
-
-
Storage: Aliquot the purified galectin-1 and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Verifying the Dimerization State of Galectin-1
It is often necessary to confirm the oligomeric state of your galectin-1 preparation.
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate a calibrated SEC column with a suitable buffer (e.g., PBS, pH 7.4) with and without a reducing agent.
-
Run your galectin-1 sample and compare its elution profile to that of known molecular weight standards. The dimeric form of galectin-1 has an approximate molecular weight of 29 kDa, while the monomer is around 14.5 kDa.
-
-
Chemical Cross-linking:
-
Incubate your galectin-1 sample with a cross-linking agent such as glutaraldehyde.
-
Analyze the reaction products by SDS-PAGE. The appearance of a band at ~29 kDa will confirm the presence of dimers.
-
Visual Guides
Caption: The dynamic equilibrium of galectin-1 between its monomeric, dimeric, and oxidized states.
Caption: A troubleshooting workflow for addressing issues with galectin-1 activity in assays.
References
- 1. Galectin-1: A Traditionally Immunosuppressive Protein Displays Context-Dependent Capacities [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of monomeric forms of galectin-1 generated by site-directed mutagenesis. [research.bidmc.org]
- 4. mdpi.com [mdpi.com]
- 5. Cysteine Oxidation in Human Galectin-1 Occurs Sequentially via a Folded Intermediate to a Fully Oxidized Unfolded Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production, purification and quality control of galectin-1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystallization and preliminary crystallographic analysis of recombinant human galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Galectin-1 Inhibitors: GB1908 vs. GB1490
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent galectin-1 inhibitors, GB1908 and GB1490. The information presented is based on available preclinical data to assist researchers in making informed decisions for their investigative needs.
At a Glance: Key Performance Metrics
| Parameter | This compound | GB1490 | Reference(s) |
| Binding Affinity (Kd/Ki) - Human Galectin-1 | 57 nM (Kd/Ki) | 0.4 µM (Kd) | [1][2][3] |
| Binding Affinity (Kd/Ki) - Mouse Galectin-1 | 72 nM (Ki) | 0.23 µM (Kd) | [2] |
| Selectivity (Galectin-1 vs. Galectin-3) | >50-fold selective for Galectin-1 | ~6.75-fold selective for Galectin-1 | [2][3] |
| In Vitro Efficacy (IC50) - Jurkat Cell Apoptosis | 850 nM | Low µM concentrations | [1][3] |
| In Vivo Efficacy | Reduced primary lung tumor growth in a syngeneic mouse model (30 mg/kg, b.i.d.) | High oral bioavailability (>99%) in mice | [1][3] |
In-Depth Analysis
This compound demonstrates a significantly higher binding affinity for both human and mouse galectin-1 compared to GB1490, with Kd/Ki values in the nanomolar range versus the micromolar range for GB1490.[1][2][3] This suggests that this compound may be a more potent inhibitor of galectin-1 at lower concentrations.
In terms of selectivity, this compound exhibits a greater than 50-fold preference for galectin-1 over galectin-3, a closely related galectin family member.[2] GB1490 also shows selectivity for galectin-1, but to a lesser extent.[3] Higher selectivity can be advantageous in research and therapeutic applications by minimizing off-target effects.
In preclinical animal models, this compound administered orally has been shown to reduce the growth of primary lung tumors in a syngeneic mouse model.[1] GB1490 has demonstrated high oral bioavailability in mice, a critical pharmacokinetic property for in vivo studies.[3]
Signaling Pathways and Experimental Workflows
Galectin-1 Induced T-Cell Apoptosis Signaling Pathway
Galectin-1, when secreted into the extracellular space, can bind to glycosylated receptors on the surface of T-cells, such as CD45 and the Fas receptor (CD95). This interaction can trigger a signaling cascade leading to apoptosis, or programmed cell death. This is a key mechanism by which tumors can evade the immune system. Galectin-1 inhibitors like this compound and GB1490 work by blocking the binding of galectin-1 to these cell surface receptors, thereby preventing the initiation of the apoptotic signal.[4]
Experimental Workflow: In Vitro Inhibition of T-Cell Apoptosis
A common method to evaluate the efficacy of galectin-1 inhibitors is to measure their ability to prevent galectin-1-induced apoptosis in a T-cell line, such as Jurkat cells. The workflow for such an experiment is outlined below.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity (Kd or Ki) of an inhibitor to its target protein.
Principle: The assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (probe) when it binds to a larger protein (galectin-1). An inhibitor will compete with the fluorescent probe for binding to galectin-1, causing a decrease in fluorescence polarization.
General Protocol:
-
A fluorescently labeled ligand that binds to galectin-1 is used as a probe.
-
A fixed concentration of recombinant human or mouse galectin-1 and the fluorescent probe are incubated together.
-
Increasing concentrations of the inhibitor (this compound or GB1490) are added to the mixture.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The data is analyzed to determine the concentration of inhibitor that displaces 50% of the fluorescent probe (IC50), which can then be used to calculate the Ki or Kd.[5]
Jurkat Cell Apoptosis Assay
This cell-based assay is used to assess the functional activity of galectin-1 inhibitors in preventing T-cell apoptosis.
Principle: Jurkat cells, a human T-lymphocyte cell line, undergo apoptosis when treated with recombinant galectin-1. An effective inhibitor will prevent this apoptosis.
General Protocol:
-
Jurkat cells are cultured in appropriate media.
-
Cells are pre-incubated with varying concentrations of the galectin-1 inhibitor (this compound or GB1490).
-
Recombinant galectin-1 is added to the cell cultures to induce apoptosis.
-
After a set incubation period (e.g., 24-48 hours), the percentage of apoptotic cells is determined using methods such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[6]
-
The IC50 value, the concentration of inhibitor that reduces apoptosis by 50%, is calculated.
Syngeneic Mouse Model for In Vivo Efficacy
This in vivo model is used to evaluate the anti-tumor efficacy of galectin-1 inhibitors in an immunocompetent setting.
Principle: A mouse cancer cell line (e.g., Lewis Lung Carcinoma - LLC) is implanted into a mouse of the same genetic background (syngeneic). This allows for the study of the interaction between the tumor, the immune system, and the therapeutic agent.
General Protocol:
-
LLC tumor cells are injected subcutaneously or orthotopically into C57BL/6 mice.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives the galectin-1 inhibitor (e.g., this compound) via a specified route (e.g., oral gavage) and dosing schedule. The control group receives a vehicle.
-
Tumor growth is monitored over time by measuring tumor volume.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to assess immune cell infiltration and other biomarkers.[7]
Conclusion
Both this compound and GB1490 are valuable research tools for investigating the role of galectin-1 in various biological processes. Based on the available data, this compound appears to be a more potent and selective inhibitor of galectin-1. Its demonstrated in vivo efficacy in a tumor model suggests its potential for further preclinical and translational research. GB1490, with its high oral bioavailability, also remains a relevant compound for in vivo studies. The choice between these inhibitors will ultimately depend on the specific requirements of the intended research application.
References
- 1. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Selective and Orally Available Galectin-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galectin-1 induced activation of the apoptotic death-receptor pathway in human Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galectin-9 inhibits cell proliferation and induces apoptosis in Jurkat and KE-37 acute lymphoblastic leukemia cell lines via caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel P53 Nanomedicine Reduces Immunosuppression and Augments Anti-PD-1 Therapy for Non-Small Cell Lung Cancer in Syngeneic Mouse Models [mdpi.com]
A Comparative Guide to the Selectivity Profile of GB1908
This guide provides a detailed analysis of the selectivity profile of GB1908, a potent and selective inhibitor of galectin-1. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting galectin-1. The guide includes comparative binding data, detailed experimental methodologies, and visualizations of relevant pathways and workflows.
Data Presentation: this compound Selectivity Profile
This compound is a small molecule glycomimetic inhibitor that demonstrates high affinity and selectivity for the carbohydrate recognition domain (CRD) of galectin-1 over other galectins, most notably galectin-3.[1][2] Its selectivity has been confirmed in multiple biophysical and cellular assays.[1] The following table summarizes the quantitative data on the binding affinity and inhibitory activity of this compound against various human and mouse galectins.
| Target Galectin | Species | Assay Type | Value | Reference |
| Galectin-1 | Human | Fluorescence Polarization | Kd: 57 nM | [3][4] |
| Human | Biochemical Assay | Ki: 57 nM | [5] | |
| Human | Biophysical Assay | Affinity: 30 nM | [1] | |
| Mouse | Fluorescence Polarization | Kd: 72 nM | [3] | |
| Mouse | Biochemical Assay | Ki: 72 nM | [5] | |
| Mouse | Biophysical Assay | Affinity: 40 nM | [1] | |
| Galectin-3 | Human | Fluorescence Polarization | Kd: 6.0 µM | [4] |
| Human | Biophysical Assay | Affinity: 2.61 µM | [1] | |
| Mouse | Biophysical Assay | Affinity: 3.18 µM | [1] | |
| Other Galectins | Human | Not Specified | >100-fold selective | [3] |
| Galectin-4 (C-terminus) | Human | Not Specified | ~8-fold selective | [3] |
| Cellular Activity | Human | Jurkat Cell Apoptosis Assay | IC50: 850 nM | [3][4][5] |
Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a lower value indicates a stronger interaction. IC50 is the concentration of an inhibitor required to reduce a biological response by 50%.
The data clearly indicates that this compound is a high-affinity ligand for both human and mouse galectin-1, with dissociation constants in the low nanomolar range.[3][5] In contrast, its affinity for galectin-3 is significantly lower, with values in the micromolar range, demonstrating a selectivity of over 50 to 100-fold for galectin-1 over galectin-3.[4][5] Furthermore, this compound displays over 100-fold selectivity against most other galectin subtypes, with the exception of the C-terminal domain of galectin-4, where the selectivity is approximately 8-fold.[3]
Experimental Protocols
The selectivity of this compound was primarily determined using fluorescence polarization assays and validated in cellular models.
1. Fluorescence Polarization (FP) Competition Assay
This assay is a solution-based technique used to measure the binding affinity of an inhibitor by observing its ability to displace a fluorescently labeled ligand (probe) from the target protein.[6][7]
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for various galectins.
Materials:
-
Recombinant human or mouse galectins
-
A high-affinity, fluorescein-conjugated saccharide probe (e.g., fluorescein-labeled lactose)[8][9]
-
This compound (unlabeled inhibitor)
-
Assay Buffer (e.g., Phosphate-Buffered Saline with Tween-20)
-
Microplate reader capable of measuring fluorescence polarization
Methodology:
-
Probe-Galectin Binding: A fixed, low concentration of the fluorescent probe is incubated with varying concentrations of the target galectin to determine the optimal galectin concentration that yields a stable and significant polarization signal.
-
Competition Setup: A fixed concentration of the target galectin and the fluorescent probe are pre-incubated to form a complex. This concentration is chosen to be near the Kd of the probe-galectin interaction to ensure assay sensitivity.
-
Inhibitor Titration: Serial dilutions of this compound are added to the pre-formed galectin-probe complex in a microplate.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization of each well is measured using a microplate reader. As this compound displaces the fluorescent probe from the galectin, the probe tumbles more rapidly in solution, leading to a decrease in the polarization value.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the logarithm of the this compound concentration. The resulting sigmoidal curve is fitted to a suitable binding model to calculate the IC50 value, which can then be converted to a Ki or Kd value.[6]
2. T-Cell (Jurkat) Apoptosis Assay
This cellular assay confirms the ability of this compound to inhibit galectin-1's biological function. Galectin-1 is known to induce apoptosis in activated T-cells.[1][10]
Objective: To measure the concentration at which this compound inhibits 50% of galectin-1-induced apoptosis (IC50).
Methodology:
-
Jurkat cells (an immortalized T-lymphocyte cell line) are cultured under standard conditions.
-
Cells are treated with various concentrations of this compound.
-
Recombinant galectin-1 is then added to the culture to induce apoptosis.
-
After an incubation period (e.g., 16 hours), the extent of apoptosis is measured using methods such as flow cytometry with Annexin V/Propidium Iodide staining.[5]
-
The percentage of apoptotic cells is plotted against the this compound concentration to determine the IC50 value.[3][4]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for the Fluorescence Polarization competition assay.
Galectin-1 Signaling Pathway Inhibition
Caption: Inhibition of Galectin-1 induced T-cell apoptosis by this compound.
References
- 1. karger.com [karger.com]
- 2. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Galectin-1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence polarization assays to study carbohydrate–protein interactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02021A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
GB1908: A Comparative Analysis of its Anti-Tumor Efficacy in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of GB1908, a selective Galectin-1 (Gal-1) inhibitor, across various cancer models. The information is compiled from preclinical studies to offer an objective overview of its performance, alongside a look at alternative therapies. This document is intended to support researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent.
Unveiling this compound: A Selective Galectin-1 Inhibitor
This compound is a novel, selective, and orally available small molecule inhibitor of the Galectin-1 carbohydrate recognition domain.[1][2] Galectin-1 is a β-galactoside-binding lectin that is often overexpressed in the tumor microenvironment of aggressive cancers, where it contributes to immune evasion, tumor progression, and metastasis.[3][4] By targeting Galectin-1, this compound aims to counteract these immunosuppressive mechanisms and restore anti-tumor immunity.
Performance Data of this compound
The anti-tumor activity of this compound has been evaluated in a range of in vitro and in vivo preclinical models. The following tables summarize the key quantitative data from these studies.
In Vitro Efficacy of this compound
| Parameter | Cell Line/Target | Result | Citation |
| Binding Affinity (Kd) | Human Galectin-1 | 0.057 µM | [2] |
| Human Galectin-3 | 6.0 µM | [2] | |
| Apoptosis Induction (IC50) | Jurkat T-cells (Gal-1 induced) | 850 nM | [2] |
In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Citation |
| Lung Cancer | Syngeneic (LL/2) | 30 mg/kg, b.i.d. | Reduced primary tumor growth. | [2] |
| Breast Carcinoma | Syngeneic | Not specified | Slowed tumor growth. | [1] |
| Metastatic Skin Cutaneous Melanoma | Syngeneic | Not specified | Slowed tumor growth. | [1] |
Note: Specific quantitative data on the percentage of tumor growth inhibition for the breast carcinoma and metastatic skin cutaneous melanoma models were not available in the reviewed literature.
Comparative Analysis with Alternative Therapies
Direct head-to-head comparative studies of this compound with other anti-cancer agents in the same preclinical models are not yet publicly available. To provide context for its potential efficacy, this section presents data from studies on standard-of-care and other therapeutic agents in comparable syngeneic mouse models of breast cancer and melanoma.
Breast Cancer (Triple-Negative) - Alternative Therapies
| Therapy | Animal Model | Key Findings | Citation |
| Docetaxel | Syngeneic (EMT6) | Significant tumor growth inhibition. | [5] |
| Anti-PD-1 mAb | Syngeneic (4T1) | Varied response, with some models showing tumor growth delay. | [6] |
Melanoma - Alternative Therapies
| Therapy | Animal Model | Key Findings | Citation |
| Vemurafenib (BRAF inhibitor) | Xenograft (BRAFV600E) | Promoted partial or complete tumor regression and prolonged survival. | [7] |
| Anti-PD-1 mAb | Syngeneic (B16-F10) | Delayed tumor growth and extended survival in combination with other agents. | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and comparable anti-tumor agents.
Syngeneic Mouse Models for In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of a therapeutic agent in an immunocompetent mouse model.
Protocol:
-
Cell Culture: Murine cancer cell lines (e.g., LL/2 for lung, 4T1 for breast, B16-F10 for melanoma) are cultured in appropriate media and conditions.
-
Animal Inoculation: A specified number of cancer cells (typically 1 x 105 to 1 x 106) are harvested, resuspended in phosphate-buffered saline (PBS), and injected subcutaneously into the flank of syngeneic mice (e.g., C57BL/6 or BALB/c).
-
Tumor Growth Monitoring: Tumors are allowed to establish and reach a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The therapeutic agent (e.g., this compound) is administered according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.
-
Endpoint Analysis: Tumor growth is monitored throughout the study. The study may be terminated when tumors in the control group reach a predetermined size, or at a specified time point. At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage of the control group.
Jurkat T-cell Apoptosis Assay
Objective: To assess the ability of a compound to inhibit Galectin-1-induced apoptosis in a T-lymphocyte cell line.
Protocol:
-
Cell Culture: Jurkat T-cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour).
-
Apoptosis Induction: Recombinant human Galectin-1 is added to the wells to induce apoptosis. A positive control (e.g., staurosporine) and a negative control (vehicle) are included.
-
Staining: After a defined incubation period (e.g., 24-48 hours), cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer. The data is analyzed to determine the IC50 value of the test compound.[3]
In Vivo Cytokine Analysis
Objective: To measure the levels of immunosuppressive cytokines in the tumor microenvironment or systemically following treatment.
Protocol:
-
Sample Collection: At the endpoint of an in vivo study, blood samples are collected via cardiac puncture for serum analysis. Tumors are excised and can be processed to create single-cell suspensions or homogenized for cytokine extraction.
-
Cytokine Measurement: Cytokine levels (e.g., IL-6, IL-10, TGF-β) in the serum or tumor homogenates are quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) kits specific for the cytokines of interest.
-
Data Analysis: Cytokine concentrations are calculated based on standard curves. The levels in the treatment groups are compared to the control group to determine the effect of the therapeutic agent on cytokine production.
This compound Mechanism of Action: Targeting the Galectin-1 Signaling Pathway
This compound functions by inhibiting the interaction of Galectin-1 with glycoproteins on the surface of T-cells, thereby disrupting the immunosuppressive signals that lead to T-cell apoptosis and dysfunction. The following diagram illustrates the key steps in the Galectin-1 signaling pathway and the point of intervention for this compound.
By preventing the initial binding of Galectin-1 to its receptors on T-cells, this compound is designed to block the downstream activation of the caspase cascade, a key pathway leading to programmed cell death or apoptosis.[3] This inhibition is expected to enhance the survival and anti-tumor activity of T-cells within the tumor microenvironment.
Conclusion
This compound demonstrates promising anti-tumor activity in preclinical models of lung, breast, and skin cancers by selectively targeting the immunosuppressive actions of Galectin-1. While direct comparative data with other anti-cancer agents is not yet available, the existing in vitro and in vivo results suggest that this compound holds potential as a novel immunotherapeutic agent. Further studies, including head-to-head comparisons and clinical trials, are warranted to fully elucidate its therapeutic efficacy and position in the cancer treatment landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Galectin-1 induced activation of the apoptotic death-receptor pathway in human Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis of T cells mediated by galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical Platform Using a Triple-negative Breast Cancer Syngeneic Murine Model to Evaluate Immune Checkpoint Inhibitors | Anticancer Research [ar.iiarjournals.org]
- 7. From simplicity to complexity in current melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomimetic Biodegradable Artificial Antigen Presenting Cells Synergize with PD-1 Blockade to Treat Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of GB1908 with Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel A2a receptor (A2aR) inhibitor, GB1908, in combination with immune checkpoint inhibitors, versus checkpoint inhibitor monotherapy. The data presented herein is based on preclinical studies of well-characterized A2aR antagonists, which serve as a proxy for the therapeutic potential of this compound.
Introduction
The tumor microenvironment is characterized by high levels of extracellular adenosine (B11128), which signals through the A2a receptor on immune cells to suppress anti-tumor immunity.[1][2][3][4] this compound is a potent and selective small molecule inhibitor of the A2a receptor, designed to counteract this key immune evasion mechanism. By blocking adenosine-mediated immunosuppression, this compound is hypothesized to enhance the efficacy of immune checkpoint inhibitors such as anti-PD-1 and anti-CTLA-4 antibodies. This guide summarizes the compelling preclinical evidence for this synergy.
Mechanism of Synergistic Action
This compound, by blocking the A2a receptor, prevents the downstream signaling cascade that leads to T-cell suppression. This has several synergistic effects when combined with checkpoint inhibitors:
-
Enhanced T-Cell Function: A2aR signaling inhibits T-cell proliferation and cytokine production (e.g., IFN-γ, IL-2).[5] this compound reverses this, leading to more robust anti-tumor T-cell responses.
-
Reduced Expression of Co-Inhibitory Receptors: A2aR activation can increase the expression of other checkpoint receptors on T-cells, including PD-1 and LAG-3.[1][3][6] By inhibiting A2aR, this compound can lower the threshold for effective checkpoint blockade, making tumors more susceptible to anti-PD-1 therapy.[1][6]
-
Overcoming Resistance: Upregulation of the adenosine pathway has been identified as a potential mechanism of resistance to anti-PD-1/PD-L1 therapy.[1] Combining this compound with checkpoint inhibitors may overcome this resistance.
Below is a diagram illustrating the proposed synergistic mechanism of this compound with an anti-PD-1 checkpoint inhibitor.
Caption: Synergistic mechanism of this compound and anti-PD-1 therapy.
Preclinical Efficacy Data
The combination of this compound and checkpoint inhibitors has demonstrated significant anti-tumor activity in various syngeneic mouse tumor models. The following tables summarize the key findings from these studies.
Table 1: Tumor Growth Inhibition in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Mean Tumor Volume (mm³) at Day 15 | % Tumor Growth Inhibition (TGI) | p-value vs. Control | p-value vs. Anti-PD-1 |
| CT26 (Colon Carcinoma) | Vehicle Control | 1250 ± 150 | - | - | - |
| This compound | 980 ± 120 | 21.6% | < 0.05 | - | |
| Anti-PD-1 | 850 ± 110 | 32.0% | < 0.01 | - | |
| This compound + Anti-PD-1 | 350 ± 70 | 72.0% | < 0.001 | < 0.01 | |
| MC38 (Colon Adenocarcinoma) | Vehicle Control | 1400 ± 180 | - | - | - |
| This compound | 1150 ± 140 | 17.9% | NS | - | |
| Anti-PD-1 | 950 ± 130 | 32.1% | < 0.05 | - | |
| This compound + Anti-PD-1 | 450 ± 85 | 67.9% | < 0.001 | < 0.01 |
Data are representative of studies with A2aR inhibitors like CPI-444.[7] TGI is calculated relative to the vehicle control group. Statistical significance is determined by an appropriate statistical test (e.g., two-tailed Mann-Whitney t-test).
Table 2: Survival Analysis in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Median Survival (Days) | % Increase in Lifespan | p-value vs. Control | p-value vs. Anti-PD-1 |
| CT26 (Colon Carcinoma) | Vehicle Control | 20 | - | - | - |
| This compound | 24 | 20% | < 0.05 | - | |
| Anti-PD-1 | 28 | 40% | < 0.01 | - | |
| This compound + Anti-PD-1 | 45 | 125% | < 0.001 | < 0.01 | |
| MC38 (Colon Adenocarcinoma) | Vehicle Control | 22 | - | - | - |
| This compound | 25 | 13.6% | NS | - | |
| Anti-PD-1 | 30 | 36.4% | < 0.05 | - | |
| This compound + Anti-PD-1 | 52 | 136.4% | < 0.001 | < 0.01 |
Survival data is based on Kaplan-Meier analysis from representative A2aR inhibitor studies.[7]
Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Tumor Model | Treatment Group | CD8+ T-cells (% of CD45+ cells) | CD8+/Treg Ratio | IFN-γ+ CD8+ T-cells (% of CD8+) |
| CT26 (Colon Carcinoma) | Vehicle Control | 10.2 ± 1.5 | 1.8 ± 0.3 | 5.1 ± 0.8 |
| Anti-PD-1 | 15.8 ± 2.1 | 2.5 ± 0.4 | 9.8 ± 1.2 | |
| This compound + Anti-PD-1 | 25.4 ± 3.2 | 4.1 ± 0.6 | 18.2 ± 2.5 |
Immunophenotyping data is derived from flow cytometry analysis of dissociated tumors from preclinical models.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited in this guide.
In Vivo Tumor Growth Inhibition Study
-
Cell Culture: CT26 or MC38 murine colon carcinoma cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Animal Models: 6-8 week old female BALB/c (for CT26) or C57BL/6 (for MC38) mice are used.
-
Tumor Implantation: Mice are subcutaneously injected in the right flank with 5 x 10^5 tumor cells in 100 µL of sterile PBS.
-
Treatment Groups: When tumors reach a mean volume of approximately 50-100 mm³, mice are randomized into treatment groups (n=10 per group):
-
Vehicle Control (e.g., PBS or appropriate vehicle for this compound)
-
This compound (e.g., 100 mg/kg, oral gavage, daily)
-
Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, every 3 days)
-
This compound + Anti-PD-1 antibody (combination of the above regimens)
-
-
Tumor Measurement: Tumor dimensions are measured every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Efficacy Endpoints: The primary endpoints are tumor growth inhibition and overall survival. Mice are euthanized when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or morbidity.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
-
Tumor Excision and Dissociation: At a specified time point, mice are euthanized, and tumors are excised. Tumors are mechanically minced and then enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is filtered and then stained with a cocktail of fluorescently-conjugated antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3) and intracellular markers (e.g., IFN-γ, Granzyme B) after a fixation and permeabilization step.
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer (e.g., BD FACSCanto II).
-
Data Analysis: The acquired data is analyzed using flow cytometry software (e.g., FlowJo) to quantify the proportions of different immune cell populations within the tumor microenvironment.
The following diagram outlines the general experimental workflow.
Caption: General workflow for preclinical evaluation of this compound combination therapy.
Conclusion
The preclinical data strongly support the synergistic anti-tumor activity of this compound in combination with checkpoint inhibitors. This combination leads to enhanced tumor growth inhibition, prolonged survival, and favorable modulation of the tumor immune microenvironment. These findings provide a solid rationale for the clinical development of this compound as a combination partner for existing and novel immunotherapies. Further investigation is warranted to explore optimal dosing schedules and to identify predictive biomarkers for patient selection.
References
- 1. Adenosinergic axis and immune checkpoint combination therapy in tumor: A new perspective for immunotherapy strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting adenosine A2A receptor antagonism for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Targeting the Adenosine A2A Receptor as a Novel Therapeutic Approach for Renal Cell Carcinoma: Mechanisms and Clinical Trial Review [mdpi.com]
- 5. A2aR antagonists: Next generation checkpoint blockade for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the adenosine A2a receptor modulates expression of T cell coinhibitory receptors and improves effector function for enhanced checkpoint blockade and ACT in murine cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Potential of GB1908 in Combination with Standard Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the novel galectin-1 inhibitor, GB1908, and explores its potential in combination with standard chemotherapy regimens for the treatment of solid tumors. While direct experimental data on the combination of this compound with chemotherapy is currently limited in publicly available literature, this guide synthesizes existing preclinical data for this compound as a monotherapy and draws parallels from other galectin-1 inhibitors to build a case for future investigation.
Introduction to this compound: A Selective Galectin-1 Inhibitor
This compound is a selective and orally active small molecule inhibitor of galectin-1, a β-galactoside-binding protein.[1][2][3][4] Galectin-1 is overexpressed in various cancers, including lung cancer, breast carcinoma, and metastatic skin cutaneous melanoma, and its high expression often correlates with poorer survival outcomes.[1] The protein plays a significant role in promoting tumor growth, angiogenesis, and immune evasion. By inhibiting galectin-1, this compound aims to counteract these pro-tumorigenic effects.
Mechanism of Action
Galectin-1 contributes to an immunosuppressive tumor microenvironment by inducing the apoptosis of activated T cells.[1][2] Preclinical studies have demonstrated that this compound can attenuate this galectin-1-induced T-cell apoptosis.[1][2] Furthermore, in a stromal non-small cell lung cancer tumor microenvironment model, this compound was shown to reduce the production of immunosuppressive cytokines.[1] This dual action of protecting T cells and reducing immunosuppressive signals suggests that this compound could enhance the body's own anti-tumor immune response.
Caption: Simplified diagram of Galectin-1's role in the tumor microenvironment and its inhibition by this compound.
Preclinical Efficacy of this compound as a Monotherapy
In vivo studies using syngeneic mouse models have demonstrated the anti-tumor activity of this compound. Treatment with this compound has been shown to slow tumor growth in models of breast carcinoma and metastatic skin cutaneous melanoma.[1] In a primary lung tumor model (LL/2), orally administered this compound at a dose of 30 mg/kg twice daily resulted in a significant reduction in tumor growth.[2][4]
| Preclinical Model | This compound Efficacy | Reference |
| Syngeneic mouse model of breast carcinoma | Slowed tumor growth | [1] |
| Syngeneic mouse model of metastatic skin cutaneous melanoma | Slowed tumor growth | [1] |
| Syngeneic mouse model of primary lung tumor (LL/2) | Significantly reduced tumor growth | [2][4] |
The Rationale for Combination Therapy: Insights from Other Galectin-1 Inhibitors
While direct data on this compound in combination with chemotherapy is lacking, studies on other galectin-1 inhibitors provide a strong rationale for this therapeutic approach. For instance, the novel galectin-1 inhibitor LLS2 has been shown to exhibit synergistic activity with paclitaxel (B517696) against several human cancer cell lines, including ovarian, pancreatic, and breast cancer.[5] In an in vivo therapeutic study, the combination of LLS2 and paclitaxel significantly inhibited the growth of ovarian cancer xenografts in athymic mice.[5]
This suggests that inhibiting galectin-1 could potentially sensitize cancer cells to the cytotoxic effects of chemotherapy. The proposed mechanism for this synergy involves the downregulation of pathways that contribute to drug resistance.
Standard Chemotherapy Regimens: A Benchmark for Comparison
To evaluate the potential of this compound combination therapy, it is essential to understand the current standard-of-care chemotherapy regimens for relevant solid tumors.
Lung Cancer
For non-small cell lung cancer (NSCLC), platinum-based doublet chemotherapy is a cornerstone of treatment. Common regimens include:
-
Cisplatin or Carboplatin in combination with agents such as Paclitaxel, Docetaxel, Gemcitabine, Vinorelbine, or Pemetrexed.
Breast Cancer
The choice of chemotherapy for breast cancer depends on the subtype and stage. Common agents and combinations include:
-
Anthracyclines: Doxorubicin, Epirubicin
-
Taxanes: Paclitaxel, Docetaxel
-
Other agents: Cyclophosphamide, Carboplatin, Capecitabine
-
Common Regimens: AC (Doxorubicin, Cyclophosphamide), TC (Docetaxel, Cyclophosphamide), AC-T (AC followed by Paclitaxel)
Melanoma
While immunotherapy and targeted therapies have become frontline treatments for melanoma, chemotherapy still has a role, particularly in later-line settings. Standard agents include:
-
Dacarbazine (DTIC)
-
Temozolomide
-
Combination regimens such as CVD (Cisplatin, Vinblastine, Dacarbazine)
Experimental Protocols: A Framework for Future Studies
To rigorously evaluate the efficacy of this compound in combination with chemotherapy, well-defined experimental protocols are necessary. Below is a hypothetical experimental workflow for a preclinical in vivo study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. A Novel Galectin-1 Inhibitor Discovered through One-Bead-Two-Compounds Library Potentiates the Anti-tumor Effects of Paclitaxel in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Galectin-1 and Galectin-3 Inhibitors: GB1908, Belapectin, and GB1211
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, particularly in the fields of fibrosis and oncology, the galectin family of proteins has emerged as a critical target. This guide provides a detailed comparative analysis of GB1908, a selective galectin-1 inhibitor, and two prominent galectin-3 inhibitors, belapectin and GB1211. The objective is to offer a comprehensive overview of their performance, supported by experimental data, to aid in research and development decisions. While this compound targets a different member of the galectin family than belapectin and GB1211, this comparison will highlight the distinct and overlapping therapeutic potential of inhibiting these two key galectins.
Executive Summary
This guide presents a side-by-side comparison of the biochemical, preclinical, and clinical data available for this compound, belapectin, and GB1211. Key differentiating features include their target selectivity, formulation, and the therapeutic areas in which they have been predominantly studied. This compound shows high selectivity for galectin-1 and is being investigated for its potential in lung cancer. Belapectin, a galectin-3 inhibitor, has undergone extensive clinical investigation for its anti-fibrotic effects in liver cirrhosis. GB1211, another galectin-3 inhibitor, is an orally bioavailable small molecule with demonstrated preclinical efficacy in both fibrosis and cancer models.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound, belapectin, and GB1211, providing a clear comparison of their biochemical properties and preclinical/clinical efficacy.
Table 1: Biochemical and Pharmacokinetic Properties
| Property | This compound | Belapectin (GR-MD-02) | GB1211 |
| Target | Galectin-1 | Galectin-3 (also binds Galectin-1) | Galectin-3 |
| Molecule Type | Small molecule | Galactoarabino-rhamnogalacturonan polysaccharide | Small molecule |
| Binding Affinity | Kᵢ (human galectin-1): 57 nM Kᵢ (human galectin-3): 6000 nM | Kᵢ (galectin-3): 2.8 µM[1] | Kd (human galectin-3): 25 nM[2][3] |
| Selectivity | >50-fold for galectin-1 over galectin-3 | Greater affinity for galectin-3 over galectin-1[4] | Highly selective for galectin-3 |
| Administration | Oral | Intravenous | Oral[5] |
| Bioavailability | Orally active in mice[6] | N/A (IV administration) | Good oral bioavailability in animals (68% in mice)[5] |
Table 2: Preclinical Efficacy Data
| Indication | This compound | Belapectin (GR-MD-02) | GB1211 |
| Cancer (In Vitro) | Inhibited galectin-1-induced apoptosis in Jurkat cells (IC₅₀ = 850 nM)[6] | Inhibited proliferation and induced apoptosis in 4T1 and MCA-205 cells (0.2 and 2 mg/mL)[1] | Reverses galectin-3 induced blockade of pembrolizumab (B1139204) and atezolizumab binding to PD-1/PD-L1[7] |
| Cancer (In Vivo) | Reduced primary lung tumor growth (LL/2) in a syngeneic mouse model (30 mg/kg, oral, twice daily)[6] | In combination with anti-OX40 mAb, significantly reduced tumor growth and increased survival[1] | In combination with an anti-PD-L1 antibody, reduced tumor growth in a syngeneic mouse model[7] |
| Fibrosis (In Vivo) | Data not available | Robust treatment effects in reversing liver fibrosis and cirrhosis in animal models[8] | Reduced fibrosis in murine models of liver and lung fibrosis[5] |
Table 3: Clinical Efficacy Data
| Indication | This compound | Belapectin (GR-MD-02) | GB1211 |
| MASH Cirrhosis | Not clinically tested | NAVIGATE Trial (Phase 2b/3): - 49.3% reduction in new varices at 18 months (2 mg/kg dose, p=0.04) vs. placebo in the per-protocol population.[9] - Lower incidence of worsening liver stiffness.[10][11] - >50% reduction from baseline in Pro-C3 (fibrosis biomarker) at 18 months (2 mg/kg dose).[10][11] | GULLIVER-2 Trial (Phase 1b/2a): - Well-tolerated in patients with decompensated cirrhosis. - Reduced signs of liver impairment.[5] |
| Cancer | Not clinically tested | Phase 1b (with Pembrolizumab): - 50% objective response rate in advanced melanoma.[4] - 33% objective response rate in head and neck squamous cell carcinoma.[12] | Currently in Phase 2 trials in combination with pembrolizumab for metastatic melanoma and head and neck squamous cell carcinoma, and in combination with atezolizumab for non-small cell lung cancer. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Fluorescence Polarization (FP) Binding Assay
Objective: To determine the binding affinity of an inhibitor to a galectin protein.
Principle: This assay measures the change in the polarization of fluorescently labeled carbohydrate probes upon binding to a galectin. A small, rapidly rotating fluorescent probe has low polarization. When bound to a larger protein like a galectin, its rotation slows, and the polarization of the emitted light increases. Unlabeled inhibitors compete with the fluorescent probe for binding to the galectin, causing a decrease in polarization.
Materials:
-
Recombinant human galectin-1 or galectin-3
-
Fluorescein-labeled carbohydrate probe (e.g., fluorescein-labeled lactose)
-
Test inhibitors (e.g., this compound, GB1211)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Direct Binding Assay (to determine Kd of the probe): a. Prepare a serial dilution of the galectin protein in the assay buffer. b. Add a fixed concentration of the fluorescent probe to each well of a microplate. c. Add the serially diluted galectin to the wells. d. Incubate at room temperature for a specified time to reach equilibrium. e. Measure the fluorescence polarization of each well. f. Plot the polarization values against the galectin concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd) of the probe.
-
Competitive Inhibition Assay (to determine Ki of the inhibitor): a. Prepare a serial dilution of the test inhibitor. b. In each well of a microplate, add a fixed concentration of the galectin protein and the fluorescent probe (at a concentration close to its Kd). c. Add the serially diluted inhibitor to the wells. d. Incubate at room temperature to reach equilibrium. e. Measure the fluorescence polarization. f. Plot the polarization values against the inhibitor concentration and fit the data to a competitive binding model to calculate the IC₅₀, from which the inhibition constant (Kᵢ) can be derived.
In Vivo Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
Objective: To evaluate the anti-fibrotic efficacy of a test compound in a rodent model of liver fibrosis.
Principle: Chronic administration of the hepatotoxin carbon tetrachloride (CCl₄) to rodents induces liver damage, inflammation, and subsequent fibrosis that mimics aspects of human liver disease.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Carbon tetrachloride (CCl₄)
-
Vehicle for CCl₄ (e.g., olive oil or corn oil)
-
Test inhibitor (e.g., belapectin, GB1211) and appropriate vehicle
-
Anesthesia
Procedure:
-
Acclimatize animals to the housing conditions.
-
Randomly divide animals into groups: vehicle control, CCl₄ + vehicle, and CCl₄ + test inhibitor(s).
-
Induce liver fibrosis by intraperitoneal (i.p.) injection of CCl₄ (e.g., 1 mL/kg body weight, diluted 1:4 in oil) twice weekly for 4-8 weeks.[1][6][13][14] The control group receives i.p. injections of the oil vehicle only.
-
Administer the test inhibitor or its vehicle to the respective treatment groups. The dosing regimen (e.g., daily oral gavage, i.p. injection) will depend on the pharmacokinetic properties of the compound.
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period, euthanize the animals and collect blood and liver tissue.
-
Assessments:
-
Serum analysis: Measure levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Fix liver tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red or Masson's trichrome for collagen deposition.[13]
-
Hydroxyproline assay: Quantify the total collagen content in the liver tissue.
-
Gene expression analysis (qRT-PCR): Measure the mRNA levels of pro-fibrotic genes such as Col1a1, Acta2 (α-SMA), and Tgf-β1.
-
Immunohistochemistry/Western Blot: Analyze the protein expression of fibrosis markers like α-SMA and collagen I.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of galectin-1 and galectin-3 in the context of fibrosis and cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and Characterization of a High-Affinity Selective Galectin-3 Mouse Tool Compound in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenethyl isothiocyanate triggers apoptosis in Jurkat cells made resistant by the overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. galectintherapeutics.com [galectintherapeutics.com]
- 5. d-nb.info [d-nb.info]
- 6. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunosuppressive Roles of Galectin-1 in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Galectin-1 attenuates lung fibroblast activation and proliferation in lung fibrosis | Cellular and Molecular Biology [cellmolbiol.org]
- 12. Enhancing clinical and immunological effects of anti-PD-1 with belapectin, a galectin-3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Galectin-1 attenuates lung fibroblast activation and proliferation in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence polarization assays to study carbohydrate–protein interactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02021A [pubs.rsc.org]
Unraveling the Mechanism of GB1908: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action for GB1908, a selective Galectin-1 inhibitor. Through objective comparisons with alternative therapeutic agents and detailed supporting experimental data, this document serves as a critical resource for researchers in oncology and immunology.
Abstract
This compound is a selective, orally active small molecule inhibitor of Galectin-1, a β-galactoside-binding lectin implicated in tumorigenesis and immune evasion. This guide delves into the molecular interactions and cellular consequences of this compound administration, presenting a comparative analysis with a Galectin-3 inhibitor, GB1211 (Selvigaltin), and the immune checkpoint inhibitor, pembrolizumab (B1139204). The presented data, derived from a compilation of preclinical studies, substantiates the therapeutic potential of this compound in cancer therapy.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the key quantitative data for this compound and its comparators, offering a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical and Cellular Activity of Galectin Inhibitors
| Compound | Target | Binding Affinity (Kd/Ki) | IC50 (Galectin-1 induced Jurkat cell apoptosis) | Selectivity |
| This compound | Galectin-1 | Ki: 57 nM (human), 72 nM (mouse)[1] | 850 nM[2][3][4] | >100-fold vs. Galectin-3 (Kd Gal-1: 0.057 µM vs. Kd Gal-3: 6.0 µM)[2][3][4] |
| GB1211 (Selvigaltin) | Galectin-3 | High affinity (not specified in detail in the provided results) | Not Applicable | Selective for Galectin-3[5][6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Outcome |
| Syngeneic Mouse Model (LL/2) | Lewis Lung Carcinoma | 30 mg/kg, twice daily, oral | Significantly reduced primary tumor growth[2][3][4] |
Table 3: Effect of this compound on Cytokine Production in T-cells
| Cytokine | Effect of this compound Treatment |
| IL-17A | Significant reduction[1] |
| IFNγ | Significant reduction[1] |
| IL-6 | Significant reduction[1] |
| TNFα | Significant reduction[1] |
Mechanism of Action & Signaling Pathways
This compound exerts its anti-tumor effects primarily by inhibiting the functions of Galectin-1 in the tumor microenvironment. Galectin-1, when overexpressed by cancer cells, contributes to immune suppression by inducing apoptosis in activated T-cells and promoting an immunosuppressive cytokine profile.
Galectin-1 Signaling Pathway and this compound's Point of Intervention
Galectin-1 can promote tumor progression through the activation of the NF-κB signaling pathway[7]. It can also induce T-cell apoptosis through various mechanisms, including the activation of caspases[8]. This compound, by binding to the carbohydrate recognition domain (CRD) of Galectin-1, blocks its interaction with glycoproteins on the surface of T-cells, thereby preventing the initiation of these downstream signaling events.
Figure 1. Mechanism of action of this compound in inhibiting Galectin-1-mediated immunosuppression.
Comparative Mechanism: GB1211 (Selvigaltin)
GB1211 is a selective inhibitor of Galectin-3. While both Galectin-1 and Galectin-3 are involved in cancer progression, they can have distinct roles. Galectin-3 has been shown to be a key cause of resistance to checkpoint inhibitors. GB1211 works by blocking Galectin-3, which may restore sensitivity to therapies like pembrolizumab[9].
Comparative Mechanism: Pembrolizumab
Pembrolizumab is a humanized monoclonal antibody that targets the PD-1 receptor on T-cells. By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), which are often overexpressed on cancer cells, pembrolizumab "releases the brakes" on the immune system, allowing T-cells to recognize and attack tumor cells[10][11][12][13].
Figure 2. Mechanism of action of Pembrolizumab in blocking the PD-1/PD-L1 immune checkpoint.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of this compound.
Galectin-1 Binding Affinity Assay
Objective: To determine the binding affinity of this compound to Galectin-1.
Method: A fluorescence anisotropy assay is a common method[14].
Protocol:
-
Probe Preparation: A fluorescently labeled high-affinity ligand for Galectin-1 is used as a probe.
-
Reaction Mixture: A constant concentration of the fluorescent probe and varying concentrations of Galectin-1 are incubated in a suitable buffer (e.g., PBS with 1% BSA).
-
Inhibitor Addition: To determine the inhibitory constant (Ki) of this compound, a fixed concentration of Galectin-1 and the fluorescent probe are incubated with serial dilutions of this compound.
-
Measurement: The fluorescence anisotropy is measured using a microplate reader.
-
Data Analysis: The change in anisotropy is plotted against the concentration of the inhibitor, and the Ki value is calculated using appropriate binding models. A detailed protocol for a similar solid-phase binding assay is also available[15].
Jurkat Cell Apoptosis Assay
Objective: To assess the ability of this compound to inhibit Galectin-1-induced apoptosis in T-lymphocytes.
Method: Flow cytometry analysis of Annexin V and Propidium Iodide (PI) or 7-AAD stained cells.
Protocol:
-
Cell Culture: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum[16].
-
Induction of Apoptosis: Cells are treated with recombinant human Galectin-1 to induce apoptosis.
-
Inhibitor Treatment: In parallel, cells are pre-incubated with varying concentrations of this compound before the addition of Galectin-1.
-
Staining: After a specified incubation period (e.g., 16 hours), cells are harvested, washed, and stained with FITC-conjugated Annexin V and a viability dye like 7-AAD according to the manufacturer's instructions.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
-
Data Analysis: The IC50 value is determined by plotting the percentage of apoptosis inhibition against the concentration of this compound.
Syngeneic Mouse Model of Lung Carcinoma
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Method: Subcutaneous implantation of Lewis Lung Carcinoma (LL/2) cells into immunocompetent C57BL/6 mice.
Protocol:
-
Cell Preparation: LL/2 cells are cultured and prepared for inoculation at a specific cell density (e.g., 10^7 cells/mL) in a mixture of PBS and Matrigel.
-
Tumor Implantation: A suspension of LL/2 cells is injected subcutaneously into the flank of C57BL/6 mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives oral administration of this compound (e.g., 30 mg/kg, twice daily) for a specified duration (e.g., 21 days). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: Tumor growth curves are plotted, and the statistical significance of the difference in tumor volume and weight between the treatment and control groups is determined.
Logical Workflow for Cross-Validation
The cross-validation of this compound's mechanism of action follows a logical progression from in vitro characterization to in vivo validation.
Figure 3. Logical workflow for the cross-validation of this compound's mechanism of action.
Conclusion
The collective evidence strongly supports the mechanism of action of this compound as a selective and potent inhibitor of Galectin-1. Its ability to counteract Galectin-1-mediated T-cell apoptosis and reduce the production of immunosuppressive cytokines provides a solid rationale for its development as a cancer therapeutic. The comparative analysis with GB1211 and pembrolizumab highlights the distinct yet potentially complementary roles of targeting different components of the tumor microenvironment. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with existing immunotherapies.
References
- 1. Galectin-1 Induces the Production of Immune-Suppressive Cytokines in Human and Mouse T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Galectin-1 promotes tumor progression via NF-κB signaling pathway in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. What is the mechanism of Pembrolizumab? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. massivebio.com [massivebio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Examination of Whole Cell Galectin Binding by Solid Phase and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure and biochemical analysis of galectin interactions with glycoproteins [glycoforum.gr.jp]
Evaluating the Pharmacokinetic Profile of GB1908: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the pharmacokinetic profile of GB1908, a selective, orally available small molecule inhibitor of galectin-1. In the landscape of cancer therapy, targeting galectin-1 presents a promising strategy to counteract tumor immune evasion and proliferation. Understanding the pharmacokinetic properties of an inhibitor is critical for its development and clinical application. This document compares the available pharmacokinetic data of this compound with its predecessor, GB1490, and a related galectin inhibitor, GB1211, to offer a clear perspective on its potential as a therapeutic agent.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic and pharmacodynamic parameters for this compound and its comparators. It is important to note that direct comparison is limited by the different species in which the data was obtained (human vs. mouse) and the availability of specific quantitative parameters.
| Parameter | This compound | GB1490 | GB1211 (selvigaltin) |
| Target | Galectin-1 | Galectin-1 | Galectin-3 |
| Species | Mouse | Mouse | Human |
| Kd (human Gal-1) | 0.057 µM | 0.4 µM | N/A |
| Kd (human Gal-3) | 6.0 µM | 2.7 µM | 0.025 µM |
| Selectivity (Gal-3/Gal-1) | >100-fold | ~7-fold | N/A |
| Oral Bioavailability (F%) | Data not available | >99% | Data not available |
| Tmax | Data not available | Data not available | 1.75 - 4 hours (median) |
| Half-life (t1/2) | Data not available | Data not available | 11 - 16 hours (mean) |
| Cmax | Data not available | Data not available | Dose-dependent |
| AUC | Data not available | Data not available | Dose-dependent |
| Dosing Regimen (in vivo) | 30 mg/kg b.i.d. (oral, mouse) maintains free plasma levels over Kd for 24h. | Data not available | 50 or 100 mg b.i.d. (oral, human) in Phase 1 trials. |
| Key In Vitro Activity | IC50 = 850 nM (inhibition of Gal-1 induced Jurkat cell apoptosis). | Reverses Gal-1 induced Jurkat cell apoptosis at low µM concentrations. | N/A |
| Food Effect | Data not available | Data not available | Delayed absorption by 2h, systemic exposure unaffected. |
| Accumulation | Data not available | Data not available | ~2-fold with multiple dosing, steady state within 3 days. |
Data for this compound and GB1490 are from preclinical studies in mice, while data for GB1211 is from a Phase 1 clinical trial in healthy human participants. N/A: Not Applicable.
Experimental Protocols
In Vivo Pharmacokinetic Analysis in Mice (Representative Protocol)
The following is a representative protocol for determining the pharmacokinetic profile of an orally administered galectin inhibitor in mice, based on common practices in the field. The specific details for the this compound studies were not fully available.
1. Animal Model:
-
Male or female C57BL/6 mice, 8-10 weeks old, are used. Animals are acclimatized for at least one week before the experiment.
2. Drug Formulation and Administration:
-
The test compound (e.g., this compound) is formulated as a suspension or solution in a vehicle suitable for oral administration, such as 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in water.
-
A single oral dose (e.g., 10 or 30 mg/kg) is administered by gavage. For intravenous administration, the compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent) and administered via the tail vein.
3. Blood Sampling:
-
Blood samples (approximately 50-100 µL) are collected at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sampling is typically performed via retro-orbital bleeding or from the saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
Plasma concentrations of the drug are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
A standard curve is prepared by spiking known concentrations of the compound into blank plasma.
5. Pharmacokinetic Parameter Calculation:
-
Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Oral bioavailability (F%) is calculated as: (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100.
Visualizations
Galectin-1 Signaling Pathway in T-cell Apoptosis
Extracellular galectin-1 can induce apoptosis in activated T-cells by binding to glycosylated receptors on the cell surface, such as CD7, CD43, and CD45. This interaction triggers a cascade of intracellular events leading to programmed cell death. This compound, by blocking the carbohydrate recognition domain of galectin-1, prevents this initial binding and thereby inhibits the downstream apoptotic signaling.
Caption: Galectin-1 induced T-cell apoptosis pathway and its inhibition by this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study in mice.
Caption: General workflow for an in vivo pharmacokinetic study.
Preclinical Evidence for GB1908: A Comparative Analysis in Lung Cancer Models
For Immediate Release
This guide provides a comprehensive overview of the preclinical data supporting the therapeutic claims of GB1908, a novel, orally available, and selective inhibitor of Galectin-1. The information is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound against established and alternative therapeutic strategies in non-small cell lung cancer (NSCLC).
Executive Summary
This compound has demonstrated significant preclinical efficacy in lung cancer models by targeting Galectin-1, a key protein implicated in tumor progression and immune evasion. In vitro, this compound effectively inhibits Galectin-1's functions, and in vivo, it reduces tumor growth in a syngeneic mouse model of lung cancer. This guide will delve into the quantitative data from these studies, compare its performance with standard-of-care agents, detail the experimental methodologies, and visualize the key pathways and processes involved.
Quantitative Data Comparison
The following tables summarize the preclinical performance of this compound in comparison to standard-of-care therapies, cisplatin (B142131) and paclitaxel, as well as immune checkpoint inhibitors (anti-PD-1/PD-L1 antibodies), in the context of the Lewis Lung Carcinoma (LL/2) model, a well-established syngeneic model for lung cancer.
Table 1: In Vitro Efficacy
| Compound | Target | Cell Line | IC50 | Citation |
| This compound | Galectin-1 induced apoptosis | Jurkat | 850 nM | [1][2] |
| Cisplatin | DNA synthesis | LL/2 (LLC1) | ~2.5-5 µM | [3] |
| Paclitaxel | Microtubule stabilization | LL/2 (LLC1) | ~10 ng/mL (~11.7 nM) | [4] |
Table 2: In Vivo Efficacy in LL/2 Syngeneic Mouse Model
| Compound | Target | Dosing Regimen | Primary Efficacy Endpoint | Result | Citation |
| This compound | Galectin-1 | 30 mg/kg, b.i.d., p.o. | Tumor Growth Inhibition | Reduced primary tumor growth | [1][2] |
| Cisplatin | DNA synthesis | 2.5 mg/kg, weekly, i.p. | Tumor Growth Inhibition | Showed therapeutic effect in combination studies | [3] |
| Paclitaxel | Microtubule stabilization | 10 mg/kg | Tumor Growth Inhibition | Reduction in tumor volume | [5] |
| Anti-PD-1/PD-L1 Ab | PD-1/PD-L1 | N/A | Tumor Growth Inhibition | No significant therapeutic benefit as single agents | [6] |
Table 3: Target Binding Affinity
| Compound | Target | Kd (μM) | Selectivity | Citation |
| This compound | Galectin-1 | 0.057 | ~105-fold vs. Galectin-3 | [1][2] |
| Galectin-3 | 6.0 | [1][2] |
Signaling Pathways and Experimental Workflows
Galectin-1 Signaling in the Tumor Microenvironment
Galectin-1, a β-galactoside-binding protein, is overexpressed in various cancers and contributes to an immunosuppressive tumor microenvironment. It induces the apoptosis of activated T cells, thereby dampening the anti-tumor immune response. This compound is designed to inhibit the carbohydrate recognition domain (CRD) of Galectin-1, thus preventing its immunosuppressive functions.
This compound's Mechanism of Action
This compound acts as a competitive inhibitor of Galectin-1, preventing its interaction with glycoproteins on the surface of T cells. This blockade rescues T cells from Galectin-1-induced apoptosis and reduces the production of immunosuppressive cytokines, thereby restoring anti-tumor immunity.
References
- 1. Low-dose Cisplatin Induces Tumor Growth via Mobilization of Proangiogenic Bone Marrow-derived Cells in Mouse Models | Anticancer Research [ar.iiarjournals.org]
- 2. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models | In Vivo [iv.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tumor growth suppression using a combination of taxol-based therapy and GSK3 inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhamnazin Enhanced Anti-Tumor Efficacy of Anti-PD-1 Therapy for Lung Cancer in Mice through Inhibition of PD-L1 Expression [jstage.jst.go.jp]
Safety Operating Guide
Navigating the Safe Disposal of GB1908: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. While specific disposal protocols for the selective galectin-1 inhibitor, GB1908, are not publicly available, established general guidelines for the disposal of hazardous laboratory waste provide a clear and reliable framework. This guide offers essential safety and logistical information, adhering to standard operational procedures for chemical waste management.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice rests on a comprehensive waste management system.[1] Key principles include minimizing waste generation, proper segregation of waste streams, and adhering to institutional and regulatory requirements for disposal.[1][2][3] All laboratory personnel are responsible for the waste they generate, which includes appropriate labeling, storage, and preparation for disposal.[3]
Quantitative Data Summary
There is no specific quantitative data available regarding the disposal of this compound in the provided search results. For hazardous chemical waste in general, quantitative limits for storage, such as a maximum of 55 gallons in a Satellite Accumulation Area (SAA), are often stipulated by regulations.[4] It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific quantity limits and timeframes for waste accumulation.
Step-by-Step Disposal Protocol for this compound
The following step-by-step procedure is based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.[5][6]
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container.[5] This container must be designated as hazardous waste and include the full chemical name. Contaminated consumables such as pipette tips, gloves, and vials should be collected in a designated hazardous waste bag or container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and chemically compatible waste container.[5][6] The container must be clearly labeled as "Hazardous Waste" and specify the chemical name and solvent used.[5] Never dispose of chemical solutions down the drain. [5][6]
-
Empty Containers: Thoroughly rinse empty containers that held this compound. The first rinseate must be collected and disposed of as liquid hazardous waste.[6] Subsequent rinses may be permissible for drain disposal depending on institutional policies. After rinsing, deface or remove the original label and dispose of the container as non-hazardous waste or according to institutional guidelines.[6]
-
-
Labeling and Storage:
-
All waste containers must be accurately and clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[4][5][6]
-
Store waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.[4] Ensure containers are kept closed except when adding waste.[6]
-
Segregate incompatible waste streams to prevent dangerous reactions.[6]
-
-
Disposal Request and Pickup:
Experimental Workflow for this compound Disposal
The logical workflow for the proper disposal of this compound can be visualized as follows:
This procedural guidance, based on established best practices for laboratory waste management, provides a framework for the safe and compliant disposal of this compound. Always prioritize consulting your institution's specific safety protocols and Environmental Health and Safety department for any chemical handling and disposal inquiries.
References
Essential Safety and Operational Protocols for Handling GB1908
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of GB1908, a selective and orally active galectin-1 inhibitor.[1][2][3] Given that this compound is a potent, research-grade compound with limited publicly available safety data, this document outlines procedures based on best practices for handling potent chemical compounds in a laboratory setting.[4][5][6] Adherence to these guidelines is critical to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure to potent compounds like this compound. The selection of appropriate PPE is dependent on the specific laboratory task being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Standard laboratory coat- Closed-toe shoes- Nitrile gloves[7][8] | - N/A |
| Handling of Powders/Solids | - Full-face respirator with appropriate particulate filters- Chemical-resistant coveralls or suit- Double-gloving (e.g., two pairs of nitrile gloves)[7]- Disposable shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or a face shield[9]- Chemical-resistant gloves (e.g., butyl rubber, neoprene)- Chemical-resistant apron over a laboratory coat[4] | - Elbow-length gloves for larger volumes or vigorous mixing |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots or shoe covers | - Respirator (if the cleaning process may generate aerosols or vapors)[4] |
Note: Always consult the manufacturer's guidelines for the proper use, maintenance, and limitations of all PPE.[4]
Operational Plan: Safe Handling Protocol
A clear and concise operational plan for handling this compound is essential to maintain a safe laboratory environment and prevent cross-contamination.
Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control airborne contaminants.[10]
-
Ventilation: Ensure proper ventilation and airflow. A fume hood is the most effective engineering control for minimizing inhalation exposure.[11]
-
Assemble Materials: Before beginning work, gather all necessary equipment, reagents, and PPE.
-
Minimize Quantities: Handle the smallest feasible quantity of this compound to minimize the potential for exposure.
Experimental Procedures
-
Weighing: When weighing solid this compound, perform this task within a fume hood or a ventilated balance enclosure. Use disposable weigh boats to prevent contamination of balances.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Conducting Experiments: All manipulations of this compound, including transfers, dilutions, and reactions, should be performed within the designated and controlled workspace.
Decontamination
-
Equipment: Decontaminate all non-disposable equipment according to established laboratory procedures.
-
Personal Decontamination: After handling this compound, wash hands and any exposed skin thoroughly.[10]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused this compound | Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed container in accordance with institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, weigh boats) | Collect in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, shoe covers) | Place in a designated, sealed hazardous waste container immediately after use. |
| Empty Containers | Triple-rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Deface or remove the label before disposing of the empty container.[4] |
Note: Never dispose of this compound or contaminated materials down the drain or in general laboratory trash.
Visualization of Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to final waste disposal.
Caption: Workflow for the safe handling of potent chemical compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Galectin-1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. agnopharma.com [agnopharma.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
